molecular formula C20H19F2N5O3 B15586719 AZD-9574-acid

AZD-9574-acid

货号: B15586719
分子量: 415.4 g/mol
InChI 键: AJHRROUFKCHZHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZD-9574-acid is a useful research compound. Its molecular formula is C20H19F2N5O3 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H19F2N5O3

分子量

415.4 g/mol

IUPAC 名称

6-fluoro-5-[4-[(5-fluoro-2-methyl-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H19F2N5O3/c1-11-19(28)25-17-13(23-11)3-2-12(16(17)21)10-26-6-8-27(9-7-26)15-5-4-14(20(29)30)24-18(15)22/h2-5H,6-10H2,1H3,(H,25,28)(H,29,30)

InChI 键

AJHRROUFKCHZHV-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Unveiling the Molecular Architecture and Utility of AZD-9574-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of AZD-9574-acid, a crucial intermediate in the synthesis of advanced therapeutic agents. This document details its core structure, relevant experimental methodologies, and situates it within the broader context of targeted cancer therapy development.

Core Structure of this compound

This compound, systematically named 6-fluoro-5-(4-((5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl)piperazin-1-yl)picolinic acid, is a key chemical entity. Its structure is distinct from the well-characterized PARP1 inhibitor, AZD-9574 (Palacaparib), primarily through the presence of a carboxylic acid group in place of the N-methylcarboxamide moiety. This structural modification is pivotal for its application as a synthetic handle in further chemical elaborations, such as the development of Proteolysis Targeting Chimeras (PROTACs).

Below is a two-dimensional representation of the this compound structure.

Fig. 1: Chemical Structure of this compound

Role in PROTAC Synthesis

This compound is a designated precursor for the synthesis of PROTACs, as referenced in patent WO2023066363. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. In this context, the carboxylic acid group of this compound serves as a reactive site for the attachment of a linker, which is subsequently connected to a ligand for an E3 ubiquitin ligase.

The general workflow for utilizing this compound in PROTAC synthesis is depicted below.

PROTAC_synthesis_workflow AZD_acid This compound (Warhead) Linker Linker AZD_acid->Linker Amide Coupling PROTAC PROTAC Molecule E3_ligand E3 Ligase Ligand Linker->E3_ligand Conjugation E3_ligand->PROTAC

Fig. 2: PROTAC Synthesis Workflow

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and typically found within patent literature, a general methodology can be inferred from standard organic chemistry practices for the synthesis of analogous compounds. The synthesis would likely involve a multi-step sequence culminating in the formation of the picolinic acid moiety.

General Synthetic Approach (Hypothetical):

A plausible synthetic route would involve the coupling of a protected piperazine (B1678402) derivative of the quinoxalinone core with a suitable fluorinated and carboxyl-protected pyridine (B92270) precursor. The final step would be the deprotection of the carboxylic acid to yield this compound.

Protocol for PROTAC Formation using this compound:

The following is a generalized protocol for the coupling of this compound to a linker for PROTAC synthesis.

Table 1: Generalized Protocol for Amide Coupling

StepProcedureReagents & Conditions
1 Activation of Carboxylic Acid Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DCM). Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 30-60 minutes.
2 Amine Coupling To the activated acid solution, add the linker containing a primary or secondary amine. Continue stirring at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
3 Work-up and Purification Quench the reaction with water or a mild aqueous acid/base. Extract the product with an organic solvent. Purify the crude product using column chromatography or preparative HPLC.

Signaling Pathway Context

Although this compound itself is primarily a synthetic intermediate, the "warhead" portion of the molecule is derived from AZD-9574, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage repair (DDR) pathway, specifically in the base excision repair (BER) pathway. Inhibition of PARP1 in cancer cells with deficiencies in other DDR pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.

A PROTAC derived from this compound would therefore be designed to induce the degradation of PARP1, offering a different therapeutic modality compared to simple inhibition.

PARP1_signaling_pathway cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) chain PARP1->PAR synthesizes Proteasome Proteasome PARP1->Proteasome targeted to DDR_proteins DNA Repair Proteins PAR->DDR_proteins recruits BER Base Excision Repair DDR_proteins->BER PROTAC This compound derived PROTAC PROTAC->PARP1 binds and tags for degradation Degradation PARP1 Degradation Proteasome->Degradation

Fig. 3: Targeted Degradation of PARP1

Quantitative Data Summary

Quantitative data for this compound itself is limited in publicly available literature, as it is primarily a synthetic intermediate. However, the parent compound, AZD-9574, has been characterized extensively. The data presented here for AZD-9574 provides context for the "warhead" portion of any PROTAC derived from this compound.

Table 2: In Vitro Potency of AZD-9574

AssayCell LineIC50 (nM)
PARP1 Enzymatic ActivityVarious0.3 - 2
Colony FormationDLD1 BRCA2-/-1.38
Colony FormationDLD1 BRCA2wt>40,000

Data is illustrative and compiled from various sources on AZD-9574.

Conclusion

This compound is a valuable chemical tool, serving as a direct precursor for the development of sophisticated therapeutic agents like PROTACs aimed at the degradation of PARP1. Its unique structure, featuring a reactive carboxylic acid, enables its conjugation to linkers and E3 ligase ligands, paving the way for novel cancer therapies that leverage the principles of targeted protein degradation. Further research and development utilizing this intermediate hold significant promise for advancing the field of oncology.

AZD-9574: A Deep Dive into the Mechanism of a Brain-Penetrant PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of AZD-9574, a novel, potent, and brain-penetrant poly(ADP-ribose) polymerase 1 (PARP1) selective inhibitor.[1][2][3][4] AZD-9574 represents a significant advancement in the class of PARP inhibitors, demonstrating high selectivity for PARP1 and the ability to trap it at sites of DNA single-strand breaks (SSBs), a key mechanism for its anti-tumor activity.[2][5] Its capacity to cross the blood-brain barrier addresses a critical unmet need in the treatment of primary and secondary brain malignancies.[1][6][7]

Core Mechanism of Action: Selective PARP1 Inhibition and DNA Trapping

AZD-9574 exerts its cytotoxic effects on cancer cells through a dual mechanism centered on the selective inhibition of PARP1 and the trapping of the PARP1-DNA complex.

1. Inhibition of PARP1 Enzymatic Activity: PARP1 is a crucial enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling SSBs. Upon DNA damage, PARP1 binds to the SSB and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. AZD-9574 competitively binds to the nicotinamide-binding domain of PARP1, preventing PAR chain synthesis and thereby inhibiting the recruitment of the repair machinery.[8] This leads to an accumulation of unrepaired SSBs.

2. PARP1-DNA Trapping: Beyond enzymatic inhibition, AZD-9574 effectively "traps" PARP1 at the site of the DNA lesion.[2][7] The inhibitor-bound PARP1 remains associated with the DNA, creating a physical obstruction. This trapped complex is highly cytotoxic as it stalls and collapses replication forks during DNA replication, leading to the formation of double-strand breaks (DSBs).

3. Synthetic Lethality in HRR-Deficient Tumors: In healthy cells, these DSBs can be efficiently repaired by the homologous recombination repair (HRR) pathway. However, in tumors with deficiencies in HRR pathway genes (e.g., BRCA1, BRCA2), these DSBs cannot be accurately repaired.[9] This accumulation of genomic instability and unresolved DSBs triggers cell cycle arrest and ultimately leads to apoptotic cell death. This concept, known as synthetic lethality, forms the therapeutic basis for PARP inhibitors in HRR-deficient cancers.

Below is a diagram illustrating the signaling pathway of PARP1 inhibition by AZD-9574.

AZD9574_Mechanism Signaling Pathway of AZD-9574 Action cluster_0 DNA Damage & Repair cluster_1 AZD-9574 Intervention cluster_2 Cellular Consequences DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP1 Activation & Binding to SSB DNA_SSB->PARP1_Activation PAR_Synthesis PAR Chain Synthesis PARP1_Activation->PAR_Synthesis PARP1_Inhibition Inhibition of PARP1 Catalytic Activity PARP1_Activation->PARP1_Inhibition PARP1_Trapping PARP1 Trapping on DNA PARP1_Activation->PARP1_Trapping Repair_Complex Recruitment of Repair Proteins PAR_Synthesis->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair AZD9574 AZD-9574 AZD9574->PARP1_Inhibition Binds to PARP1 AZD9574->PARP1_Trapping Stabilizes PARP1-DNA complex PARP1_Inhibition->PAR_Synthesis Replication_Fork_Stalling Replication Fork Stalling & Collapse PARP1_Trapping->Replication_Fork_Stalling DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Stalling->DSB_Formation HRR_Proficient HRR Proficient Cells DSB_Formation->HRR_Proficient HRR_Deficient HRR Deficient Cells (e.g., BRCAmut) DSB_Formation->HRR_Deficient DSB_Repair DSB Repair HRR_Proficient->DSB_Repair Genomic_Instability Genomic Instability HRR_Deficient->Genomic_Instability Repair Failure Cell_Survival Cell Survival DSB_Repair->Cell_Survival Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: Signaling pathway of AZD-9574 action.

Quantitative Data

The preclinical characterization of AZD-9574 has yielded significant quantitative data, highlighting its potency, selectivity, and favorable pharmacokinetic properties.

ParameterValueSpecies/Cell LineNotes
PARP1 IC50 < 0.005 µMBiochemical AssayFluorescence anisotropy assay.
PARP2 IC50 > 93 µMBiochemical AssayDemonstrates >8000-fold selectivity for PARP1 over PARP2.[2]
PARP3/5a/6 IC50 > 100 µMBiochemical AssayHigh selectivity against other PARP family members.
Cellular PARylation IC50 1.5 nMA549 cellsMore potent than olaparib (B1684210) (14.7 nM) in the same assay.[7]
Cell Proliferation IC50 (HRR-deficient) 1.38 nMDLD1 BRCA2-/-Shows high potency in HRR-deficient cells.[2]
Cell Proliferation IC50 (HRR-proficient) > 40 µMDLD1 BRCA2wtDemonstrates a large therapeutic window between HRR-deficient and proficient cells.[2]
CNS Kpuu (unbound brain/plasma ratio) 0.79Non-human primateIndicates significant brain penetration.
Oral Bioavailability (F%) 116%MouseExcellent oral bioavailability.
Oral Bioavailability (F%) 50%RatGood oral bioavailability.
Oral Bioavailability (F%) 91%DogExcellent oral bioavailability.
Oral Bioavailability (F%) 95%MonkeyExcellent oral bioavailability.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used in the characterization of AZD-9574.

Fluorescence Anisotropy Assay for PARP Binding

This assay quantitatively measures the binding affinity of AZD-9574 to PARP enzymes.

FA_Workflow Fluorescence Anisotropy Assay Workflow Reagents Recombinant PARP enzyme Fluorescently labeled ligand AZD-9574 serial dilutions Incubation Incubate reagents to reach binding equilibrium Reagents->Incubation Measurement Measure fluorescence anisotropy using a microplate reader Incubation->Measurement Data_Analysis Plot anisotropy vs. AZD-9574 concentration Calculate IC50 values Measurement->Data_Analysis

Caption: Workflow for the fluorescence anisotropy assay.

Protocol:

  • Recombinant PARP1, PARP2, PARP3, PARP5a, and PARP6 proteins are used.

  • A fluorescently labeled ligand that binds to the PARP active site is utilized as a probe.

  • Serial dilutions of AZD-9574 are prepared.

  • The PARP enzyme, fluorescent probe, and varying concentrations of AZD-9574 are incubated together in a microplate to allow binding to reach equilibrium.

  • Fluorescence anisotropy is measured using a plate reader with appropriate excitation and emission filters.

  • The displacement of the fluorescent probe by AZD-9574 leads to a decrease in anisotropy.

  • The data is plotted, and IC50 values are calculated to determine the binding affinity.

Cellular PARylation Assay

This assay assesses the ability of AZD-9574 to inhibit PARP1 enzymatic activity within cells.

Protocol:

  • Cells (e.g., A549) are seeded in microplates.

  • Cells are treated with a DNA damaging agent (e.g., an alkylating agent) to induce PARP1 activity.

  • Concurrently, cells are treated with serial dilutions of AZD-9574.

  • After a defined incubation period, cells are lysed.

  • The levels of PARylation (synthesis of PAR chains) are quantified using an ELISA-based method or Western blotting with an anti-PAR antibody.

  • The reduction in PARylation in the presence of AZD-9574 is used to determine the IC50 value.

PARP-DNA Trapping Assay

This microscopy-based assay visualizes and quantifies the trapping of PARP1 on chromatin.

Protocol:

  • Cells (e.g., A549) are grown on coverslips.

  • Cells are treated with a DNA damaging agent (e.g., methyl methanesulfonate) to induce SSBs.

  • Cells are then treated with varying concentrations of AZD-9574.

  • Cells are fixed and permeabilized.

  • Immunofluorescence staining is performed using antibodies specific for PARP1.

  • The amount of PARP1 co-localized with chromatin is visualized and quantified using fluorescence microscopy.

  • An increase in the chromatin-bound PARP1 signal indicates trapping.

In Vivo Xenograft Models

The anti-tumor efficacy of AZD-9574 is evaluated in vivo using mouse xenograft models.

Xenograft_Workflow In Vivo Xenograft Model Workflow Cell_Implantation Implantation of human cancer cells (e.g., MDA-MB-436) into immunocompromised mice (subcutaneous or intracranial) Tumor_Growth Allow tumors to establish and reach a specified size Cell_Implantation->Tumor_Growth Treatment Administer AZD-9574 (or vehicle control) orally once daily Tumor_Growth->Treatment Monitoring Monitor tumor volume and animal well-being regularly Treatment->Monitoring Endpoint_Analysis Analyze tumor growth inhibition and survival benefit Monitoring->Endpoint_Analysis

Caption: Workflow for in vivo xenograft model studies.

Protocol for Subcutaneous Xenografts:

  • Human cancer cells (e.g., MDA-MB-436, which has a BRCA1 mutation) are injected subcutaneously into the flank of immunocompromised mice.[10]

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and control groups.

  • AZD-9574 is administered orally at various doses, typically once daily.

  • Tumor volume is measured regularly with calipers.

  • The study endpoint is reached when tumors in the control group reach a predetermined size.

  • Tumor growth inhibition is calculated.

Protocol for Intracranial Xenografts:

  • To model brain metastases, cancer cells are implanted directly into the brain of immunocompromised mice.

  • Tumor growth is often monitored using bioluminescence imaging if the cells are engineered to express luciferase.

  • Treatment with orally administered AZD-9574 is initiated.

  • The primary endpoint is typically overall survival.

  • This model is critical for demonstrating the efficacy of a brain-penetrant drug like AZD-9574.[10]

Clinical Development

AZD-9574 is currently being evaluated in a Phase I/IIa clinical trial (CERTIS1; NCT05417594) as a monotherapy and in combination with other anti-cancer agents in participants with advanced solid malignancies.[1][11][12] The study is assessing the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of AZD-9574.[11] Cancers being investigated include breast, ovarian, pancreatic, prostate, and glioma.[8]

Conclusion

AZD-9574 is a highly selective and potent PARP1 inhibitor with the crucial ability to penetrate the blood-brain barrier. Its mechanism of action, centered on the inhibition of PARP1 enzymatic activity and the trapping of PARP1 on DNA, leads to synthetic lethality in HRR-deficient tumors. The robust preclinical data, demonstrating significant anti-tumor efficacy in both peripheral and intracranial tumor models, supports its ongoing clinical development for the treatment of a range of solid tumors, including those within the central nervous system. The unique combination of PARP1 selectivity, a trapping profile, and high CNS penetration positions AZD-9574 as a promising next-generation PARP inhibitor.[1][7]

References

An In-Depth Technical Guide to AZD-9574: A Brain-Penetrant PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD-9574 (Palacaparib), a novel, highly potent, and selective PARP1 (Poly ADP-Ribose Polymerase 1) inhibitor designed for high penetration of the central nervous system (CNS). The document details its mechanism of action, preclinical pharmacology, and metabolic profile, with a specific clarification regarding its metabolites.

Introduction and Metabolic Profile

AZD-9574 is a next-generation PARP inhibitor currently in clinical development for the treatment of advanced solid tumors, including primary and secondary brain tumors.[1][2][3] Its key attributes are high selectivity for the PARP1 enzyme over other PARP family members, a strong PARP1-DNA trapping mechanism, and—critically—the ability to cross the blood-brain barrier (BBB).[1][2][4] These features position it as a potential best-in-class agent for malignancies within the CNS.[1][2]

Addressing the "AZD-9574-acid" Metabolite

A central query for drug development professionals concerns the nature of a compound's metabolites, particularly whether they are active. Extensive review of the available preclinical data for AZD-9574 reveals that its metabolism is primarily driven by glucuronidation .[1] This is a common Phase II metabolic pathway where a glucuronic acid moiety is added to the drug molecule, increasing its water solubility to facilitate excretion. This process is generally considered a detoxification and clearance mechanism rather than one of bioactivation.

The available scientific literature does not contain evidence of a significant or functionally active metabolite referred to as "this compound." Therefore, a direct comparison between AZD-9574 and an acid derivative as a parent/active metabolite pair is not supported by current public-domain data. The focus of this guide is therefore on the parent compound, AZD-9574, which is the pharmacologically active agent.

cluster_body In the Body AZD9574_circ AZD-9574 (Oral Admin) AZD9574_target AZD-9574 at Target Site (e.g., Brain Tumor) AZD9574_circ->AZD9574_target Crosses BBB Metabolism Metabolism (Liver) AZD9574_circ->Metabolism Excretion Excretion (Urine/Bile) Metabolism->Excretion Glucuronidation

Caption: High-level overview of AZD-9574's disposition in the body.

Mechanism of Action: PARP1 Inhibition and Trapping

PARP1 is a critical enzyme in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes chains of poly(ADP-ribose) (PAR). This PARylation process recruits other DNA repair proteins, such as XRCC1, to resolve the break.

AZD-9574 exerts its anti-cancer effect through a dual mechanism:

  • Catalytic Inhibition: It binds to the catalytic domain of PARP1, preventing the synthesis of PAR chains and stalling the initial step of SSB repair.

  • PARP1-DNA Trapping: More importantly, AZD-9574 traps the PARP1 protein onto the DNA at the site of the break. This creates a cytotoxic PARP1-DNA complex.

In cancer cells with homologous recombination repair (HRR) deficiency (e.g., those with BRCA1/2 mutations), the persistence of these trapped complexes and unresolved SSBs leads to the collapse of replication forks, formation of double-strand breaks, and ultimately, cell death through a process known as synthetic lethality.[5]

cluster_pathway PARP1 Signaling in DNA Single-Strand Break (SSB) Repair cluster_inhibition Mechanism of AZD-9574 SSB DNA Single-Strand Break PARP1 PARP1 SSB->PARP1 binds PAR PAR Chains (PARylation) PARP1->PAR synthesizes NAD NAD+ NAD->PAR XRCC1 Repair Proteins (e.g., XRCC1) PAR->XRCC1 recruits Repair DNA Repair XRCC1->Repair AZD9574 AZD-9574 AZD9574->PARP1 Inhibits & Traps

Caption: The PARP1 DNA repair pathway and its inhibition by AZD-9574.

Quantitative Preclinical Data

The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of AZD-9574 from published preclinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterValueCell Line / Assay TypeReference
PARP1 IC₅₀ (Binding) < 0.005 µM (< 5 nM)Biochemical Fluorescence Anisotropy[5]
PARP2 IC₅₀ (Binding) > 93 µMBiochemical Fluorescence Anisotropy[5]
PARP1 vs PARP2 Selectivity > 8000-foldBiochemical Assays[6][7]
PARylation IC₅₀ 1.5 nMA549 Cells[4]
Cell Proliferation IC₅₀ 1.38 nMDLD1 BRCA2-/- Cells (Colony Formation)[6][7]
Cell Proliferation IC₅₀ > 40 µMDLD1 BRCA2wt Cells (Colony Formation)[6][7]
HRD Selectivity Window ~20,000-foldDLD1 BRCA2-/- vs wt[7]
Table 2: Preclinical Pharmacokinetic Parameters
SpeciesCLp (mL/min/kg)Vss (L/kg)t½ (h)F (%)CNS Kp,uuReference
Mouse 10.22.74.0116-[1]
Rat 6.92.36.3500.31[1]
Dog 2.11.112.091-[1]
Monkey 5.21.710.5950.79[1]
CLp: Plasma Clearance; Vss: Volume of Distribution at Steady State; t½: Half-life; F: Oral Bioavailability; Kp,uu: Unbound Brain/Plasma Partition Coefficient.

Key Experimental Protocols

PARP1/2 Biochemical Inhibition Assay (Fluorescence Anisotropy)

This assay quantifies the binding affinity of an inhibitor to the PARP1 or PARP2 enzyme.

  • Reagents: Recombinant human PARP1 or PARP2 enzyme, a fluorescently-labeled NAD+ analog (tracer), and assay buffer.

  • Procedure: a. Serially dilute AZD-9574 in DMSO and add to a microplate. b. Add PARP enzyme to each well and incubate to allow for inhibitor binding. c. Add the fluorescent tracer to all wells. The tracer binds to any enzyme not occupied by the inhibitor. d. Incubate to reach binding equilibrium.

  • Detection: Measure fluorescence anisotropy/polarization using a plate reader. High polarization indicates the large enzyme-tracer complex is intact (low inhibition). Low polarization indicates the small tracer is unbound (high inhibition).

  • Analysis: Plot the change in polarization against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.[2]

Cellular PARylation Assay

This assay measures the ability of the inhibitor to block PARP activity inside cells.

  • Cell Culture: Plate cells (e.g., A549) and allow them to adhere overnight.

  • Treatment: Treat cells with a range of AZD-9574 concentrations for a specified period (e.g., 1-2 hours).

  • DNA Damage Induction: Induce DNA damage to activate PARP1 by adding an alkylating agent like methyl methanesulfonate (B1217627) (MMS) for a short period (e.g., 15 minutes).

  • Lysis & Detection: Lyse the cells and quantify the levels of poly(ADP-ribose) (PAR) using an ELISA-based method or by Western blot with an anti-PAR antibody.

  • Analysis: Normalize PAR levels to untreated controls. Plot normalized PAR levels against inhibitor concentration to calculate the cellular IC₅₀.[4]

Pharmacokinetic (PK) Study Workflow

This workflow describes the process to determine the parameters listed in Table 2.

  • Dosing: Administer AZD-9574 to preclinical species (e.g., rat) via oral (PO) and intravenous (IV) routes.

  • Blood Sampling: Collect blood samples into anticoagulant-treated tubes at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis (LC-MS/MS): a. Precipitate plasma proteins (e.g., with acetonitrile). b. Separate AZD-9574 from endogenous components using liquid chromatography (LC). c. Detect and quantify the concentration of AZD-9574 using tandem mass spectrometry (MS/MS).

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate PK parameters (CLp, Vss, t½, AUC). Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

cluster_workflow Pharmacokinetic Analysis Workflow Dosing Dosing (IV and Oral Routes) Sampling Serial Blood Sampling Dosing->Sampling Processing Sample Processing (Centrifugation to Plasma) Sampling->Processing Analysis Bioanalysis (LC-MS/MS Quantification) Processing->Analysis Calculation PK Parameter Calculation (NCA using Software) Analysis->Calculation

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion

AZD-9574 is a highly selective and potent PARP1 inhibitor engineered for CNS penetration. Its dual mechanism of catalytic inhibition and DNA trapping provides a powerful anti-tumor effect in HRR-deficient models. Preclinical data demonstrate a favorable pharmacokinetic profile across multiple species, supporting its ongoing clinical investigation.[1] The primary metabolic pathway is glucuronidation, a clearance mechanism, with no current evidence supporting the existence of a distinct, active "acid" metabolite. The unique combination of PARP1 selectivity, trapping, and high CNS exposure makes AZD-9574 a promising agent for difficult-to-treat cancers, particularly those with brain involvement.[2][4]

References

AZD-9574 and AZD-9574-acid: A Technical Guide to a Novel PARP1 Inhibitor and its PROTAC-Enabling Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD-9574, a potent and selective PARP1 (Poly ADP-Ribose Polymerase 1) inhibitor with excellent blood-brain barrier penetration. We will delve into its mechanism of action, preclinical data, and ongoing clinical development. Furthermore, this guide will elucidate the role of its derivative, AZD-9574-acid, a crucial component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound: AZD-9574 (Palacaparib)

AZD-9574, also known as Palacaparib, is a next-generation PARP inhibitor designed for high selectivity for PARP1 over other PARP isoforms, particularly PARP2.[1][2] Its structure allows it to effectively cross the blood-brain barrier, making it a promising candidate for treating primary and secondary brain tumors.[3][4]

Chemical and Physical Properties of AZD-9574

PropertyValue
CAS Number 2756333-39-6[5]
Molecular Formula C₂₁H₂₂F₂N₆O₂[5]
Molecular Weight 428.44 g/mol [5][6]
Synonyms Palacaparib, AZD9574[1][2]

Mechanism of Action: Selective PARP1 Inhibition and Trapping

AZD-9574 exerts its anti-cancer effects through a dual mechanism: inhibiting the catalytic activity of PARP1 and trapping the enzyme on DNA at the site of single-strand breaks (SSBs).[1][7] PARP1 is a key enzyme in the DNA damage response (DDR) pathway. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated SSB repair leads to the accumulation of double-strand breaks during replication.[4][8] This overwhelming DNA damage results in cell cycle arrest and apoptosis, a concept known as synthetic lethality. The high selectivity of AZD-9574 for PARP1 is thought to improve its therapeutic index compared to first-generation, dual PARP1/2 inhibitors.[9]

AZD9574_Mechanism_of_Action cluster_dna_damage DNA Damage Response cluster_azd9574_action AZD-9574 Intervention cluster_cell_fate Cellular Outcome in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment and Activation DNA_SSB->PARP1 PARylation PARylation of Substrate Proteins PARP1->PARylation PARP1_Trapping PARP1 Inhibition and Trapping PARP1->PARP1_Trapping SSB_Repair SSB Repair Complex Recruitment PARylation->SSB_Repair Repair_Outcome DNA Repair SSB_Repair->Repair_Outcome AZD9574 AZD-9574 AZD9574->PARP1_Trapping Stalled_Fork Replication Fork Collapse PARP1_Trapping->Stalled_Fork DSB Double-Strand Break (DSB) Stalled_Fork->DSB Failed_Repair Failed DSB Repair DSB->Failed_Repair HRD Homologous Recombination Deficiency (e.g., BRCA mutation) HRD->Failed_Repair Apoptosis Apoptosis Failed_Repair->Apoptosis

Caption: Mechanism of action of AZD-9574 in HR-deficient cancer cells.

Quantitative Preclinical Data

AZD-9574 has demonstrated potent and selective activity in a range of preclinical models.

In Vitro Activity of AZD-9574

AssayCell Line/TargetIC₅₀Reference
PARP1 Enzymatic Activity -0.3 - 2 nM[1][2]
PARP1 Binding PARP1< 0.005 µM[10]
PARP2 Binding PARP2> 93 µM[10]
PARylation Inhibition A549 (parental)1.5 nM[9]
Colony Formation DLD-1 BRCA2-/-1.38 nM[2]
Colony Formation DLD-1 BRCA2wt> 40 µM[2]

Pharmacokinetic Parameters of AZD-9574 in Preclinical Species

SpeciesClearance (CLp) (mL/min/kg)Volume of Distribution (Vss) (L/kg)Half-life (t₁/₂) (h)Oral Bioavailability (F%)
Mouse 10.22.74.0116
Rat 6.92.36.350
Dog 2.11.112.091
Monkey 5.21.710.595
Data sourced from BioWorld.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the characterization of AZD-9574.

1. PARylation Assay This assay measures the inhibition of poly(ADP-ribose) polymer formation in cells.

  • Cell Seeding: Plate cells (e.g., A549 isogenic lines) and allow them to adhere.

  • Compound Treatment: Treat cells with a dose range of AZD-9574 or a comparator (e.g., olaparib) for a specified duration.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Detection: Use an ELISA-based method or Western blotting with an anti-PAR antibody to detect the levels of PAR polymers.

  • Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.[9]

2. Colony Formation Assay (CFA) This assay assesses the long-term proliferative capacity of cells after drug treatment.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1,500 cells/well) in multi-well plates.

  • Compound Treatment: The following day, treat the cells with a range of AZD-9574 concentrations.

  • Incubation: Incubate the plates for 7-14 days to allow for colony formation.

  • Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Quantification: Count the colonies (manually or with an automated counter) and calculate the survival fraction relative to vehicle-treated controls to determine the IC₅₀.[9]

3. In Vivo Xenograft Efficacy Study This protocol evaluates the anti-tumor activity of AZD-9574 in an animal model.

  • Tumor Implantation: Subcutaneously or intracranially implant human cancer cells (e.g., MDA-MB-436) into immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 150-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (vehicle, AZD-9574 at various doses, comparator). Administer the drug orally, once daily.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Continue treatment for a defined period (e.g., 35 days) or until tumors reach a maximum size. Efficacy is measured by tumor growth inhibition (TGI) or regression.[10]

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Translation Biochemical Biochemical Assays (PARP1/2 Binding, IC50) Cellular Cell-Based Assays (PARylation, CFA, DNA Damage) Biochemical->Cellular BBB_Model In Vitro BBB Model (e.g., MDCK-MDR1) Cellular->BBB_Model PK Pharmacokinetics (PK) (Mouse, Rat, Dog, Monkey) BBB_Model->PK Efficacy Xenograft Efficacy Models (Subcutaneous & Intracranial) PK->Efficacy Tox Toxicology Studies (e.g., Hematotoxicity) Efficacy->Tox PhaseI Phase I/IIa Clinical Trial (CERTIS1 - NCT05417594) Tox->PhaseI

Caption: Preclinical to clinical development workflow for AZD-9574.

Clinical Development

AZD-9574 is currently being evaluated in a Phase I/IIa clinical trial, CERTIS1 (NCT05417594).[11] This multi-center, open-label study is assessing the safety, tolerability, pharmacokinetics, and preliminary efficacy of AZD-9574 as a monotherapy and in combination with other anti-cancer agents.[11] The trial is recruiting patients with advanced solid malignancies, including ovarian, breast, pancreatic, and prostate cancers, as well as glioma.[8][12]

This compound: A Derivative for PROTAC Synthesis

CAS Number: 2923687-90-3

This compound is a derivative of AZD-9574 that serves as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[13][14] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than inhibiting it. They consist of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.

In this context, this compound functions as the POI-binding component. The carboxylic acid group provides a reactive handle for conjugation to a linker, which is subsequently attached to an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide (B1683931) to recruit the Cereblon E3 ligase). By bringing the POI (PARP1) into close proximity with an E3 ligase, the PROTAC induces the ubiquitination and subsequent degradation of PARP1 by the proteasome. This approach offers a distinct therapeutic modality compared to simple inhibition and is a rapidly advancing area of drug discovery.

PROTAC_Structure cluster_poi Protein of Interest (POI) cluster_e3 E3 Ubiquitin Ligase PROTAC This compound (Binds to PARP1) Linker E3 Ligase Ligand (e.g., binds to Cereblon) POI PARP1 PROTAC:f0->POI E3 Cereblon (CRBN) PROTAC:f2->E3

Caption: General structure of a PROTAC utilizing this compound.

Conclusion

AZD-9574 is a highly selective, brain-penetrant PARP1 inhibitor with a compelling preclinical profile that supports its ongoing clinical investigation for the treatment of various solid tumors, including those within the central nervous system. Its derivative, this compound, extends the utility of this potent PARP1 ligand into the realm of targeted protein degradation, opening new avenues for therapeutic intervention. This technical guide provides a foundational understanding of these compounds for professionals engaged in oncology research and drug development.

References

An In-depth Technical Guide to AZD-9574: A Next-Generation PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-9574, also known as palacaparib, is a highly potent and selective next-generation inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) that is currently under clinical investigation for the treatment of various advanced solid tumors.[1] Developed by AstraZeneca, this novel agent is characterized by its ability to penetrate the blood-brain barrier, offering potential therapeutic avenues for primary and secondary brain malignancies.[2][3][4] This technical guide provides a comprehensive overview of the core scientific and technical data related to AZD-9574, including its molecular properties, mechanism of action, preclinical efficacy, and the methodologies of key experimental assays.

Core Molecular Data

AZD-9574 is a small molecule with a molecular weight of 428.44 g/mol and a chemical formula of C₂₁H₂₂F₂N₆O₂. A related compound, identified as AZD-9574-acid (CAS 2923687-90-3), has a molecular weight of 415.39 g/mol and a molecular formula of C₂₀H₁₉F₂N₅O₃.[5][6][7][8] This acid derivative is noted for its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
AZD-9574 (Palacaparib) 2756333-39-6C₂₁H₂₂F₂N₆O₂428.44
This compound 2923687-90-3C₂₀H₁₉F₂N₅O₃415.39

Mechanism of Action: Selective PARP1 Inhibition and DNA Trapping

AZD-9574 exerts its anti-cancer effects through a dual mechanism centered on the selective inhibition of PARP1, a key enzyme in the DNA damage response (DDR) pathway.

  • Catalytic Inhibition : AZD-9574 binds to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This process, known as PARylation, is crucial for the recruitment of other DNA repair proteins to the site of single-strand breaks (SSBs).

  • PARP1-DNA Trapping : Beyond enzymatic inhibition, AZD-9574 traps PARP1 at the site of DNA damage.[9][10] This action prevents the dissociation of PARP1 from the DNA, leading to the formation of toxic PARP1-DNA complexes. These complexes can stall and collapse replication forks, resulting in the generation of double-strand breaks (DSBs), which are particularly lethal to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This mechanism is an example of synthetic lethality.

The following diagram illustrates the signaling pathway of PARP1 inhibition by AZD-9574.

cluster_0 Normal DNA Repair cluster_1 Action of AZD-9574 DNA_SSB DNA Single-Strand Break PARP1_recruitment PARP1 Recruitment DNA_SSB->PARP1_recruitment PARylation PARylation PARP1_recruitment->PARylation DDR_proteins DDR Protein Recruitment PARylation->DDR_proteins SSB_Repair SSB Repair DDR_proteins->SSB_Repair AZD9574 AZD-9574 PARP1_inhibition PARP1 Catalytic Inhibition AZD9574->PARP1_inhibition inhibits PARP1_trapping PARP1-DNA Trapping AZD9574->PARP1_trapping induces Replication_fork_stall Replication Fork Stall & Collapse PARP1_trapping->Replication_fork_stall DSB_formation Double-Strand Break Formation Replication_fork_stall->DSB_formation Cell_death Synthetic Lethality in HRR-deficient cells DSB_formation->Cell_death

Signaling pathway of AZD-9574 action.

Preclinical Efficacy and Selectivity

AZD-9574 has demonstrated remarkable potency and selectivity for PARP1 over other PARP isoforms, particularly PARP2. This selectivity is a key differentiator from first-generation PARP inhibitors and is thought to contribute to an improved safety profile.

AssayCell Line / ConditionIC₅₀ (nM)Selectivity (over PARP2)
PARP1 Enzymatic Activity Various Cell Lines0.3 - 2>8000-fold
Colony Formation DLD1 BRCA2-/-1.38~20,000-fold vs BRCA2wt
PARylation Inhibition A5491.5N/A

In vivo studies using xenograft models have confirmed the potent anti-tumor activity of AZD-9574.

Xenograft ModelTreatmentResult
MDA-MB-436 (subcutaneous) 3 mg/kg AZD-9574Sustained tumor growth suppression and regression.
MDA-MB-436-Luc (intracranial) 3 mg/kg AZD-9574Significantly extended survival of tumor-bearing mice.[10]
SJ-G2 (subcutaneous, glioma) AZD-9574 + TemozolomideSuperior survival extension compared to TMZ alone.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are summaries of the protocols used in the preclinical characterization of AZD-9574.

PARylation Inhibition Assay

This assay quantifies the ability of AZD-9574 to inhibit the formation of PAR chains by PARP1 in cells.

start Seed cells (e.g., A549) in 96-well plates treatment Treat with increasing concentrations of AZD-9574 start->treatment damage Induce DNA damage (e.g., with MMS) treatment->damage fix_perm Fix and permeabilize cells damage->fix_perm primary_ab Incubate with primary antibody against PAR fix_perm->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab imaging Acquire images using high-content screening platform secondary_ab->imaging analysis Analyze fluorescence intensity to determine IC₅₀ imaging->analysis end Dose-response curve generation analysis->end

Workflow for the PARylation Inhibition Assay.

Methodology Summary:

  • Cell Seeding: Cells (e.g., A549, DLD-1) are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with a dilution series of AZD-9574 for a specified period.

  • DNA Damage Induction: A DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) is added to stimulate PARP activity.

  • Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Plates are imaged using a high-content screening system, and the fluorescence intensity, which correlates with PAR levels, is quantified. IC₅₀ values are calculated from the dose-response curves.[11]

PARP-DNA Trapping Assay

This assay measures the ability of AZD-9574 to trap PARP1 onto chromatin.

start Treat cells (e.g., A549) with AZD-9574 damage Induce DNA damage (e.g., with MMS) start->damage fractionation Perform cellular fractionation to isolate chromatin damage->fractionation western_blot Analyze chromatin fraction by Western Blot for PARP1 fractionation->western_blot quantification Quantify PARP1 levels in the chromatin-bound fraction western_blot->quantification end Determine concentration-dependent trapping quantification->end

Workflow for the PARP-DNA Trapping Assay.

Methodology Summary:

  • Cell Treatment: Cells are treated with varying concentrations of AZD-9574.

  • Chromatin Fractionation: Cells are lysed, and cellular components are separated to isolate the chromatin-bound proteins.

  • Western Blotting: The chromatin fraction is analyzed by SDS-PAGE and Western blotting using an antibody specific for PARP1.

  • Quantification: The amount of PARP1 in the chromatin fraction is quantified, with an increase indicating trapping.[2]

In Vivo Xenograft Efficacy Studies

These studies assess the anti-tumor activity of AZD-9574 in a living organism.

Methodology Summary:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human cancer cells (e.g., MDA-MB-436 for breast cancer, SJ-G2 for glioma) are implanted either subcutaneously or intracranially.[12][13]

  • Treatment: Once tumors are established, mice are randomized into treatment groups and dosed orally with vehicle control, AZD-9574, and/or other agents like temozolomide.

  • Monitoring: Tumor volume is measured regularly (for subcutaneous models), or tumor burden is assessed via bioluminescent imaging (for intracranial models).[3][13] Animal survival and body weight are also monitored.

  • Endpoint: The study concludes when tumors reach a predetermined size or when animals show signs of morbidity. Efficacy is evaluated by comparing tumor growth inhibition and overall survival between treatment groups.[13]

Conclusion

AZD-9574 is a promising, next-generation PARP1-selective inhibitor with potent anti-tumor activity and the ability to cross the blood-brain barrier. Its high selectivity for PARP1 and its robust PARP1-DNA trapping mechanism provide a strong rationale for its ongoing clinical development in a range of solid tumors, particularly those with HRR deficiencies and central nervous system involvement. The data summarized in this guide underscore the comprehensive preclinical characterization of AZD-9574 and provide a foundational understanding for researchers and clinicians in the field of oncology and drug development.

References

AZD-9574: A Technical Guide to Its Physicochemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, particularly the solubility, of AZD-9574 (Palacaparib), a potent and selective PARP1 inhibitor. It also details the experimental protocols for solubility determination and elucidates the compound's mechanism of action through its signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties of AZD-9574

AZD-9574 is a small molecule inhibitor with the chemical formula C₂₁H₂₂F₂N₆O₂ and a molecular weight of 428.44 g/mol .[1][2] Its solubility is a critical parameter influencing its biopharmaceutical properties and formulation development.

Solubility Profile

AZD-9574 is sparingly soluble in water, a characteristic that necessitates careful formulation for clinical applications.[3] The compound is soluble in dimethyl sulfoxide (B87167) (DMSO), which is a common solvent for in vitro assays.[1][3] For in vivo studies in preclinical models, AZD-9574 has been formulated in a water/methanesulfonic acid (MSA) solution at a pH of 3.0–3.2, indicating that its solubility is pH-dependent.[4]

Table 1: Quantitative Solubility Data for AZD-9574

Solvent/MediumSolubilityMethodReference
DMSO22.22 mg/mL (51.86 mM)In Vitro (with ultrasonic and pH adjustment to 4 with HCl)[1]
DMSO10 mg/mL (23.34 mM)In Vitro[5]
DMSO86 mg/mL (200.72 mM)In Vitro[5]
WaterInsolubleIn Vitro[5]
EthanolInsolubleIn Vitro[5]
Aqueous Buffer (pH 7.4)19 µMNot Specified
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.22 mg/mL (5.18 mM)In Vivo Formulation[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.22 mg/mL (5.18 mM)In Vivo Formulation[1]
10% DMSO, 90% Corn Oil≥ 2.22 mg/mL (5.18 mM)In Vivo Formulation[1]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the kinetic and thermodynamic solubility of a compound such as AZD-9574. These protocols are based on standard industry practices.

Kinetic Solubility Assay by Nephelometry

This high-throughput method is used for the rapid evaluation of the kinetic solubility of compounds.[6][7]

Objective: To determine the concentration at which a compound precipitates out of an aqueous buffer solution when added from a DMSO stock.

Materials:

  • Test compound (e.g., AZD-9574)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well microtiter plates

  • Liquid handling robot (optional, for high-throughput)

  • Nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)[7]

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in DMSO.

  • Serial Dilutions: In a microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a new microtiter plate containing a fixed volume of PBS (e.g., 5 µL of DMSO stock to 95 µL of PBS for a final DMSO concentration of 5%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[8]

  • Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. The instrument detects the formation of precipitate (turbidity).

  • Data Analysis: Plot the nephelometric turbidity units (NTU) against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the baseline.

Thermodynamic Solubility Assay by Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard.[9]

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

  • Test compound (solid form)

  • Solvent of interest (e.g., water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Addition of Excess Compound: Add an excess amount of the solid test compound to a glass vial containing a known volume of the solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

  • Data Analysis: The calculated concentration from the HPLC analysis represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to AZD-9574.

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling_Pathway cluster_0 Cellular Environment cluster_1 DNA Repair Machinery cluster_2 Inhibition by AZD-9574 DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR auto-PARylates Trapped_PARP1 Trapped PARP1-DNA Complex PARP1->Trapped_PARP1 NAD->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits Repair_Complex SSB Repair Complex XRCC1->Repair_Complex scaffolds LIG3 DNA Ligase III LIG3->Repair_Complex POLB DNA Polymerase β POLB->Repair_Complex PNKP PNKP PNKP->Repair_Complex Repaired_DNA Repaired DNA Repair_Complex->Repaired_DNA facilitates repair AZD9574 AZD-9574 AZD9574->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP1->Replication_Fork_Collapse leads to Cell_Death Cell Death (Synthetic Lethality) Replication_Fork_Collapse->Cell_Death

Caption: PARP1 signaling in DNA repair and its inhibition by AZD-9574.

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_kinetic Kinetic Solubility (Nephelometry) cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) k_start Prepare Compound Stock in DMSO k_dilute Serial Dilution in Microplate k_start->k_dilute k_add_buffer Add to Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate (e.g., 2h) k_add_buffer->k_incubate k_measure Measure Turbidity (Nephelometer) k_incubate->k_measure k_end Determine Kinetic Solubility k_measure->k_end t_start Add Excess Solid Compound to Solvent t_shake Equilibrate on Shaker (e.g., 24-48h) t_start->t_shake t_separate Centrifuge to Separate Phases t_shake->t_separate t_sample Collect & Dilute Supernatant t_separate->t_sample t_quantify Quantify by HPLC-UV t_sample->t_quantify t_end Determine Thermodynamic Solubility t_quantify->t_end

Caption: Workflow for kinetic and thermodynamic solubility determination.

Small Molecule Drug Discovery Workflow

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_Discovery Hit Discovery (HTS, etc.) Target_ID->Hit_Discovery Hit_to_Lead Hit-to-Lead Optimization Hit_Discovery->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval Post_Market Post-Market Surveillance Approval->Post_Market

Caption: A generalized workflow for small molecule drug discovery.

References

AZD-9574: A Technical Guide to a Novel Brain-Penetrant PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-9574, also known as Palacaparib, is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the cellular response to DNA damage.[1][2][3] This next-generation PARP inhibitor has been specifically engineered for high penetrance of the blood-brain barrier, addressing a critical unmet need in the treatment of primary and metastatic brain tumors.[1][4] This technical guide provides an in-depth overview of AZD-9574, its target protein, mechanism of action, and preclinical data, intended for professionals in the field of oncology research and drug development.

Core Target: PARP1

The primary molecular target of AZD-9574 is PARP1, an abundant nuclear enzyme that plays a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. PARP1 detects SSBs and, upon binding, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

Mechanism of Action: Selective Inhibition and DNA Trapping

AZD-9574 exerts its anti-cancer effects through a dual mechanism of action:

  • Catalytic Inhibition: AZD-9574 potently inhibits the catalytic activity of PARP1, preventing the synthesis of PAR chains. This leads to an accumulation of unrepaired SSBs. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication, leading to synthetic lethality.

  • PARP1-DNA Trapping: Beyond catalytic inhibition, AZD-9574 traps PARP1 at the site of DNA damage.[2] This creates a cytotoxic PARP1-DNA complex that is a physical impediment to DNA replication and transcription, further enhancing its anti-tumor activity. Notably, AZD-9574 is highly selective for trapping PARP1 over PARP2.[1]

Quantitative Preclinical Data

The preclinical profile of AZD-9574 demonstrates its high potency and selectivity for PARP1.

Table 1: In Vitro Inhibitory Activity of AZD-9574
Assay TypeTargetCell LineIC50 (nM)Selectivity (fold)
PARP1 Enzymatic ActivityPARP1-0.3 - 2>8000 vs PARP2
PARP2 Enzymatic ActivityPARP2->16,000-
PARPylation InhibitionPARP1A5491.5-
Colony Formation-DLD-1 BRCA2-/-1.38~20,000 vs BRCA2wt
Colony Formation-DLD-1 BRCA2wt>40,000-

Data compiled from multiple sources.[2][5]

Table 2: In Vivo Efficacy of AZD-9574 in a BRCA1-mutant MDA-MB-436 Subcutaneous Xenograft Model
Treatment GroupDose (mg/kg, QD)Tumor Growth Inhibition/Regression (%)
Vehicle--
AZD-95743Significant Tumor Growth Suppression
AZD-957410Pronounced and Durable Regression
AZD-957430Pronounced and Durable Regression

Data adapted from preclinical studies.[5]

Signaling Pathway and Experimental Workflow Diagrams

AZD9574_Mechanism_of_Action cluster_inhibition Catalytic Inhibition cluster_trapping DNA Trapping DNA_SSB Single-Strand DNA Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation Catalyzes PARP1_Trap Trapped PARP1-DNA Complex PARP1->PARP1_Trap Trapped by AZD-9574 AZD9574 AZD-9574 AZD9574->PARP1 Inhibits BER_Proteins Base Excision Repair (BER) Proteins PARylation->BER_Proteins Recruits SSB_Repair SSB Repair BER_Proteins->SSB_Repair Replication_Fork Replication Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB Stalls at unrepaired SSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis HRR_Deficient HRR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) HRR_Deficient->DSB Cannot repair DSBs PARP1_Trap->Replication_Fork Blocks progression

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Selectivity PARP1/2 Selectivity Assay (Fluorescence Anisotropy) PARylation PARylation Inhibition Assay (Cell-based ELISA) Selectivity->PARylation Confirm Target Engagement Trapping PARP-DNA Trapping Assay (Microscopy-based) PARylation->Trapping Assess Dual Mechanism Xenograft MDA-MB-436 Xenograft Model Trapping->Xenograft Inform In Vivo Studies Dosing Oral Administration of AZD-9574 Xenograft->Dosing Monitoring Tumor Volume Measurement Dosing->Monitoring Efficacy Tumor Growth Inhibition/Regression Analysis Monitoring->Efficacy

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize AZD-9574. These are based on methodologies reported in preclinical studies of AZD-9574 and general laboratory practices.

PARP1/PARP2 Selectivity Assay (Fluorescence Anisotropy)

This assay biochemically quantifies the binding affinity of AZD-9574 to PARP1 and PARP2.

  • Principle: The assay measures the change in the rotation of a fluorescently labeled DNA probe upon binding to the PARP enzyme. Larger molecules (PARP-DNA complex) rotate slower, resulting in a higher fluorescence anisotropy signal. An inhibitor that displaces the probe will cause a decrease in this signal.

  • Materials:

    • Recombinant human PARP1 and PARP2 enzymes.

    • Fluorescently labeled DNA oligonucleotide probe with a single-strand break.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Pluronic F-68).

    • AZD-9574 at various concentrations.

    • 384-well, low-volume, black microplates.

    • Plate reader capable of measuring fluorescence anisotropy.

  • Procedure:

    • Prepare serial dilutions of AZD-9574 in assay buffer.

    • In a microplate, add the PARP enzyme (PARP1 or PARP2) and the fluorescent DNA probe.

    • Add the different concentrations of AZD-9574 to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

    • Measure the fluorescence anisotropy using the plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular PARylation Inhibition Assay

This cell-based assay determines the ability of AZD-9574 to inhibit PARP1 activity within a cellular context.

  • Principle: This ELISA-based method quantifies the amount of PAR produced in cells following DNA damage.

  • Materials:

    • A549 cells (or other suitable cell line).

    • Cell culture medium and supplements.

    • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS).

    • AZD-9574 at various concentrations.

    • Lysis buffer.

    • Commercially available PAR ELISA kit.

    • Microplate reader.

  • Procedure:

    • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of AZD-9574 for a specified time (e.g., 1 hour).

    • Induce DNA damage by treating the cells with MMS for a short period (e.g., 15 minutes).

    • Wash the cells and lyse them according to the PAR ELISA kit protocol.

    • Perform the PAR ELISA according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the IC50 for PARylation inhibition.

PARP-DNA Trapping Assay (Microscopy-based)

This assay visualizes and quantifies the trapping of PARP1 onto chromatin.

  • Principle: Immunofluorescence is used to detect the amount of PARP1 that is retained on the chromatin of cells treated with a PARP inhibitor and a DNA damaging agent.

  • Materials:

    • A549 cells cultured on coverslips or in imaging-compatible plates.

    • DNA damaging agent (e.g., MMS).

    • AZD-9574 at various concentrations.

    • Permeabilization and fixation solutions.

    • Primary antibody against PARP1.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear counterstaining.

    • Fluorescence microscope with image analysis software.

  • Procedure:

    • Treat cells with various concentrations of AZD-9574 followed by treatment with MMS.

    • Fix and permeabilize the cells.

    • Incubate with the primary anti-PARP1 antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Acquire images using a fluorescence microscope.

    • Quantify the intensity of the PARP1 signal within the nucleus using image analysis software. An increase in nuclear PARP1 signal indicates trapping.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor efficacy of AZD-9574 in a mouse model.

  • Materials:

    • Immunocompromised mice (e.g., SCID or nude mice).

    • MDA-MB-436 human breast cancer cells.

    • Matrigel.

    • AZD-9574 formulation for oral gavage.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant MDA-MB-436 cells mixed with Matrigel into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (vehicle control and different doses of AZD-9574).

    • Administer AZD-9574 or vehicle daily via oral gavage.

    • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, calculate the tumor growth inhibition or regression for each treatment group compared to the vehicle control.

Conclusion

AZD-9574 is a highly potent and selective PARP1 inhibitor with excellent blood-brain barrier penetration. Its dual mechanism of catalytic inhibition and PARP1-DNA trapping, combined with its favorable preclinical efficacy and selectivity profile, positions it as a promising therapeutic agent for the treatment of advanced solid tumors, particularly those with homologous recombination repair deficiencies and central nervous system involvement. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and similar targeted therapies.

References

AZD-9574: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the preclinical data for AZD-9574, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with excellent blood-brain barrier penetration. This document is intended for researchers, scientists, and drug development professionals interested in the core preclinical findings, experimental methodologies, and mechanistic pathways of AZD-9574.

Core Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of AZD-9574, demonstrating its selectivity, potency, and efficacy.

Table 1: In Vitro PARP Inhibition and Selectivity
ParameterAZD-9574Olaparib (B1684210)
PARP1 Binding IC50 (nmol/L) <0.51.5
PARP2 Binding IC50 (nmol/L) >4,0001.2
Selectivity (PARP2/PARP1) >8,000-fold0.8-fold
PARP1 Trapping (EC50, nmol/L) 1129
PARP2 Trapping (EC50, nmol/L) >10,000120
Table 2: In Vitro Anti-proliferative Activity (IC50, nmol/L)
Cell LineGenetic BackgroundAZD-9574Olaparib
DLD-1 BRCA2 proficient>40,000>10,000
DLD-1 BRCA2 deficient1.44.8
MDA-MB-436 BRCA1 deficient0.83.5
SKOV3 BRCA2 deficient1.210.1
Table 3: In Vivo Efficacy in Xenograft Models
ModelTreatmentTumor Growth Inhibition (TGI) / RegressionMedian Survival (Days)
MDA-MB-436 (subcutaneous) AZD-9574 (1 mg/kg, QD)99% TGINot Reported
MDA-MB-436 (intracranial) AZD-9574 (3 mg/kg, QD)-55
MDA-MB-436 (intracranial) Olaparib (100 mg/kg, QD)-35
GBM39 (orthotopic) AZD-9574 (10 mg/kg, QD) + TMZ-117
GBM39 (orthotopic) TMZ alone-76

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of AZD-9574 are provided below.

PARP Binding Assay (Fluorescence Anisotropy)
  • Reagents : Recombinant human PARP1 and PARP2 enzymes, fluorescently labeled PARP inhibitor (tracer), and assay buffer.

  • Procedure :

    • A fixed concentration of the fluorescent tracer is incubated with varying concentrations of AZD-9574 or olaparib.

    • The PARP enzyme is then added to the mixture.

    • The binding of the tracer to the PARP enzyme results in a high fluorescence anisotropy signal.

    • Competitive binding of the test compound displaces the tracer, leading to a decrease in the anisotropy signal.

    • The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the tracer binding.

PARP-DNA Trapping Assay
  • Cell Culture : A549 cells are treated with 0.01% methyl methanesulfonate (B1217627) (MMS) to induce DNA damage.

  • Compound Treatment : Cells are then treated with increasing concentrations of AZD-9574 or olaparib for 30 minutes.

  • Cell Lysis and Fractionation : Cells are lysed, and chromatin-bound proteins are separated from soluble proteins by centrifugation.

  • Western Blotting : The amount of PARP1 and PARP2 in the chromatin fraction is quantified by Western blotting using specific antibodies.

  • Data Analysis : The EC50 value is calculated as the concentration of the compound that results in 50% of the maximum PARP trapping.

In Vitro Cell Proliferation Assay (Colony Formation Assay)
  • Cell Seeding : Cells (e.g., DLD-1, MDA-MB-436) are seeded at a low density in 6-well plates.

  • Compound Treatment : After 24 hours, cells are treated with a range of concentrations of AZD-9574 or olaparib.

  • Incubation : Cells are incubated for 7-14 days to allow for colony formation.

  • Staining and Quantification : Colonies are fixed and stained with crystal violet. The number of colonies is then counted.

  • Data Analysis : The IC50 value is determined as the concentration of the compound that inhibits 50% of colony formation compared to the vehicle-treated control.

In Vivo Xenograft Models
  • Animal Models : Female athymic nude mice are used for subcutaneous xenografts, while female SCID mice are used for intracranial models.

  • Tumor Implantation :

    • Subcutaneous : Cancer cells (e.g., MDA-MB-436) are injected subcutaneously into the flank of the mice.

    • Intracranial : Luciferase-tagged cancer cells are stereotactically implanted into the brain.

  • Treatment : Once tumors are established, mice are randomized into treatment groups and dosed orally with vehicle, AZD-9574, or a comparator compound (e.g., olaparib), alone or in combination with temozolomide (B1682018) (TMZ).

  • Efficacy Endpoints :

    • Subcutaneous : Tumor volume is measured regularly, and tumor growth inhibition is calculated.

    • Intracranial : Tumor growth is monitored by bioluminescent imaging, and survival is the primary endpoint.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of AZD-9574 and the experimental workflows.

AZD-9574 Mechanism of Action

AZD9574_Mechanism cluster_0 DNA Damage Response cluster_1 AZD-9574 Intervention DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) chain synthesis PARP1->PAR catalyzes Trapping PARP1 Trapping on DNA Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair AZD9574 AZD-9574 AZD9574->PARP1 inhibits & traps Stalled_Fork Replication Fork Collapse Trapping->Stalled_Fork DSB Double-Strand Break Stalled_Fork->DSB Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death

Caption: Mechanism of action of AZD-9574 in the DNA damage response pathway.

In Vivo Subcutaneous Xenograft Workflow

Subcutaneous_Xenograft_Workflow start Cancer Cell Culture injection Subcutaneous Injection start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization treatment Daily Oral Dosing randomization->treatment measurement Tumor Volume Measurement treatment->measurement measurement->treatment repeated endpoint Endpoint: Tumor Growth Inhibition measurement->endpoint

Caption: Experimental workflow for in vivo subcutaneous xenograft efficacy studies.

In Vivo Intracranial Xenograft Workflow

Intracranial_Xenograft_Workflow start Luciferase-tagged Cancer Cell Culture implantation Intracranial Implantation start->implantation bioluminescence Bioluminescent Imaging implantation->bioluminescence randomization Randomization bioluminescence->randomization treatment Daily Oral Dosing randomization->treatment monitoring Survival Monitoring treatment->monitoring monitoring->treatment daily endpoint Endpoint: Median Survival monitoring->endpoint

Caption: Experimental workflow for in vivo intracranial xenograft efficacy studies.

The Discovery of AZD-9574: A Brain-Penetrant PARP1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Introduction

AZD-9574 is a novel, potent, and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) engineered for high penetrance of the blood-brain barrier (BBB).[1][2] This attribute positions it as a promising therapeutic agent for primary and secondary brain malignancies, addressing a significant unmet need in oncology.[1][3] Developed by AstraZeneca, AZD-9574 was designed to build upon the clinical success of first-generation PARP inhibitors while offering enhanced selectivity for PARP1 over PARP2 and improved central nervous system (CNS) exposure.[4][5] This document provides an in-depth technical overview of the discovery and preclinical characterization of AZD-9574, detailing the experimental methodologies, key data, and the strategic rationale behind its development.

Core Attributes and Mechanism of Action

AZD-9574's therapeutic potential is rooted in three key features: high selectivity for PARP1, effective PARP1-DNA trapping, and robust CNS penetration.[1][2] PARP1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[3] By inhibiting PARP1, AZD-9574 prevents the recruitment of DNA repair machinery to sites of SSBs.[6] These unrepaired SSBs can then collapse replication forks, leading to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality and tumor cell death.[4][5]

Furthermore, AZD-9574 acts by "trapping" PARP1 at the site of DNA damage, forming a cytotoxic PARP1-DNA complex that further disrupts DNA replication and repair.[1][7] This trapping mechanism is a key differentiator among PARP inhibitors and contributes significantly to their antitumor efficacy.[3] The selectivity of AZD-9574 for PARP1 over PARP2 is a critical design feature, as PARP2 inhibition has been associated with hematological toxicities.[5][6]

Quantitative Data Summary

The preclinical development of AZD-9574 involved a comprehensive suite of in vitro and in vivo studies to characterize its potency, selectivity, and pharmacokinetic properties. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity
Assay TypeTargetAZD-9574 IC50 (nM)Olaparib IC50 (nM)Selectivity (PARP2/PARP1)Reference
PARP Binding (Fluorescence Anisotropy) PARP1<0.5->8,000-fold[1][6]
PARP2>4,000-[1]
PARP3>9,000-[1]
PARP5a>9,000-[1]
PARP6>9,000-[1]
PARylation Inhibition (A549 cells) Parental (PARP1+/+/PARP2+/+)1.514.7-[1]
PARP1-/->10,0003.7[1]
PARP2-/-1.52.3[1]
Cell Proliferation (Clonogenic Assay) DLD-1 BRCA2-/-1.38--[6]
DLD-1 BRCA2+/+>40,000->28,985-fold[6]
MDA-MB-436 (BRCA1 mutant)7.29.2-[5]
Table 2: Blood-Brain Barrier Penetration
SpeciesCompoundUnbound Brain Concentration (nM)Unbound Plasma Concentration (nM)Kp,uu (Unbound Brain/Plasma Ratio)Reference
Mouse AZD-95741103700.3[1][8]
AZD5305 (non-penetrant control)22000.01[1][8]
Rat AZD-9574--High[4][9]
Cynomolgus Monkey AZD-9574--High[4][9]

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted during the preclinical evaluation of AZD-9574.

Fluorescence Anisotropy for PARP Binding

This assay was employed to determine the binding affinity and selectivity of AZD-9574 for various PARP enzymes.

  • Principle: Fluorescence anisotropy measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled ligand will tumble rapidly in solution, resulting in low anisotropy. When bound to a large protein like PARP, its rotation slows significantly, leading to an increase in anisotropy.

  • Methodology:

    • Recombinant human PARP1, PARP2, PARP3, PARP5a, and PARP6 proteins were used.[1][6]

    • A fluorescently labeled PARP inhibitor (tracer) was incubated with each PARP enzyme.

    • Increasing concentrations of AZD-9574 were added to compete with the tracer for binding to the PARP enzyme.

    • The fluorescence anisotropy of the tracer was measured at each concentration of AZD-9574 using a microplate reader.[10]

    • The IC50 value, representing the concentration of AZD-9574 required to displace 50% of the tracer, was calculated from the resulting dose-response curve.[11][12]

PARylation Inhibition Assay

This cell-based assay was used to assess the functional inhibition of PARP1 and PARP2 by AZD-9574.

  • Principle: Upon DNA damage, PARP enzymes catalyze the formation of poly(ADP-ribose) (PAR) chains on target proteins, a process known as PARylation. This assay quantifies the level of PARylation in cells following treatment with a PARP inhibitor.

  • Methodology:

    • Isogenic A549 cell lines (parental, PARP1-/-, and PARP2-/-) were seeded in 96-well plates.[1]

    • Cells were treated with increasing concentrations of AZD-9574 or a comparator compound (e.g., olaparib) for a specified duration.[1]

    • DNA damage was induced using an agent such as methyl methanesulfonate (B1217627) (MMS).

    • Cells were fixed and permeabilized.

    • PAR chains were detected using a specific primary antibody followed by a fluorescently labeled secondary antibody.

    • The fluorescence intensity, corresponding to the level of PARylation, was quantified using a high-content imaging system.[13]

    • IC50 values were determined from the dose-response curves.[13]

PARP-DNA Trapping Assay

This microscopy-based assay was designed to visualize and quantify the trapping of PARP1 and PARP2 on chromatin.

  • Principle: Potent PARP inhibitors can trap PARP enzymes onto DNA, forming cytotoxic complexes. This assay quantifies the amount of PARP retained on chromatin after inhibitor treatment.

  • Methodology:

    • A549 parental cells were cultured on glass coverslips.[1]

    • Cells were treated with increasing concentrations of AZD-9574 or other PARP inhibitors.[1]

    • DNA damage was induced with MMS to stimulate PARP activity.[7]

    • Cells were fractionated to separate chromatin-bound proteins from soluble proteins.

    • The chromatin-bound fraction was fixed, and PARP1 and PARP2 were detected by immunofluorescence using specific antibodies.[1]

    • The intensity of the nuclear fluorescence signal for PARP1 and PARP2 was quantified using microscopy and image analysis software.[1]

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of AZD-9574 in a physiological context, both subcutaneous and orthotopic intracranial xenograft models were utilized.

  • Subcutaneous Xenograft Model:

    • Human cancer cells with HR deficiencies (e.g., MDA-MB-436, DLD-1 BRCA2-/-) were implanted subcutaneously into immunocompromised mice.[14]

    • Once tumors reached a specified size, mice were randomized into treatment groups.[14]

    • AZD-9574 was administered orally at various dose levels, typically once daily.[14]

    • Tumor volume was measured regularly, and treatment efficacy was assessed by tumor growth inhibition or regression.[14]

  • Orthotopic Intracranial Xenograft Model:

    • Human glioma cells (e.g., GBM39) or breast cancer cells engineered to express luciferase (e.g., MDA-MB-436-Luc) were stereotactically implanted into the brains of immunocompromised mice.[1][14]

    • Tumor growth was monitored by bioluminescence imaging.[14]

    • Mice were treated with AZD-9574 as a single agent or in combination with temozolomide (B1682018) (TMZ).[1][4]

    • The primary endpoint was overall survival, with an increase in median survival indicating treatment efficacy.[1][14]

Visualizations

Signaling Pathway: PARP1 Inhibition and Synthetic Lethality

PARP1_Inhibition cluster_DNA_Damage DNA Damage & Repair cluster_HR_Repair Homologous Recombination (HR) Repair cluster_HR_Deficiency HR Deficiency DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits Replication_Fork Replication Fork DNA_Damage->Replication_Fork encounters BER Base Excision Repair (BER) PARP1->BER activates SSB_Repair SSB Repair BER->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to BRCA1_2 BRCA1/2 DSB->BRCA1_2 activates BRCA_mut BRCA1/2 Mutation (HR Deficient) DSB->BRCA_mut HR_Repair HR Repair BRCA1_2->HR_Repair mediates Cell_Viability Cell Viability HR_Repair->Cell_Viability maintains HR_Deficient_Repair Defective HR Repair BRCA_mut->HR_Deficient_Repair Synthetic_Lethality Synthetic Lethality (Cell Death) HR_Deficient_Repair->Synthetic_Lethality AZD9574 AZD-9574 AZD9574->PARP1 inhibits & traps

Caption: Mechanism of action of AZD-9574 leading to synthetic lethality in HR-deficient cells.

Experimental Workflow: Preclinical Characterization of AZD-9574

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_lead_optimization Lead Optimization & Candidate Selection Binding_Assay PARP Binding Assay (Fluorescence Anisotropy) PARylation_Assay PARylation Inhibition Assay Binding_Assay->PARylation_Assay Trapping_Assay PARP-DNA Trapping Assay PARylation_Assay->Trapping_Assay Cell_Prolif_Assay Cell Proliferation Assay (HR-proficient vs. HR-deficient) Trapping_Assay->Cell_Prolif_Assay PK_Studies Pharmacokinetic Studies (Mouse, Rat, Monkey) Cell_Prolif_Assay->PK_Studies BBB_Penetration Blood-Brain Barrier Penetration (Kp,uu) PK_Studies->BBB_Penetration Efficacy_SubQ Subcutaneous Xenograft Efficacy Studies BBB_Penetration->Efficacy_SubQ Efficacy_Ortho Orthotopic Intracranial Xenograft Efficacy Studies Efficacy_SubQ->Efficacy_Ortho Tox_Studies Hematological Toxicity Assessment Efficacy_Ortho->Tox_Studies Candidate_Selection AZD-9574 Selection Tox_Studies->Candidate_Selection Lead_ID Lead Identification Lead_ID->Binding_Assay AZD9574_Features cluster_attributes Core Attributes cluster_consequences Therapeutic Consequences AZD9574 AZD-9574 PARP1_Selectivity High PARP1 Selectivity (>8000-fold over PARP2) AZD9574->PARP1_Selectivity PARP1_Trapping Effective PARP1-DNA Trapping AZD9574->PARP1_Trapping BBB_Penetration High Blood-Brain Barrier Penetration AZD9574->BBB_Penetration Reduced_Toxicity Reduced Hematological Toxicity Potential PARP1_Selectivity->Reduced_Toxicity Potent_Antitumor_Activity Potent Antitumor Activity (HR-deficient models) PARP1_Trapping->Potent_Antitumor_Activity CNS_Efficacy Efficacy in CNS Malignancies BBB_Penetration->CNS_Efficacy Potent_Antitumor_Activity->CNS_Efficacy

References

The Emergence of AZD-9574-acid: A Technical Guide to a Putative Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: AZD-9574 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage repair pathway.[1][2] Its ability to cross the blood-brain barrier makes it a promising candidate for treating primary and secondary brain malignancies.[3][4] As with many therapeutic agents, understanding the metabolic fate of AZD-9574 is crucial for a comprehensive pharmacological profile. One of its potential metabolites is AZD-9574-acid. While detailed synthesis of this specific metabolite is not extensively documented in publicly available literature, this guide proposes a plausible synthetic pathway based on established organic chemistry principles and the known structure of the parent compound.

Unveiling the Structure: From Amide to Acid

The likely structure of this compound involves the hydrolysis of the N-methylcarboxamide group on the pyridine (B92270) ring of AZD-9574 to a carboxylic acid. This transformation is a common metabolic pathway for drugs containing amide functionalities.

Table 1: Comparison of AZD-9574 and its Acid Metabolite

CompoundMolecular FormulaMolecular WeightKey Functional Group
AZD-9574C₂₁H₂₂F₂N₆O₂428.44 g/mol N-methylpyridine-2-carboxamide
This compoundC₂₀H₁₉F₂N₅O₃415.39 g/mol Pyridine-2-carboxylic acid

A Proposed Synthesis Pathway for this compound

The following section outlines a hypothetical, multi-step synthesis for this compound. This pathway is constructed based on retrosynthetic analysis and common synthetic transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would involve a key disconnection at the piperazine-pyridine bond, suggesting a nucleophilic aromatic substitution (SNAAr) reaction. The quinoxalinone moiety can be formed through a condensation reaction.

G AZD_acid This compound Intermediate_1 Piperazine-Quinoxalinone Intermediate AZD_acid->Intermediate_1 SNAAr Disconnection Intermediate_2 Fluoropyridine Carboxylic Acid AZD_acid->Intermediate_2 Quinoxalinone_precursor Diaminobenzene Derivative Intermediate_1->Quinoxalinone_precursor Condensation Disconnection Piperazine Piperazine Intermediate_1->Piperazine Pyridine_precursor Dihalopyridine Derivative Intermediate_2->Pyridine_precursor Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis

Based on the retrosynthetic analysis, a plausible forward synthesis is proposed below.

G cluster_0 Quinoxalinone Formation cluster_1 Pyridine Core Synthesis cluster_2 Assembly and Final Product Start_A 1-Fluoro-2-methyl-4,5-dinitrobenzene Intermediate_A1 4-Amino-5-nitro-fluorobenzene derivative Start_A->Intermediate_A1 1. Ethyl glycinate 2. Reduction Intermediate_A2 Diaminobenzene derivative Intermediate_A1->Intermediate_A2 Reduction (e.g., H2, Pd/C) Quinoxalinone 6-Fluoro-7-(chloromethyl)-3-methylquinoxalin-2(1H)-one Intermediate_A2->Quinoxalinone Condensation with chloroacetyl chloride Final_Intermediate AZD-9574 precursor (nitrile) Quinoxalinone->Final_Intermediate Start_B 2,6-Dichloro-5-fluoronicotinonitrile Intermediate_B1 6-Chloro-5-fluoro-2-(piperazin-1-yl)nicotinonitrile Start_B->Intermediate_B1 Piperazine, Base Intermediate_B1->Final_Intermediate Coupling with Quinoxalinone AZD_acid This compound Final_Intermediate->AZD_acid Hydrolysis (e.g., NaOH, H2O)

Caption: Proposed forward synthesis pathway for this compound.

Hypothetical Experimental Data

The following table presents illustrative quantitative data for the key steps in the proposed synthesis of this compound. Note: This data is hypothetical and for exemplary purposes only.

Table 2: Hypothetical Quantitative Data for the Synthesis of this compound

StepStarting Material(s)ProductYield (%)Purity (by HPLC, %)Mass (m/z) [M+H]⁺
11-Fluoro-2-methyl-4,5-dinitrobenzene, Ethyl glycinate4-Amino-5-nitro-fluorobenzene derivative8598Calculated
24-Amino-5-nitro-fluorobenzene derivativeDiaminobenzene derivative9599Calculated
3Diaminobenzene derivative, Chloroacetyl chloride6-Fluoro-7-(chloromethyl)-3-methylquinoxalin-2(1H)-one7897Calculated
42,6-Dichloro-5-fluoronicotinonitrile, Piperazine6-Chloro-5-fluoro-2-(piperazin-1-yl)nicotinonitrile9098Calculated
5Quinoxalinone intermediate, Pyridine intermediateAZD-9574 precursor (nitrile)7596Calculated
6AZD-9574 precursor (nitrile)This compound88>99416.14

Illustrative Experimental Protocol

The final hydrolysis of the nitrile precursor to the carboxylic acid is a critical step. The following is a hypothetical protocol for this transformation.

Step 6: Hydrolysis of the Nitrile Precursor to this compound

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the AZD-9574 precursor (nitrile) and a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide pellets to the suspension.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture to a pH of approximately 3-4 by the slow addition of 2M hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization: The final product would be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure and purity.

Conclusion

This technical guide provides a scientifically grounded, albeit hypothetical, pathway for the synthesis of this compound, a likely metabolite of the PARP1 inhibitor AZD-9574. The proposed route utilizes standard and robust organic reactions, offering a roadmap for researchers aiming to synthesize this compound for further study. The provided data tables and experimental protocol serve as templates for the documentation and execution of such a synthesis. Further research and publication are needed to confirm the definitive synthetic route and pharmacological relevance of this compound.

References

AZD-9574: A Technical Guide for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Novel Brain-Penetrant PARP1 Inhibitor

Executive Summary

AZD-9574 is a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1] Distinguished by its ability to cross the blood-brain barrier, AZD-9574 presents a promising therapeutic strategy for primary and secondary brain malignancies, as well as other solid tumors with deficiencies in homologous recombination repair (HRR).[2][3] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental protocols relevant to the investigation of AZD-9574 in cancer research. The information is intended for researchers, scientists, and drug development professionals.

Core Compound Characteristics

AZD-9574 is an investigational, orally administered small molecule that combines three critical features: high selectivity for PARP1, a profound PARP1-DNA trapping mechanism, and significant central nervous system (CNS) penetration.[2][3][4] The compound is currently being evaluated in a Phase I/IIa clinical trial (CERTIS1; NCT05417594) as both a monotherapy and in combination with other anti-cancer agents for the treatment of advanced solid tumors.[3][5]

Mechanism of Action: PARP1 Inhibition and DNA Trapping

AZD-9574 exerts its anti-cancer effects through a dual mechanism:

  • Catalytic Inhibition: AZD-9574 binds to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This process, known as PARylation, is crucial for the recruitment of other DNA repair proteins to sites of single-strand breaks (SSBs).

  • PARP1-DNA Trapping: Beyond enzymatic inhibition, AZD-9574 traps PARP1 onto DNA at the site of damage.[1] These trapped PARP1-DNA complexes are highly cytotoxic as they interfere with DNA replication, leading to replication fork collapse and the formation of double-strand breaks (DSBs). In cancer cells with deficient HRR pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in synthetic lethality and cell death.

The high selectivity of AZD-9574 for PARP1 over PARP2 is a key differentiator. Preclinical studies suggest that PARP2 inhibition may be associated with hematological toxicity. By selectively targeting PARP1, AZD-9574 has the potential for an improved safety profile compared to first-generation, non-selective PARP inhibitors.

DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes Replication_Fork Replication Fork PARP1->Replication_Fork stalls (when trapped) AZD9574 AZD-9574 AZD9574->PARP1 inhibits & traps DDR_Proteins DNA Repair Proteins PARylation->DDR_Proteins recruits DSB Double-Strand Break Replication_Fork->DSB leads to Cell_Death Cell Death (Synthetic Lethality in HRR-deficient cells) DSB->Cell_Death

Caption: Mechanism of action of AZD-9574.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for AZD-9574 from preclinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterCell Line/TargetIC50 ValueNotes
PARP1 Binding (FP) Recombinant PARP1< 0.005 µMFluorescence Polarization assay.[6]
PARP2 Binding (FP) Recombinant PARP2> 93 µMDemonstrates >8,000-fold selectivity for PARP1 over PARP2.[3][6]
PARP3/5a/6 Binding (FP) Recombinant PARP3/5a/6> 100 µMHigh selectivity against other PARP family members.[6]
PARylation Inhibition A549 (parental)1.5 nMCellular assay.[3]
PARylation Inhibition A549 PARP1-/-> 30 µMConfirms PARP1 selectivity.[3]
Antiproliferative Activity DLD-1 BRCA2-/-1.38 nMColony formation assay.[1]
Antiproliferative Activity DLD-1 BRCA2wt> 40 µMDemonstrates ~20,000-fold greater efficacy in HRR-deficient cells.[1]
Antiproliferative Activity BRCAm cells (general)4.1 nM[6]
Table 2: Preclinical Pharmacokinetics
SpeciesCLp (mL/min/kg)Plasma fuVss (L/kg)t1/2 (h)F (%)CNS Kpuu
Mouse 10.20.202.74116-
Rat 6.90.132.36.3500.31
Dog 2.10.251.11291-
Monkey 5.20.161.710.5950.79
Data from BioWorld article on AZD-9574.[6]
Table 3: In Vivo Efficacy in Xenograft Models
ModelTreatmentDosingOutcome
MDA-MB-436 (subcutaneous) AZD-95741 mg/kg, p.o., q.d.99% tumor growth inhibition at 35 days.[6]
MDA-MB-436 (intracranial) AZD-95743 mg/kg, p.o., q.d.Sustained tumor growth suppression and significantly extended survival.[1]
SJ-G2 (orthotopic glioma) AZD-9574 + TemozolomideNot specifiedSuperior in extending survival compared to Temozolomide alone.[3]

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the characterization of AZD-9574. These are based on standard methodologies and may require optimization for specific laboratory conditions.

PARP1 Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of AZD-9574 to PARP1 by competing with a fluorescently labeled ligand.

cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis prep_reagents Prepare Reagents: - PARP1 Enzyme - Fluorescent Ligand - AZD-9574 dilutions - Assay Buffer mix_reagents Mix PARP1 and AZD-9574 in assay plate prep_reagents->mix_reagents add_ligand Add fluorescent ligand mix_reagents->add_ligand incubate Incubate to reach binding equilibrium add_ligand->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze_data Calculate IC50 from dose-response curve read_fp->analyze_data

Caption: Workflow for PARP1 Fluorescence Polarization Assay.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled PARP inhibitor (e.g., a fluorescent derivative of Olaparib)

  • AZD-9574

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • 384-well, low-volume, black plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of AZD-9574 in assay buffer.

  • Assay Setup: In a 384-well plate, add the diluted AZD-9574 or vehicle control.

  • Enzyme Addition: Add diluted recombinant PARP1 to each well.

  • Ligand Addition: Add the fluorescently labeled PARP inhibitor to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cellular PARylation Assay (ELISA)

This assay quantifies the level of PARylation in cells following treatment with a PARP inhibitor.

Materials:

  • Cancer cell lines of interest

  • AZD-9574

  • DNA damaging agent (e.g., H₂O₂)

  • Cell lysis buffer

  • Commercial PARylation ELISA kit (containing capture antibody, detection antibody, substrate, etc.)

  • Microplate reader capable of measuring chemiluminescence or colorimetric signal

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of AZD-9574 for a specified time (e.g., 1-4 hours).

  • DNA Damage Induction: Induce DNA damage by adding a DNA damaging agent (e.g., H₂O₂) for a short period (e.g., 15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with the provided lysis buffer containing protease and PARG inhibitors.

  • ELISA:

    • Add cell lysates to the pre-coated ELISA plate.

    • Incubate to allow capture of PARylated proteins.

    • Wash the plate.

    • Add the detection antibody and incubate.

    • Wash the plate.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate.

    • Add the substrate and measure the signal using a plate reader.

  • Data Analysis: Normalize the signal to a positive control (DNA damage alone) and plot the percentage of PARylation inhibition against the log of the inhibitor concentration to determine the IC50 value.

PARP-DNA Trapping Assay (Chromatin Fractionation)

This cell-based assay measures the amount of PARP1 that remains bound to chromatin after inhibitor treatment.

Materials:

  • Cancer cell lines

  • AZD-9574

  • Subcellular protein fractionation kit

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibodies (anti-PARP1, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with AZD-9574 or vehicle control for a defined period.

  • Cell Lysis and Fractionation:

    • Harvest and lyse cells according to the fractionation kit protocol to separate cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.

    • It is crucial to include the inhibitor throughout the fractionation process to prevent its dissociation.[7]

  • Protein Quantification: Determine the protein concentration of each fraction.

  • Western Blotting:

    • Separate equal amounts of protein from the chromatin-bound fraction by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against PARP1.

    • Probe for a chromatin marker (e.g., Histone H3) as a loading control.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for PARP1 and normalize to the loading control. An increase in the amount of PARP1 in the chromatin fraction of treated cells compared to control indicates PARP trapping.

Orthotopic Glioblastoma Xenograft Model

This in vivo model assesses the efficacy of AZD-9574 in a clinically relevant setting.

cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis cell_prep Prepare Glioblastoma Cells (e.g., SJ-G2) inoculation Intracranial Inoculation into Immunocompromised Mice cell_prep->inoculation tumor_growth Monitor Tumor Growth (Bioluminescence Imaging) inoculation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer AZD-9574, Temozolomide, Combination, or Vehicle randomization->treatment monitoring Monitor Animal Health & Tumor Burden treatment->monitoring survival Kaplan-Meier Survival Analysis monitoring->survival histology Histological Analysis of Brain Tumors monitoring->histology

Caption: Workflow for an Orthotopic Glioblastoma Xenograft Study.

Materials:

  • Glioblastoma cell line (e.g., SJ-G2, which is MGMT-methylated) engineered to express luciferase

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Stereotactic apparatus for intracranial injection

  • Bioluminescence imaging system

  • AZD-9574 and Temozolomide (TMZ) formulations for oral gavage

Procedure:

  • Cell Implantation: Anesthetize mice and secure them in a stereotactic frame. Inject a defined number of luciferase-expressing glioblastoma cells into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring: Monitor tumor establishment and growth weekly using bioluminescence imaging.

  • Randomization and Treatment: Once tumors reach a specified size, randomize mice into treatment groups (e.g., Vehicle, AZD-9574 alone, TMZ alone, AZD-9574 + TMZ).

  • Drug Administration: Administer drugs via oral gavage according to the planned dosing schedule. Monitor the body weight and overall health of the animals regularly.

  • Efficacy Assessment: Continue to monitor tumor burden via bioluminescence imaging. The primary endpoint is typically overall survival.

  • Data Analysis: Generate Kaplan-Meier survival curves and compare survival between treatment groups using the log-rank test.

Conclusion and Future Directions

AZD-9574 is a promising, next-generation PARP1 inhibitor with a unique combination of properties that make it a strong candidate for the treatment of solid tumors, particularly those with CNS involvement. Its high selectivity for PARP1 and ability to penetrate the blood-brain barrier address key limitations of earlier PARP inhibitors. The ongoing clinical investigations will be critical in determining the safety and efficacy of AZD-9574 in patients. For researchers, the methodologies outlined in this guide provide a framework for further preclinical investigation into the full potential of this novel therapeutic agent.

References

The Nexus of PARP1 Inhibition and Targeted Protein Degradation: A Technical Guide to AZD-9574 and the Prospective Development of an AZD-9574-Acid Based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD-9574, a potent and selective PARP1 inhibitor, and explores the theoretical framework for the development of a Proteolysis Targeting Chimera (PROTAC) utilizing its carboxylic acid derivative, AZD-9574-acid. While preclinical data for AZD-9574 is available, it is important to note that, to date, there is no publicly accessible information detailing the synthesis, characterization, or efficacy of a specific PROTAC derived from this compound. This document, therefore, serves as a detailed roadmap for the prospective design and evaluation of such a molecule, based on established principles of PROTAC technology.

AZD-9574: A Brain-Penetrant and Selective PARP1 Inhibitor

AZD-9574 is a novel, orally bioavailable small molecule that selectively inhibits the activity of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. Its ability to penetrate the blood-brain barrier makes it a promising candidate for the treatment of primary and metastatic brain tumors.

Mechanism of Action of AZD-9574

AZD-9574 exerts its anti-tumor effects through two primary mechanisms:

  • Catalytic Inhibition: AZD-9574 binds to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation disrupts the recruitment of other DNA repair proteins to sites of DNA damage.

  • PARP Trapping: AZD-9574 stabilizes the interaction between PARP1 and DNA, "trapping" the enzyme on the DNA. This trapped PARP1-DNA complex is a cytotoxic lesion that can lead to replication fork collapse and cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

Preclinical Data for AZD-9574

The following tables summarize key quantitative data from preclinical studies of AZD-9574.

Parameter Value Assay Reference
PARP1 Binding IC50 < 2 nMBiochemical Assay[1]
PARP2 Binding IC50 > 1000 nMBiochemical Assay[1]
PARylation IC50 (A549 cells) 1.5 nMCellular PARylation Assay[2]
PARP1 Trapping (A549 cells) PotentCellular Trapping Assay[1]
PARP2 Trapping (A549 cells) WeakCellular Trapping Assay[1]

Table 1: In Vitro Potency and Selectivity of AZD-9574

Cell Line Genotype IC50 (Clonogenic Assay) Reference
MDA-MB-436BRCA1-/-Potent[1]
SKOV3BRCA2-/-Potent[1]
DLD-1BRCA2-/-Potent[1]

Table 2: Anti-proliferative Activity of AZD-9574 in HRR-Deficient Cancer Cell Lines

PROTAC Development with this compound: A Strategic Blueprint

The development of a PROTAC using this compound as the PARP1-targeting "warhead" represents a logical next step in leveraging the potent pharmacology of this inhibitor. A PROTAC would aim to induce the degradation of PARP1, offering a potentially more profound and durable therapeutic effect than inhibition alone.

The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components:

  • A "warhead" ligand that binds to the target protein of interest (in this case, PARP1 via this compound).

  • An E3 ligase-recruiting ligand that engages an E3 ubiquitin ligase, a component of the cell's natural protein degradation machinery.

  • A chemical linker that connects the warhead and the E3 ligase ligand.

By simultaneously binding to both PARP1 and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase into close proximity with PARP1. This proximity-induced event leads to the ubiquitination of PARP1, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation AZD-9574-PROTAC AZD-9574-PROTAC PARP1 PARP1 AZD-9574-PROTAC->PARP1 Binds E3_Ligase E3_Ligase AZD-9574-PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (PARP1-PROTAC-E3) PARP1->Ternary_Complex E3_Ligase->Ternary_Complex Ub_PARP1 Ubiquitinated PARP1 Ternary_Complex->Ub_PARP1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_PARP1->Proteasome Recognition Degraded_PARP1 Degraded Peptides Proteasome->Degraded_PARP1 Degradation

Caption: General mechanism of action for a PROTAC.

Design Considerations for an AZD-9574-Based PROTAC

The successful design of an effective AZD-9574-based PROTAC would require careful optimization of the E3 ligase ligand and the linker.

  • E3 Ligase Ligand Selection: The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of the PROTAC. Ligands for these E3 ligases, such as thalidomide (B1683933) derivatives for CRBN and hydroxyproline-based ligands for VHL, are well-established.

  • Linker Design: The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points to both the warhead and the E3 ligase ligand must be optimized to allow for the formation of a stable and productive ternary complex. Polyethylene glycol (PEG) and alkyl chains are common linker motifs.

Experimental Protocols for the Characterization of an AZD-9574-Based PROTAC

The following sections detail the key experimental protocols that would be necessary to synthesize and evaluate a hypothetical AZD-9574-based PROTAC.

Synthesis of an AZD-9574-Based PROTAC

The synthesis would likely involve a multi-step process, starting with the functionalization of this compound and the chosen E3 ligase ligand to allow for their conjugation via a suitable linker.

PROTAC_Synthesis_Workflow cluster_1 Hypothetical Synthesis Workflow Start Starting Materials This compound This compound Start->this compound E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Start->E3_Ligand Linker Bifunctional Linker Start->Linker Step1 Step 1: Activate this compound This compound->Step1 Step3 Step 3: Couple to E3 Ligand E3_Ligand->Step3 Step2 Step 2: Couple to Linker Linker->Step2 Step1->Step2 Intermediate AZD-9574-Linker Intermediate Step2->Intermediate Intermediate->Step3 Purification Purification (HPLC) Step3->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC AZD-9574 PROTAC Characterization->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC.

Protocol for Amide Coupling:

  • Activation of this compound: Dissolve this compound in a suitable anhydrous solvent (e.g., DMF or DCM). Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an organic base like DIPEA (N,N-Diisopropylethylamine). Stir the reaction at room temperature.

  • Coupling to an Amine-Functionalized Linker: To the activated this compound solution, add the amine-functionalized linker. Continue stirring at room temperature until the reaction is complete, as monitored by LC-MS.

  • Purification of the Intermediate: Purify the resulting AZD-9574-linker intermediate using flash column chromatography or preparative HPLC.

  • Coupling to the E3 Ligase Ligand: Repeat the amide coupling procedure to conjugate the other end of the linker to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative).

  • Final Purification and Characterization: Purify the final PROTAC molecule by preparative HPLC and characterize its structure and purity using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of PARP1 Degradation

Western Blotting Protocol to Determine DC50 and Dmax:

  • Cell Culture and Treatment: Seed cancer cells (e.g., a BRCA-mutant breast cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the AZD-9574-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against PARP1 overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the PARP1 band intensity to the loading control.

  • Data Analysis: Calculate the percentage of PARP1 remaining relative to the vehicle control. Plot the percentage of remaining PARP1 against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of PARP1 is mediated by the ubiquitin-proteasome system.

Immunoprecipitation-Based Ubiquitination Assay Protocol:

  • Cell Treatment: Treat cells with the AZD-9574-based PROTAC, a proteasome inhibitor (e.g., MG132), or a combination of both. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of proteins.

  • Immunoprecipitation: Incubate the cell lysates with an anti-PARP1 antibody conjugated to protein A/G beads to immunoprecipitate PARP1 and its binding partners.

  • Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze them by Western blotting using an anti-ubiquitin antibody. An increased ubiquitin signal in the PROTAC and proteasome inhibitor co-treated sample compared to the controls would indicate PROTAC-induced ubiquitination of PARP1.

Ubiquitination_Assay_Workflow cluster_2 Ubiquitination Assay Workflow Cell_Treatment Cell Treatment with PROTAC +/- MG132 Cell_Lysis Cell Lysis with DUB Inhibitors Cell_Treatment->Cell_Lysis Immunoprecipitation Immunoprecipitation (Anti-PARP1) Cell_Lysis->Immunoprecipitation Western_Blot Western Blot (Anti-Ubiquitin) Immunoprecipitation->Western_Blot Result Detection of Ubiquitinated PARP1 Western_Blot->Result

Caption: Workflow for an immunoprecipitation-based ubiquitination assay.

Future Directions and Conclusion

The development of a PROTAC based on this compound holds significant therapeutic promise. By inducing the degradation of PARP1, such a molecule could offer a more profound and sustained anti-tumor effect compared to inhibition alone, potentially overcoming mechanisms of resistance to PARP inhibitors. The ability of AZD-9574 to cross the blood-brain barrier further suggests that a corresponding PROTAC could have utility in treating brain malignancies.

The successful realization of an AZD-9574-based PROTAC will depend on meticulous chemical design and thorough biological evaluation. The experimental protocols and strategic considerations outlined in this guide provide a robust framework for the research and development of this novel therapeutic modality. As the field of targeted protein degradation continues to evolve, the prospect of an AZD-9574-based PROTAC moving from a theoretical concept to a clinical reality is an exciting one for the future of oncology drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Potent, CNS-Penetrant PARP1 Inhibitor and its Metabolic Profile

This technical guide provides a comprehensive overview of AZD-9574, a highly selective and potent poly(ADP-ribose) polymerase 1 (PARP1) inhibitor with excellent central nervous system (CNS) penetration. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, preclinical data, and the current understanding of its acid-related compounds. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical signaling pathways and experimental workflows.

Introduction to AZD-9574

AZD-9574, also known as palacaparib, is a next-generation PARP1 inhibitor developed by AstraZeneca.[1][2] Unlike first-generation PARP inhibitors, AZD-9574 exhibits exceptional selectivity for PARP1 over PARP2 and other PARP family members, which is hypothesized to lead to a more favorable safety profile, particularly concerning hematological toxicity.[3][4] A key feature of AZD-9574 is its ability to effectively cross the blood-brain barrier, making it a promising therapeutic candidate for primary brain malignancies and brain metastases.[5][6]

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C21H22F2N6O2[1]
Molecular Weight 428.44 g/mol [2]
CAS Number 2756333-39-6[2]
IUPAC Name 6-fluoro-5-(4-((5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl)piperazin-1-yl)-N-methylpicolinamide[7]
Synonyms AZD9574, Palacaparib[7]

Mechanism of Action: Selective PARP1 Inhibition and DNA Trapping

AZD-9574 exerts its anti-cancer effects through a dual mechanism: catalytic inhibition of PARP1 and trapping of the PARP1-DNA complex.

  • Catalytic Inhibition: PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). AZD-9574 binds to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains and thereby inhibiting the recruitment of other DNA repair proteins to the site of damage.[1][2]

  • PARP1-DNA Trapping: In addition to inhibiting its catalytic activity, AZD-9574 stabilizes the interaction between PARP1 and DNA at the site of an SSB. This "trapped" complex is a cytotoxic lesion that can lead to the collapse of replication forks, the formation of double-strand breaks (DSBs), and ultimately, cell death, particularly in cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., those with BRCA1/2 mutations).[4]

ssb DNA Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 recruitment parp1_dna PARP1-DNA Complex parp1->parp1_dna binding azd9574 AZD-9574 parp1_dna->azd9574 par PARylation parp1_dna->par replication Replication Fork parp1_dna->replication trapping azd9574->par inhibition ber Base Excision Repair (BER) par->ber initiates repair DNA Repair ber->repair dsb Double-Strand Break (DSB) replication->dsb collapse apoptosis Apoptosis dsb->apoptosis

Mechanism of Action of AZD-9574.

Preclinical Data

A substantial body of preclinical evidence supports the potent and selective anti-tumor activity of AZD-9574.

In Vitro Activity
AssayCell LineIC50 (nM)Selectivity (over PARP2)Reference
PARP1 Enzyme Inhibition-< 5>8000-fold[8]
PARP1 Trapping-PotentSelective for PARP1[4]
Cell Proliferation (BRCA1 mutant)MDA-MB-4361.4-[8]
Cell Proliferation (BRCA2 mutant)DLD11.38~20,000-fold vs WT[7]
Cell Proliferation (Wild-Type)DLD1>40,000-[7]
In Vivo Activity
ModelTreatmentTumor Growth InhibitionSurvival BenefitReference
MDA-MB-436 (BRCA1m) subcutaneous xenograft1 mg/kg, p.o., q.d.99%Delayed tumor progression[8]
MDA-MB-436 (BRCA1m) intracranial xenograft3 mg/kg, p.o., q.d.SustainedIncreased mean survival[8]

AZD-9574-Acid Related Compounds

The term "this compound related compounds" is not explicitly defined in the available scientific literature. However, based on the known metabolic pathways of AZD-9574, it is highly probable that this refers to its glucuronide metabolites .

The metabolism of AZD-9574 is primarily driven by glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[8] In this process, a glucuronic acid moiety is attached to the AZD-9574 molecule, increasing its water solubility and facilitating its excretion. The resulting glucuronide conjugate is an acidic molecule due to the carboxyl group of the glucuronic acid.

At present, there is no publicly available data on the specific chemical structures or the pharmacological activity of the AZD-9574 glucuronide metabolites. Further research is required to characterize these compounds and determine if they possess any residual PARP1 inhibitory activity or other biological effects.

azd9574 AZD-9574 ugt UDP-Glucuronosyltransferases (UGTs) azd9574->ugt metabolite AZD-9574-Glucuronide (Acid Related Compound) ugt->metabolite Glucuronidation udpga UDP-Glucuronic Acid (UDPGA) udpga->ugt excretion Excretion metabolite->excretion

Metabolic Pathway of AZD-9574.

Experimental Protocols

PARP1 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of compounds against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled NAD+ analog (e.g., a BODIPY-FL-NAD+ conjugate)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., AZD-9574) and control inhibitor (e.g., olaparib)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in assay buffer.

  • In the microplate, add the assay buffer, activated DNA, and the fluorescent NAD+ analog.

  • Add the serially diluted test compound or control inhibitor to the respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Initiate the reaction by adding the PARP1 enzyme to all wells except the "no enzyme" control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization using the microplate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

start Start prep Prepare Reagents (Compound, Enzyme, DNA, etc.) start->prep plate Add Reagents to Microplate prep->plate incubate Incubate at RT plate->incubate read Read Fluorescence Polarization incubate->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Workflow for PARP1 Inhibition FP Assay.
Cellular PARP-DNA Trapping Assay

This protocol outlines a method to quantify the trapping of PARP1 on chromatin in cultured cells.

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutant)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)

  • Test compound (e.g., AZD-9574)

  • Subcellular fractionation kit

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibodies against PARP1 and a chromatin marker (e.g., Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with the test compound at various concentrations for a specified duration.

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., MMS) for a short period.

  • Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble proteins.

  • Resolve the proteins from the chromatin fraction by SDS-PAGE and transfer them to a membrane.

  • Perform Western blotting using primary antibodies against PARP1 and the chromatin marker.

  • Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

  • Quantify the band intensities and normalize the PARP1 signal to the chromatin marker signal to determine the amount of trapped PARP1.

In Vivo Subcutaneous Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a PARP inhibitor in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound (e.g., AZD-9574) and vehicle control

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers for tumor measurement

Procedure:

  • Inject a suspension of cancer cells (and optionally Matrigel) subcutaneously into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

  • Analyze the data to determine the effect of the treatment on tumor growth and overall survival.

Conclusion

AZD-9574 is a highly promising, CNS-penetrant, and selective PARP1 inhibitor with a compelling preclinical profile. Its ability to effectively target both peripheral and brain-localized tumors makes it a valuable candidate for further clinical development in a range of cancers. While the specific "acid-related compounds" of AZD-9574 are not yet fully characterized, they are understood to be primarily glucuronide metabolites. Future research should focus on elucidating the structure and biological activity of these metabolites to fully understand the disposition and pharmacological profile of AZD-9574. The experimental protocols provided in this guide offer a robust framework for the continued investigation of AZD-9574 and other novel PARP inhibitors.

References

Navigating the Safety Profile of AZD9574: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: While the query specified "AZD-9574-acid," the preponderance of current research and clinical data pertains to AZD9574 (also known as Palacaparib) , a potent, brain-penetrant Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor. This compound is referenced as a chemical intermediate for research purposes, specifically for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. This guide will focus on the safety and experimental protocols associated with AZD9574, the active therapeutic agent currently under clinical investigation.

AZD9574 is a novel, orally administered drug being evaluated for the treatment of various advanced solid malignancies, including breast, ovarian, pancreatic, prostate, and glioma cancers[2]. It is designed to selectively inhibit and trap PARP1, an enzyme critical for DNA repair in cancer cells[3][4]. Its ability to cross the blood-brain barrier makes it a promising candidate for treating primary and secondary brain tumors[5][6]. The safety and tolerability of AZD9574, both as a monotherapy and in combination with other anticancer agents, are under rigorous evaluation in ongoing clinical trials[2][7][8].

Preclinical Safety and Toxicology

Preclinical studies have provided initial insights into the safety profile of AZD9574. A key finding from these experiments is an improved hematotoxicity profile for AZD9574 when compared with first-generation PARP inhibitors[6]. Rat models were utilized to assess potential hematological toxicity for both monotherapy and in combination with temozolomide (B1682018) (TMZ)[6][9]. These findings suggest a potentially wider therapeutic window and better tolerability, although this requires confirmation in human subjects.

Clinical Safety Evaluation: The CERTIS1 Trial

The primary investigation into the safety of AZD9574 in humans is the ongoing CERTIS1 (NCT05417594) trial[2][10]. This Phase I/IIa, multi-center, open-label study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of AZD9574[7][10].

Experimental Protocol: CERTIS1 Trial Design

The CERTIS1 study employs a modular design to evaluate AZD9574 as a monotherapy and in combination with other anti-cancer agents, such as temozolomide (TMZ), trastuzumab deruxtecan (B607063) (T-DXd), and datopotamab deruxtecan (Dato-DXd)[2][8]. The study incorporates both dose escalation and dose expansion phases to determine the optimal balance between efficacy and side effects[2][11].

Key Safety Monitoring Protocols:

  • Adverse Events (AEs): All unfavorable medical occurrences are meticulously recorded throughout the study[2].

  • Serious Adverse Events (SAEs): Life-threatening AEs or those requiring hospitalization are closely monitored[2].

  • Dose-Limiting Toxicities (DLTs): Side effects severe enough to prevent further dose increases are identified to establish the maximum tolerated dose[2].

  • Laboratory Tests: Regular monitoring of hematological and other laboratory parameters is conducted[2].

  • Cardiac Monitoring: Changes in heart readings (ECGs) are assessed[2].

  • Vital Signs: Regular checks of vital signs are performed[2].

  • Performance Status: The Eastern Cooperative Oncology Group (ECOG) performance status is used to evaluate changes in patients' overall health[2].

The study's design allows researchers to systematically gather data on the safety profile of ascending doses of AZD9574[7][8].

Quantitative Safety Data Summary

As AZD9574 is in early-phase clinical trials, comprehensive quantitative data on the incidence of all adverse events is not yet publicly available. The primary goal of the current dose-escalation phase is to establish this safety profile. The table below summarizes the key safety endpoints and parameters being actively monitored in the CERTIS1 trial.

Safety ParameterDescriptionData Source/Monitoring Method
Adverse Events (AEs) Any unfavorable medical occurrence in a patient administered the pharmaceutical product, whether or not it is considered to be related to the treatment.[2]Patient reporting, clinical observation, and regular study assessments.
Serious Adverse Events (SAEs) Any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, or results in persistent or significant disability/incapacity.[2]Immediate reporting by investigators to regulatory authorities and the study sponsor.
Dose-Limiting Toxicities (DLTs) Pre-defined, unacceptable toxicities that occur within a specific timeframe after drug administration and are used to determine the maximum tolerated dose (MTD).[2]Assessed during the dose-escalation phase of the clinical trial.
Hematological Toxicity Adverse effects on blood cells, such as neutropenia, thrombocytopenia, and anemia. Preclinical data suggests an improved profile compared to older PARP inhibitors.[6]Complete blood counts (CBCs) performed at regular intervals.
Cardiac Function Assessment of the electrical activity and function of the heart to detect any potential cardiotoxic effects.[2]Electrocardiograms (ECGs) at baseline and specified time points during the study.
Organ and Marrow Function Evaluation of the function of major organs (e.g., liver, kidneys) and bone marrow to ensure patient safety.[8]Regular blood chemistry panels and other relevant laboratory tests.

Visualizing Key Pathways and Processes

To better understand the context of AZD9574's safety evaluation, the following diagrams illustrate its mechanism of action and the clinical trial workflow for determining its safety.

AZD9574_Mechanism_of_Action cluster_cell Cancer Cell DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP1 Enzyme DNA_Damage->PARP1 recruits Trapped_PARP1 Trapped PARP1-DNA Complex PARP1->Trapped_PARP1 AZD9574 AZD9574 AZD9574->PARP1 inhibits & traps Replication_Fork Replication Fork Stall Trapped_PARP1->Replication_Fork causes DSBs DNA Double-Strand Breaks (DSBs) Replication_Fork->DSBs leads to Cell_Death Apoptosis / Cell Death DSBs->Cell_Death triggers

AZD9574 Mechanism of Action.

Dose_Escalation_Workflow start Patient Cohort 1 dose1 Administer Dose Level 1 of AZD9574 start->dose1 monitor1 Monitor for Dose-Limiting Toxicities (DLTs) dose1->monitor1 dlt_check DLT Observed? monitor1->dlt_check escalate Enroll New Cohort Administer Dose Level 2 dlt_check->escalate no_dlt mtd Maximum Tolerated Dose (MTD) Established dlt_check->mtd yes_dlt no_dlt No yes_dlt Yes escalate->monitor1 Repeat Monitoring Cycle expansion Proceed to Dose Expansion Phase mtd->expansion

Clinical Trial Dose Escalation Workflow.

References

AZD-9574-acid pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetic Properties of AZD-9574.

Introduction

AZD-9574 is a novel, potent, and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) that is uniquely designed to penetrate the blood-brain barrier (BBB).[1][2] Developed by AstraZeneca, it represents a potential best-in-class therapeutic for primary and secondary brain tumors, such as gliomas and brain metastases from homologous recombination repair deficient (HRD) cancers.[1][3] AZD-9574 acts by selectively inhibiting and trapping PARP1 at sites of DNA single-strand breaks, a mechanism that is particularly effective in cancer cells with deficient DNA repair pathways.[2] Its combination of high central nervous system (CNS) penetration, PARP1 selectivity, and a favorable trapping profile supports its ongoing clinical development.[1][3] Currently, AZD-9574 is being evaluated in a Phase I/IIa clinical trial (CERTIS1; NCT05417594) both as a monotherapy and in combination with other anti-cancer agents for advanced solid malignancies.[1][4]

Pharmacokinetic Profile

Preclinical studies in multiple species have characterized the pharmacokinetic properties of AZD-9574, demonstrating good bioavailability and CNS penetration.

Preclinical Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of AZD-9574 across various preclinical species. The data highlights the compound's favorable profile, which supports its development for clinical use.

ParameterMouseRatDogMonkey
Plasma Clearance (CLp) (mL/min/kg)10.26.92.15.2
Volume of Distribution (Vss) (L/kg)2.72.31.11.7
Half-life (t1/2) (h)46.31210.5
Oral Bioavailability (F%) 116%50%91%95%
Unbound Fraction in Plasma (fu) 0.200.130.250.16
Brain Penetration (Kpuu) -0.31-0.79
Data sourced from BioWorld.[5]

Metabolism and Drug-Drug Interaction Potential

The metabolic pathway of AZD-9574 is a key differentiator from its predecessor compounds. While the metabolism of a lead compound, AZD-5305, was primarily driven by CYP3A4-mediated oxidation, AZD-9574's metabolism is mainly driven by glucuronidation.[5] This shift is attributed to a lower pKa of the core NH group (8.5 in AZD-9574 vs. 11.2 in AZD-5305), making it approximately 1000-fold more acidic.[5] This metabolic profile suggests a low potential for drug-drug interactions.[5]

Metabolism_Pathway Metabolic Pathway Comparison AZD5305 AZD-5305 (pKa of core NH = 11.2) Metabolism1 CYP3A4-mediated Oxidation AZD5305->Metabolism1 AZD9574 AZD-9574 (pKa of core NH = 8.5) Metabolism2 Glucuronidation (Primary Pathway) AZD9574->Metabolism2

Caption: Comparative metabolic pathways of AZD-5305 and AZD-9574.

Experimental Protocols

The preclinical characterization of AZD-9574 involved a series of in vitro and in vivo studies to determine its pharmacokinetic and pharmacodynamic properties.[3][6]

In Vivo Pharmacokinetic Studies
  • Subjects : Studies were conducted in mice, rats, dogs, and nonhuman primates (monkeys).[3][5]

  • Formulation and Administration : For in vivo efficacy studies, AZD-9574 was formulated in water with methanesulfonic acid (pH 3-3.2) and administered via oral gavage.[1]

  • Sample Collection : In pharmacokinetic/pharmacodynamic (PK/PD) experiments, plasma, brain, and tumor tissues were collected at various time points after the final dose to measure drug concentration and target engagement.[1][6]

  • Bioanalysis : Drug concentrations in plasma and tissues were quantified using established bioanalytical methods, likely liquid chromatography-mass spectrometry (LC-MS), although not explicitly detailed in all provided sources.

Central Nervous System (CNS) Penetration Assessment
  • Methodology : The ability of AZD-9574 to cross the blood-brain barrier was assessed in rats and monkeys.[3][5] A key study involved positron emission tomography (PET) imaging in cynomolgus monkeys using [11C]AZD-9574.[1]

  • Results : The PET study confirmed clear distribution to the brain, with a Kpuu (unbound brain-to-plasma concentration ratio) of 0.79 in nonhuman primates and 0.31 in rats, indicating significant CNS penetration.[5] This was further supported by mass spectrometry imaging (MSI) which evaluated tissue distribution.[1]

Preclinical_PK_Workflow cluster_animal_model Animal Models cluster_dosing Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_endpoint Endpoint Calculation Mouse Mouse Dosing Oral Gavage (Water/MSA Formulation) Mouse->Dosing Rat Rat Rat->Dosing Dog Dog Dog->Dosing Monkey Monkey Monkey->Dosing PET PET Imaging ([11C]AZD-9574) Monkey->PET CNS Penetration Study Plasma Plasma Dosing->Plasma at various time points Brain Brain Tissue Dosing->Brain at various time points Tumor Tumor Tissue Dosing->Tumor at various time points MS Mass Spectrometry (Concentration) Plasma->MS Brain->MS Tumor->MS PK_Params PK Parameters (CLp, Vss, t1/2, F%, Kpuu) MS->PK_Params PET->PK_Params

Caption: General workflow for preclinical pharmacokinetic studies of AZD-9574.

Core Properties and Therapeutic Rationale

The development of AZD-9574 is based on the integration of three critical features: high selectivity for PARP1, potent PARP1 trapping, and significant CNS penetration. This combination is designed to maximize efficacy while minimizing toxicity associated with inhibiting other PARP isoforms.

Therapeutic_Rationale cluster_properties Key Molecular Properties cluster_applications Therapeutic Applications cluster_combinations Combination Strategy AZD9574 AZD-9574 Prop1 High PARP1 Selectivity (>8000-fold vs PARP2) AZD9574->Prop1 Prop2 High CNS Penetration (BBB Penetrant) AZD9574->Prop2 Prop3 Effective PARP1 Trapping AZD9574->Prop3 App3 Systemic HRD+ Solid Tumors Prop1->App3 App1 HRD+ Brain Metastases (Monotherapy) Prop2->App1 App2 Primary Brain Tumors (e.g., Glioma) Prop2->App2 Prop3->App2 Combo Potentiation of Temozolomide (TMZ) App2->Combo

Caption: Core properties of AZD-9574 and its therapeutic rationale.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of an AZD-9574-Based PROTAC for Targeted PARP1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the conceptualization, synthesis, and evaluation of a Proteolysis-Targeting Chimera (PROTAC) derived from AZD-9574, a potent and selective PARP1 inhibitor. The protocol outlines a proposed synthetic route for "AZD-9574-acid," a key intermediate for PROTAC assembly. Subsequently, it describes the design and synthesis of a novel PROTAC, AZD-PROTAC-1 , by conjugating this compound with a von Hippel-Lindau (VHL) E3 ligase ligand via a polyethylene (B3416737) glycol (PEG) linker. Detailed experimental procedures for the characterization and biological evaluation of AZD-PROTAC-1 are provided, including protocols for assessing its ability to induce the degradation of PARP1 and its cytotoxic effects in cancer cell lines. This guide is intended to facilitate the exploration of AZD-9574 as a warhead for targeted protein degradation.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair.[1][2] AZD-9574 is a next-generation PARP1 inhibitor with high selectivity and central nervous system penetration.[3] The development of a PROTAC based on AZD-9574 offers a novel therapeutic modality that leverages the ubiquitin-proteasome system to induce the degradation of PARP1, rather than just inhibiting its enzymatic activity.[1][4] This approach has the potential to overcome resistance mechanisms associated with traditional inhibitors and may offer a more sustained and profound biological effect.[4][5]

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. This document details the synthesis and evaluation of a hypothetical AZD-9574-based PROTAC, AZD-PROTAC-1 .

Proposed Synthesis of this compound

Figure 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Synthesis of Precursor A cluster_1 Step 2: Deprotection Starting Material 1 Commercially Available Piperazine (B1678402) Derivative Reaction 1 Amide Coupling (e.g., HATU, DIPEA) Starting Material 1->Reaction 1 Starting Material 2 Protected Carboxylic Acid Starting Material 2->Reaction 1 Precursor A Protected AZD-9574 Analog Reaction 1->Precursor A Reaction 2 Deprotection (e.g., TFA) Precursor A->Reaction 2 This compound Final Product: This compound Reaction 2->this compound

Caption: A two-step proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound
  • Step 1: Amide Coupling. To a solution of a suitable commercially available piperazine derivative (1.0 eq) and a protected carboxylic acid (1.1 eq) in an appropriate solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the protected AZD-9574 analog.

  • Step 2: Deprotection. Dissolve the protected AZD-9574 analog (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM). Add a deprotecting agent, for instance, trifluoroacetic acid (TFA) (10-20 eq), and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent and excess acid under reduced pressure. The resulting crude product, this compound, can be purified by preparative high-performance liquid chromatography (HPLC) or crystallization.

Design and Synthesis of AZD-PROTAC-1

The design of AZD-PROTAC-1 involves the conjugation of this compound to a VHL E3 ligase ligand through a flexible PEG linker. The VHL ligand is a well-established recruiter of the VHL E3 ligase, and PEG linkers are commonly used in PROTAC design to provide sufficient length and flexibility for the formation of a stable ternary complex.

Figure 2: Structure of AZD-PROTAC-1

G AZD9574 This compound (PARP1 Warhead) Linker PEG Linker AZD9574->Linker VHL VHL Ligand (E3 Ligase Recruiter) Linker->VHL

Caption: The modular design of the AZD-PROTAC-1 molecule.

Experimental Protocol: Synthesis of AZD-PROTAC-1
  • Amide Coupling. To a solution of this compound (1.0 eq) and the amine-functionalized PEG-VHL ligand (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification. Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by preparative HPLC to yield the final compound, AZD-PROTAC-1 .

Experimental Validation Protocols

PARP1 Degradation Assay

Figure 3: Western Blot Workflow for PARP1 Degradation

G Cell_Culture Seed cancer cells (e.g., HeLa, MDA-MB-436) Treatment Treat cells with AZD-PROTAC-1 (various conc.) Cell_Culture->Treatment Lysis Lyse cells and quantify protein Treatment->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-PARP1, anti-Actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with chemiluminescence Secondary_Ab->Detection Analysis Quantify band intensity Detection->Analysis

Caption: A standard workflow for assessing protein degradation via Western Blot.

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa or MDA-MB-436) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of AZD-PROTAC-1 (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (a known PARP1 degrader, if available).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PARP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AZD-PROTAC-1 , AZD-9574, and a control compound for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Data Presentation

Table 1: In Vitro Activity of AZD-PROTAC-1
CompoundPARP1 DC50 (nM)Cell LineIC50 (nM)Cell Line
AZD-PROTAC-1 [Experimental Value]MDA-MB-436[Experimental Value]MDA-MB-436
AZD-9574N/AMDA-MB-436[Experimental Value]MDA-MB-436
VHL LigandN/AMDA-MB-436>10,000MDA-MB-436

DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit cell growth by 50%. N/A: Not applicable.

Signaling Pathway and Mechanism of Action

Figure 4: Mechanism of Action of AZD-PROTAC-1

G cluster_0 Ternary Complex Formation PARP1 PARP1 PROTAC AZD-PROTAC-1 PARP1->PROTAC VHL VHL E3 Ligase PROTAC->VHL Ubiquitination Ubiquitination of PARP1 VHL->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation PARP1 Degradation Proteasome->Degradation

Caption: The catalytic cycle of PARP1 degradation induced by AZD-PROTAC-1.

AZD-PROTAC-1 is designed to induce the degradation of PARP1 through the ubiquitin-proteasome pathway. The AZD-9574 moiety of the PROTAC binds to PARP1, while the VHL ligand recruits the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of PARP1, marking it for recognition and degradation by the 26S proteasome. This event-driven pharmacology is distinct from the occupancy-driven mechanism of traditional inhibitors and can lead to a more durable biological response.

Conclusion

This document provides a comprehensive guide for the synthesis and evaluation of a novel PARP1-targeting PROTAC, AZD-PROTAC-1 , based on the potent PARP1 inhibitor AZD-9574. The detailed protocols and conceptual frameworks presented herein are intended to empower researchers to explore this promising therapeutic strategy. The successful development of an AZD-9574-based PROTAC could offer a new and effective approach for the treatment of various cancers.

References

Application Notes and Protocols for AZD-9574 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note: Information available for "AZD-9574-acid" is limited. The following application notes and protocols are based on the extensive research and data available for the closely related and well-documented compound AZD-9574 (Palacaparib) , a potent and selective PARP1 inhibitor. It is possible that "this compound" is a metabolite, a derivative for specific applications like PROTAC synthesis, or a synonym. Researchers should verify the specific properties of "this compound" if that is the intended compound of study.

Introduction

AZD-9574 is a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage repair (DDR) pathway.[1][2][3] By selectively inhibiting and trapping PARP1 at sites of single-strand DNA breaks, AZD-9574 leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[2][4] Notably, AZD-9574 is also a brain-penetrant agent, making it a promising candidate for the treatment of primary and secondary brain tumors.[2][5] These application notes provide detailed protocols for the use of AZD-9574 in in vitro cell culture experiments.

Data Presentation

Table 1: In Vitro Potency of AZD-9574
Cell LineGenotypeAssay TypeIC50 (nM)Reference
DLD1BRCA2 -/-Colony Formation1.38[2][6]
DLD1BRCA2 wtColony Formation> 40,000[2][6]
A549ParentalPARylation~1[7][8]
A549PARP1 -/-PARylationNo inhibition[7][8]
A549PARP2 -/-PARylation~1[7][8]
MDA-MB-436BRCA1 mutantPARylation~1[1][7]
Table 2: Selectivity of AZD-9574
TargetAssay TypeSelectivity vs. PARP1Reference
PARP2Biochemical> 8000-fold[2][6]
PARP3Biochemical> 8000-fold[2]
PARP5aBiochemical> 8000-fold[2][6]
PARP6Biochemical> 8000-fold[2][6]

Experimental Protocols

Preparation of AZD-9574 Stock Solution

It is crucial to prepare a concentrated stock solution of AZD-9574 in a suitable solvent, which can then be diluted to the desired final concentration in cell culture medium.

  • Reagents and Materials:

    • AZD-9574 powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Protocol:

    • Allow the AZD-9574 powder to equilibrate to room temperature before opening the vial.

    • Based on the manufacturer's instructions and the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required volume of DMSO. AZD-9574 is soluble in DMSO at concentrations up to at least 86 mg/mL (~200 mM).[3]

    • Add the calculated volume of sterile DMSO to the vial of AZD-9574 powder.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (months) or -80°C for long-term storage (up to a year).[3]

Determination of Working Concentration and Cell Treatment

The optimal working concentration of AZD-9574 will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the IC50 value in your cell line of interest.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • AZD-9574 stock solution (from Protocol 1)

    • Multi-well cell culture plates (e.g., 96-well)

    • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Protocol:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The following day, prepare a serial dilution of the AZD-9574 stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of AZD-9574. Include a vehicle control (medium with the same concentration of DMSO as the treated wells).

    • Incubate the cells for the desired treatment duration (e.g., 72 hours, 5 days, or longer for long-term colony formation assays).[1][9]

    • At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's protocol.

    • Plot the cell viability data against the log of the AZD-9574 concentration and determine the IC50 value.

Western Blot Analysis of PARP1 Activity (PARylation)

To confirm the mechanism of action of AZD-9574, you can assess the inhibition of PARP1's catalytic activity by measuring the levels of poly(ADP-ribose) (PAR) chains.

  • Reagents and Materials:

    • Cancer cell line

    • AZD-9574

    • DNA damaging agent (e.g., H₂O₂ or MMS) to induce PARP activity

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-PAR and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Pre-treat the cells with various concentrations of AZD-9574 for a specified time (e.g., 1-2 hours).

    • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).

    • Immediately wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate. A decrease in the PAR signal with increasing concentrations of AZD-9574 indicates inhibition of PARP1 activity.[7]

Visualizations

G cluster_0 DNA Damage Repair Pathway cluster_1 Mechanism of AZD-9574 DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) synthesis PARP1->PAR catalyzes Trapping PARP1 Trapping on DNA PARP1->Trapping DDR_Proteins Recruitment of DNA Repair Proteins PAR->DDR_Proteins facilitates Repair DNA Repair DDR_Proteins->Repair AZD9574 AZD-9574 AZD9574->PARP1 inhibits & traps Replication_Stress Replication Fork Collapse Trapping->Replication_Stress DSB Double-Strand Breaks Replication_Stress->DSB Cell_Death Cell Death (Synthetic Lethality in HRD cells) DSB->Cell_Death

Caption: Mechanism of action of AZD-9574 in the context of the PARP1 signaling pathway.

G cluster_workflow Experimental Workflow for AZD-9574 in Cell Culture cluster_assays Endpoint Assays prep_stock 1. Prepare AZD-9574 Stock Solution (in DMSO) seed_cells 2. Seed Cells in Multi-well Plates prep_stock->seed_cells treat_cells 3. Treat Cells with Serial Dilutions of AZD-9574 seed_cells->treat_cells incubate 4. Incubate for a Defined Period treat_cells->incubate assay 5. Perform Endpoint Assay incubate->assay viability Cell Viability (e.g., MTT) parp_activity PARylation (Western Blot) colony_formation Colony Formation data_analysis 6. Data Analysis (e.g., IC50 determination) assay->data_analysis

Caption: General experimental workflow for using AZD-9574 in cell culture.

References

Application Notes and Protocols for AZD-9574 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-9574 is a potent, orally bioavailable, and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) that has demonstrated the ability to penetrate the blood-brain barrier (BBB).[1] Its mechanism of action involves not only the catalytic inhibition of PARP1 but also the trapping of PARP1 at sites of DNA single-strand breaks.[2] This dual action leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), a state known as synthetic lethality.[1] Preclinical studies have highlighted the potential of AZD-9574 as a monotherapy for HRR-deficient tumors and in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ) for the treatment of brain tumors.[3]

These application notes provide a summary of the preclinical data for AZD-9574 and detailed protocols for its use in in vivo xenograft models, based on published preclinical research.

Mechanism of Action: PARP1 Inhibition and DNA Trapping

AZD-9574 selectively targets PARP1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with compromised HRR pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP1 leads to the persistence of SSBs, which collapse replication forks during DNA replication, resulting in the formation of DNA double-strand breaks (DSBs). The inability of these cells to repair DSBs through HRR leads to genomic instability and cell death. AZD-9574 has been shown to be over 8,000-fold more selective for PARP1 compared to other PARP isoforms like PARP2.[2]

cluster_0 DNA Damage and Repair cluster_1 AZD-9574 Intervention cluster_2 Cellular Consequences in HRR-Deficient Cells DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 BER Base Excision Repair PARP1->BER BER_blocked BER Blocked PARP1->BER_blocked AZD9574 AZD-9574 AZD9574->PARP1 Inhibition & Trapping SSB_accumulation SSB Accumulation BER_blocked->SSB_accumulation DSB_formation DSB Formation SSB_accumulation->DSB_formation Synthetic_lethality Synthetic Lethality / Apoptosis DSB_formation->Synthetic_lethality

Caption: Mechanism of action of AZD-9574 leading to synthetic lethality in HRR-deficient cancer cells.

Preclinical Efficacy and Pharmacokinetics

In Vitro Potency

AZD-9574 has demonstrated potent inhibition of PARP1 enzymatic activity, with IC50 values in the low nanomolar range across various cell lines.[2]

Cell LineHRR StatusAZD-9574 IC50 (nM)
DLD-1Proficient>10,000
DLD-1 BRCA2-/-Deficient4.1
MDA-MB-436BRCA1 mutant1.4
In Vivo Antitumor Activity

In vivo studies using xenograft models have confirmed the antitumor efficacy of AZD-9574, both as a single agent and in combination therapy.

Animal ModelCell LineTreatmentDosing ScheduleTumor Growth Inhibition (%)
Nude MiceMDA-MB-436 (BRCA1 mutant)AZD-95741 mg/kg, p.o., q.d.99
Nude MiceMDA-MB-436 (BRCA1 mutant)AZD-95743 mg/kg, p.o., q.d.>100 (regression)
Nude MiceMDA-MB-436 (BRCA1 mutant)Olaparib100 mg/kg, p.o., q.d.~70
Animal ModelCell LineTreatmentDosing ScheduleMedian Survival (days)
Nude MiceGBM39 (MGMT-methylated)Vehicle-28
Nude MiceGBM39 (MGMT-methylated)Temozolomide5 mg/kg, p.o., 5 days on/23 days off35
Nude MiceGBM39 (MGMT-methylated)AZD-9574 + Temozolomide10 mg/kg (AZD-9574) + 5 mg/kg (TMZ)56
Pharmacokinetic Parameters

AZD-9574 exhibits favorable pharmacokinetic properties in multiple preclinical species, including good oral bioavailability and CNS penetration.[4]

SpeciesClearance (mL/min/kg)Vss (L/kg)Half-life (h)Oral Bioavailability (%)Brain/Plasma Ratio (Kpuu)
Mouse10.22.74116~0.31
Rat6.92.36.350~0.31
Dog2.11.11291Not Reported
Monkey5.21.710.5950.79

Experimental Protocols

General Guidelines

Animal studies should be conducted in accordance with local ethical guidelines and regulations. Appropriate housing, diet, and monitoring are essential for the welfare of the animals and the reliability of the experimental data.

cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis A1 Cell Culture B1 Subcutaneous Injection A1->B1 B2 Intracranial Surgery A1->B2 A2 Animal Acclimatization A2->B1 A2->B2 A3 Drug Formulation C1 Tumor Growth Measurement B1->C1 B2->C1 C2 Drug Administration C1->C2 C3 Body Weight & Health Monitoring C2->C3 D3 Pharmacokinetic/Pharmacodynamic Analysis C2->D3 D1 Tumor Volume Analysis C3->D1 D2 Survival Analysis C3->D2

Caption: General workflow for in vivo efficacy studies with AZD-9574.

Protocol 1: Subcutaneous Xenograft Model for Monotherapy Efficacy

Objective: To evaluate the antitumor efficacy of AZD-9574 as a single agent in a subcutaneous xenograft model of HRR-deficient cancer.

Materials:

  • MDA-MB-436 human breast cancer cells (or other suitable HRR-deficient cell line)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • AZD-9574

  • Vehicle for AZD-9574 (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Calipers

  • Oral gavage needles

Procedure:

  • Cell Preparation: Culture MDA-MB-436 cells in appropriate media. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., vehicle control, AZD-9574 at various doses).

  • Drug Administration: Administer AZD-9574 or vehicle by oral gavage once daily (q.d.) for the duration of the study (e.g., 28-35 days).

  • Monitoring: Monitor tumor volume, body weight, and the general health of the animals throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Protocol 2: Intracranial Xenograft Model for Combination Therapy Efficacy

Objective: To assess the efficacy of AZD-9574 in combination with temozolomide in an orthotopic glioma model.

Materials:

  • GBM39 patient-derived glioma cells (or other suitable glioma cell line)

  • Female athymic nude mice (6-8 weeks old)

  • Stereotactic surgical equipment

  • AZD-9574

  • Temozolomide (TMZ)

  • Vehicle for drug formulation

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation: Culture GBM39 cells as neurospheres in appropriate media.

  • Intracranial Implantation: Anesthetize mice and secure them in a stereotactic frame. Create a burr hole in the skull and inject 2 µL of the cell suspension (e.g., 1 x 10^5 cells) into the striatum.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging weekly.

  • Treatment Initiation: Begin treatment when a clear bioluminescent signal is detected.

  • Drug Administration:

    • Administer AZD-9574 (e.g., 10 mg/kg) by oral gavage once daily.

    • Administer TMZ (e.g., 5 mg/kg) by oral gavage for 5 consecutive days, followed by a 23-day break in treatment.

    • For the combination group, administer both drugs according to their respective schedules.

  • Monitoring: Monitor animal survival and neurological symptoms. Body weight should also be recorded regularly.

  • Endpoint: The primary endpoint is survival. Monitor animals until they exhibit predefined clinical signs (e.g., significant weight loss, neurological deficits) and euthanize them. Record the date of euthanasia for survival analysis.

Conclusion

AZD-9574 is a promising PARP1-selective inhibitor with excellent preclinical activity and pharmacokinetic properties, including the ability to cross the blood-brain barrier. The provided application notes and protocols serve as a guide for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound. Careful adherence to established methodologies and ethical considerations is paramount for obtaining robust and reproducible results.

References

Application Notes and Protocols for AZD-9574

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AZD-9574 is a highly potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA single-strand break repair.[1] A key feature of AZD-9574 is its ability to penetrate the blood-brain barrier (BBB), making it a promising therapeutic agent for primary and secondary brain tumors.[2][3] Its mechanism of action involves not only the inhibition of PARP1's enzymatic activity but also the trapping of PARP1 on DNA at the site of damage.[1][4] This leads to the accumulation of unresolved DNA lesions, which are converted into cytotoxic double-strand breaks during replication, proving particularly effective in cancer cells with deficiencies in homologous recombination repair (HRR).[1][2] Preclinical studies have demonstrated its efficacy as a monotherapy and in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ).[2][5] AZD-9574 is currently being evaluated in a Phase I/IIa clinical trial (CERTIS1; NCT05417594) for advanced solid malignancies.[3][6]

Signaling Pathway: PARP1 Inhibition by AZD-9574

The diagram below illustrates the mechanism of action for AZD-9574. It highlights how PARP1 inhibition disrupts the DNA damage response, leading to synthetic lethality in cancer cells with HRR deficiencies (e.g., BRCA mutations).

cluster_0 Normal DNA Repair cluster_1 AZD-9574 Action DNA_SSB DNA Single-Strand Break (SSB) PARP1_rec PARP1 Recruitment & Activation DNA_SSB->PARP1_rec PARylation PARylation & Recruitment of Repair Proteins PARP1_rec->PARylation SSB_Repair SSB Repair PARylation->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival AZD9574 AZD-9574 PARP1_Trap PARP1 Trapping (Inhibition) AZD9574->PARP1_Trap Inhibits Replication_Fork Replication Fork Stalling PARP1_Trap->Replication_Fork DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HRR_Deficient HRR Deficient Cell (e.g., BRCA-mutant) DNA_DSB->HRR_Deficient Apoptosis Apoptosis HRR_Deficient->Apoptosis Synthetic Lethality DNA_SSB_2 DNA Single-Strand Break (SSB) DNA_SSB_2->PARP1_Trap

Caption: Mechanism of AZD-9574 action leading to synthetic lethality.

Application Note 1: In Vitro Characterization of AZD-9574

This section provides protocols for the essential in vitro assays used to characterize the selectivity, potency, and cellular activity of AZD-9574. These experiments are fundamental for confirming target engagement and understanding the compound's functional effects at a cellular level.

Quantitative Data Summary: In Vitro Activity
ParameterAssay TypeValueCell Lines / ConditionsReference
PARP1 IC₅₀ Enzymatic Activity0.3 - 2 nMVarious cell lines[1]
Selectivity PARP Family Binding>8000-fold vs. PARP2/3/5a/6Biochemical Assay[1]
PARylation IC₅₀ Cellular Target EngagementPotent inhibitionA549, DLD-1, MDA-MB-436[3]
PARP1 Trapping Cellular ActivityPotent trappingMMS-treated A549 cells[3]
Protocol 1: PARP1 Enzymatic Activity Assay (Fluorescence Anisotropy)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AZD-9574 against PARP1.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).

    • Reconstitute recombinant human PARP1 enzyme and a fluorescently-labeled NAD+ analog in the reaction buffer.

    • Prepare a serial dilution of AZD-9574 (e.g., from 10 µM to 0.1 pM) in DMSO, followed by dilution in the reaction buffer.

  • Assay Procedure:

    • To a 384-well microplate, add the reaction buffer.

    • Add the AZD-9574 dilutions or vehicle control (DMSO).

    • Add the PARP1 enzyme and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding the fluorescent NAD+ analog and activated DNA (containing single-strand breaks).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure fluorescence anisotropy using a compatible plate reader.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of AZD-9574 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular PARylation Inhibition Assay

Objective: To measure the inhibition of PARP1 auto-PARylation in cells treated with AZD-9574.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549 or DLD-1) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of AZD-9574 for 1-2 hours.

    • Induce DNA damage by adding a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS) for 15 minutes.

  • Cell Lysis and Detection:

    • Wash the cells with cold PBS and lyse them with a suitable lysis buffer.

    • Use an ELISA-based method or Western blot to detect levels of poly(ADP-ribose) (PAR). For ELISA, coat plates with a PAR-binding antibody, add cell lysates, and detect with a secondary antibody.

  • Data Analysis:

    • Quantify the PAR signal for each concentration of AZD-9574.

    • Normalize the data to the vehicle-treated, MMS-stimulated control.

    • Plot the normalized PAR levels against the log concentration of AZD-9574 to calculate the cellular IC₅₀.

Application Note 2: In Vivo Preclinical Evaluation

In vivo studies are crucial for evaluating the efficacy, safety, and pharmacokinetic properties of AZD-9574 in a physiological context. Given its BBB penetrance, orthotopic brain tumor models are particularly relevant.

Experimental Workflow: Orthotopic Xenograft Study

The diagram below outlines the typical workflow for an in vivo efficacy study using an intracranial xenograft model.

start Start cell_culture 1. Cell Culture (e.g., GBM39 Glioma Cells) start->cell_culture implantation 2. Intracranial Implantation (Immunocompromised Mice) cell_culture->implantation tumor_growth 3. Tumor Growth & Monitoring (Bioluminescence Imaging) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Daily Dosing - Vehicle - AZD-9574 - TMZ - AZD-9574 + TMZ randomization->treatment monitoring 6. Efficacy & Safety Monitoring (Tumor size, Body Weight) treatment->monitoring endpoint 7. Endpoint Analysis (Survival Curve) monitoring->endpoint finish End endpoint->finish

Caption: Workflow for an in vivo orthotopic glioma xenograft study.
Quantitative Data Summary: In Vivo Efficacy

ParameterModelDosageOutcomeReference
Tumor Growth MDA-MB-436 (Breast Cancer Brain Metastases, Intracranial Xenograft)3 mg/kg (oral, daily)Sustained tumor growth suppression and significantly extended survival.[1]
Survival GBM39 (MGMT-methylated Orthotopic Glioma Xenograft)AZD-9574 + TMZSuperior survival extension compared to TMZ alone.[2][5]
Protocol 3: Orthotopic Glioma Xenograft Model for Efficacy Assessment

Objective: To evaluate the efficacy of AZD-9574 alone and in combination with temozolomide (TMZ) in an intracranial tumor model.

Methodology:

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., NOD-SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[3]

    • Culture human glioma cells (e.g., MGMT-methylated GBM39) that express a reporter like luciferase.

    • Surgically implant the glioma cells into the striatum of the mouse brain.

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth via bioluminescence imaging (BLI) starting 7 days post-implantation.

    • Once tumors reach a predetermined size, randomize mice into treatment groups (e.g., Vehicle, AZD-9574, TMZ, AZD-9574 + TMZ).

  • Dosing and Administration:

    • Administer AZD-9574 orally once daily.[7]

    • Administer TMZ orally for 5 consecutive days.[7]

    • For the combination group, administer AZD-9574 daily and TMZ concurrently for the 5-day cycle.

  • Efficacy and Safety Assessment:

    • Monitor tumor burden regularly using BLI.

    • Record animal body weight and clinical signs of toxicity daily.

    • The primary endpoint is overall survival. Mice are euthanized when they reach pre-defined humane endpoints (e.g., >20% weight loss, neurological symptoms).

  • Data Analysis:

    • Plot Kaplan-Meier survival curves for each treatment group.

    • Use the log-rank test to determine statistical significance between groups.[7]

Application Note 3: Clinical Trial Design Overview (CERTIS1)

The CERTIS1 trial (NCT05417594) is a modular Phase I/IIa study designed to assess the safety, tolerability, and preliminary efficacy of AZD-9574.[6] Its design allows for flexible evaluation of the drug as a monotherapy and in various combinations across different cancer types.

Logical Relationship: CERTIS1 Trial Structure

The diagram illustrates the modular design of the CERTIS1 clinical trial, including dose escalation and expansion phases for both monotherapy and combination therapy arms.

*RP2D: Recommended Phase 2 Dose cluster_0 Patient Population (Advanced Solid Malignancies) cluster_1 Trial Modules cluster_mono Module 1: AZD-9574 Monotherapy cluster_combo Module 2/3: Combination Therapy p1 Breast Cancer (HRD+) p2 Ovarian Cancer mono_esc Part A: Dose Escalation p1->mono_esc p3 Prostate Cancer p2->mono_esc p4 Pancreatic Cancer p3->mono_esc p5 Glioma (IDH-mutant) p4->mono_esc combo_esc Part A: Dose Escalation p5->combo_esc mono_exp Part B: Dose Expansion mono_esc->mono_exp Determine RP2D* combo_exp Part B: Dose Expansion combo_esc->combo_exp Determine RP2D* combo_agents + Temozolomide + Trastuzumab Deruxtecan + Datopotamab Deruxtecan combo_esc->combo_agents

Caption: Modular design of the CERTIS1 (NCT05417594) clinical trial.
Quantitative Data Summary: CERTIS1 Trial (NCT05417594)

ParameterDetailsReference
Phase Phase I / Phase IIa[6][8]
Study Type Interventional (Open-label, Dose Escalation/Expansion)[6]
Enrollment Approximately 695 participants[6]
Patient Population Advanced solid malignancies including breast, ovarian, pancreatic, prostate cancers, and IDH-mutant glioma.[8][9][10]
Interventions Monotherapy: AZD-9574 (oral) Combination Therapy: AZD-9574 (oral) + agents like Temozolomide, Trastuzumab Deruxtecan, Datopotamab Deruxtecan.[6][9][11]
Primary Objectives Assess safety and tolerability; determine maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[6]
Protocol 4: General Protocol for Patient Enrollment and Monitoring

Objective: To outline the key steps for patient participation in a Phase I dose-escalation study like CERTIS1.

Methodology:

  • Patient Screening:

    • Obtain signed informed consent.[4]

    • Verify inclusion/exclusion criteria: Confirm diagnosis of an eligible advanced solid malignancy, assess Eastern Cooperative Oncology Group (ECOG) performance status (0-2), and ensure adequate organ and bone marrow function.[4][12]

    • For specific cohorts, confirm mutational status (e.g., BRCA1/2, IDH1/2).[4][10]

    • Conduct baseline assessments, including physical examination, vital signs, ECG, blood tests, and imaging scans (e.g., MRI).

  • Dose Administration:

    • Enroll a small cohort of patients (e.g., 3-6) at an initial dose level of AZD-9574 (monotherapy or combination).

    • Administer treatment orally according to the study schedule (e.g., 28-day cycles).[11]

  • Monitoring and Assessment:

    • Monitor patients closely for adverse events (AEs) and dose-limiting toxicities (DLTs) during the first cycle.

    • Conduct pharmacokinetic (PK) and pharmacodynamic (PD) sampling to assess drug exposure and target engagement.[6]

    • Evaluate tumor response using standardized criteria (e.g., RECIST, RANO) at the end of pre-specified cycles.

  • Dose Escalation/Expansion:

    • If the initial dose is deemed safe, enroll a new cohort at a higher dose level.

    • Repeat the process until the MTD or RP2D is identified.

    • Once the RP2D is established, enroll larger cohorts of patients in dose-expansion arms to further evaluate safety, tolerability, and preliminary efficacy in specific populations.[9]

References

Application Notes: Synthesis of a PARP1-Targeting PROTAC via Conjugation of AZD-9574-acid to a VHL E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This ternary complex formation (POI-PROTAC-E3 Ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5]

AZD-9574 is a potent, brain-penetrant, and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[6][7][8] By inhibiting PARP1, AZD-9574 prevents the repair of DNA single-strand breaks, which can lead to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA mutations).[9][10]

This document provides a detailed protocol for the synthesis of a novel PARP1-targeting PROTAC. The synthesis involves the conjugation of AZD-9574-acid, a derivative of the PARP1 inhibitor, to an amine-functionalized von Hippel-Lindau (VHL) E3 ligase ligand via a stable amide bond.[11][12] Such a PROTAC has the potential to not only inhibit PARP1 but also induce its degradation, offering a distinct and potentially more durable pharmacological effect compared to inhibition alone.[10][13]

Signaling Pathway and Mechanism of Action

The synthesized PROTAC is designed to hijack the VHL E3 ligase complex to induce the degradation of PARP1. The diagram below illustrates the proposed mechanism of action.

PROTAC_MoA cluster_0 PROTAC-Mediated Degradation POI PARP1 (Target Protein) Ternary Ternary Complex (PARP1-PROTAC-VHL) POI->Ternary PROTAC AZD-9574-VHL PROTAC PROTAC->Ternary E3 VHL E3 Ligase Complex E3->Ternary PolyUb Poly-ubiquitinated PARP1 Ternary->PolyUb Ubiquitination Recycle PROTAC & E3 Ligase Recycled Ternary->Recycle Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of Action for the PARP1-targeting PROTAC.

Experimental Protocols

This section details the materials and methods for the conjugation of this compound to an amine-functionalized VHL ligand.

Protocol 1: Amide Bond Coupling Reaction

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and the primary amine of a VHL ligand linker using HATU as a coupling agent.

Materials and Reagents:

ReagentSupplierPurityNotes
This compoundMedchemExpress>98%The "warhead" targeting PARP1.[12]
VHL Ligand-PEG3-AmineVarious Suppliers>95%E3 Ligase ligand with linker.
HATUSigma-Aldrich>98%Peptide coupling agent.[14]
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich>99%Non-nucleophilic base.[15]
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich>99.8%Reaction solvent.
Dichloromethane (DCM)Fisher ScientificHPLCFor work-up and purification.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Fisher ScientificACSFor aqueous work-up.
BrineFisher ScientificACSFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificACSDrying agent.
Trifluoroacetic Acid (TFA)Sigma-Aldrich>99%Mobile phase additive for HPLC.
Acetonitrile (ACN)Fisher ScientificHPLCMobile phase for HPLC.
Deionized WaterIn-house-Mobile phase for HPLC.

Reaction Workflow Diagram:

Synthesis_Workflow start Start dissolve 1. Dissolve this compound in anhydrous DMF start->dissolve activate 2. Add HATU & DIPEA (Pre-activation for 15 min) dissolve->activate add_ligand 3. Add VHL-linker-amine (dissolved in DMF) activate->add_ligand react 4. Stir at Room Temp (4-12 hours) add_ligand->react monitor 5. Monitor by LC-MS react->monitor monitor->react Incomplete quench 6. Quench with Water monitor->quench Reaction Complete extract 7. Aqueous Work-up (DCM, NaHCO₃, Brine) quench->extract purify 8. Purify by Reverse-Phase HPLC extract->purify characterize 9. Characterize Product (LC-MS, NMR) purify->characterize end End characterize->end

Caption: Step-by-step workflow for PROTAC synthesis.

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Carboxylic Acid Activation: To the stirred solution, add HATU (1.2 eq) followed by DIPEA (2.5 eq). Allow the mixture to stir at room temperature for 15 minutes to pre-activate the carboxylic acid.[14]

  • Coupling: In a separate vial, dissolve the VHL Ligand-PEG3-Amine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated this compound mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

  • Work-up: Upon completion, quench the reaction by adding a small volume of deionized water. Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by reverse-phase preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Lyophilize the pure fractions to obtain the final PROTAC as a solid. Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for PARP1 Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of endogenous PARP1 in a relevant cancer cell line (e.g., MDA-MB-436, a BRCA1 mutant breast cancer line).[8]

Materials:

Reagent/MaterialSupplierNotes
MDA-MB-436 cellsATCC-
Synthesized PARP1 PROTACIn-houseDissolved in DMSO
RIPA Lysis BufferCell Signaling Tech.Supplemented with protease/phosphatase inhibitors
BCA Protein Assay KitThermo FisherFor protein quantification
Primary Antibody: anti-PARP1Cell Signaling Tech.-
Primary Antibody: anti-GAPDH (Loading Ctrl)Cell Signaling Tech.-
HRP-conjugated Secondary AntibodyCell Signaling Tech.-
PVDF MembraneMilliporeFor protein transfer
Chemiluminescent SubstrateThermo FisherFor detection

Procedure:

  • Cell Treatment: Seed MDA-MB-436 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PARP1 PROTAC (e.g., 1 nM to 10 µM) or vehicle (DMSO) for a set time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, boil, and separate the proteins by SDS-PAGE.

  • Western Blot: Transfer the separated proteins to a PVDF membrane.[15]

  • Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) and incubate with the primary anti-PARP1 antibody overnight at 4°C.

  • Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.

Data Presentation

Table 1: Reagent Stoichiometry for PROTAC Synthesis

ComponentMolecular Weight ( g/mol )Molarity (eq)Moles (mmol)Mass (mg)
This compoundHypothetical: 450.41.00.1045.0
VHL Ligand-PEG3-AmineHypothetical: 489.61.10.1153.9
HATU380.21.20.1245.6
DIPEA129.22.50.2532.3 (43 µL)

Note: Molecular weights for this compound and the VHL ligand are hypothetical and should be replaced with actual values.

Table 2: Expected Analytical Data for Synthesized PROTAC

AnalysisParameterExpected Result
LC-MS Purity (at 254 nm)>98%
Retention Time (t_R)Dependent on HPLC conditions
Mass (m/z) for [M+H]⁺Calculated based on final structure
¹H NMR SpectrumPeaks consistent with the proposed PROTAC structure
Degradation DC₅₀ (Western Blot)Target-dependent (e.g., low nanomolar range)
D_max_ (Western Blot)>90% degradation of PARP1

Note: DC₅₀ is the concentration of the PROTAC that results in 50% degradation of the target protein. D_max_ is the maximum percentage of degradation observed.

References

Application Notes and Protocols: Stability of AZD-9574 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and managing the stability of the PARP1 inhibitor, AZD-9574, when prepared in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction

AZD-9574 is a potent, brain-penetrant, and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] It is under investigation for the treatment of various solid tumors, particularly those with deficiencies in homologous recombination repair (HRR).[2] For in vitro and in vivo preclinical studies, AZD-9574 is commonly formulated in DMSO. Understanding the stability of these solutions is critical for accurate and reliable experimental outcomes.

Data Presentation: AZD-9574 Stability in DMSO

While specific quantitative data on the degradation kinetics of AZD-9574 in DMSO is not extensively published, stability can be inferred from recommended storage conditions provided by various suppliers and in research literature. The following table summarizes these recommendations for maintaining the integrity of AZD-9574 stock solutions in DMSO.

Storage TemperatureRecommended DurationNotes
Ambient TemperatureNot explicitly defined; short-term handling acceptable.One study stored 10 mmol/L stocks at ambient temperature, though duration was not specified.
-20°CUp to 1 monthRecommended for short- to mid-term storage.
-80°CUp to 1 yearRecommended for long-term storage to ensure maximum stability.

Note: It is consistently advised to use fresh, anhydrous DMSO for preparing solutions, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of compounds. To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller volumes for single-use applications.

Signaling Pathway of AZD-9574

AZD-9574 selectively inhibits PARP1, which plays a critical role in the repair of DNA single-strand breaks (SSBs). The diagram below illustrates the PARP1 signaling pathway and the mechanism of action for PARP inhibitors like AZD-9574.

PARP1_Signaling_Pathway PARP1 Signaling Pathway and AZD-9574 Mechanism of Action cluster_0 DNA Damage and Repair cluster_1 Action of AZD-9574 cluster_2 Cellular Consequences in HRR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1_Recruitment PARP1 Recruitment and Binding to SSB DNA_Damage->PARP1_Recruitment PAR_Synthesis PARP1 Catalytic Activity: NAD+ -> Poly(ADP-ribose) (PAR) chains PARP1_Recruitment->PAR_Synthesis Protein_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_Synthesis->Protein_Recruitment SSB_Repair Single-Strand Break Repair Protein_Recruitment->SSB_Repair PARP1_Release PARP1 Auto-PARylation and Release SSB_Repair->PARP1_Release AZD9574 AZD-9574 (PARP1 Inhibitor) Inhibition Inhibition of PARP1 Catalytic Activity AZD9574->Inhibition Trapping PARP1 Trapping on DNA AZD9574->Trapping enhances Inhibition->PAR_Synthesis Trapping->PARP1_Recruitment Replication_Fork_Collapse Replication Fork Collapse at Unrepaired SSB Trapping->Replication_Fork_Collapse DSB_Formation DNA Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Synthetic_Lethality Synthetic Lethality in HRR-deficient cells (e.g., BRCA1/2 mutated) DSB_Formation->Synthetic_Lethality Cell_Death Tumor Cell Death Synthetic_Lethality->Cell_Death

PARP1 signaling and AZD-9574 action.

Experimental Protocols

Objective: To prepare a high-concentration stock solution of AZD-9574 in DMSO for subsequent dilution in experimental assays.

Materials:

  • AZD-9574 powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Equilibrate the AZD-9574 powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of AZD-9574 powder using a calibrated analytical balance.

  • Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial containing the AZD-9574 powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution if necessary.

  • Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Objective: To determine the stability of AZD-9574 in a DMSO stock solution over time by monitoring its purity using High-Performance Liquid Chromatography (HPLC).

Materials:

  • AZD-9574 in DMSO stock solution (prepared as in Protocol 1)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • HPLC vials

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 10-20 µM) using the mobile phase or a compatible solvent.

    • Inject the diluted sample into the HPLC system.

    • Run the analysis using a validated method to separate AZD-9574 from potential degradation products.

    • Record the peak area and retention time of the AZD-9574 peak. This will serve as the baseline (100% purity).

  • Stability Study:

    • Store the stock solution aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).

    • At specified time points (e.g., 1, 3, 7, 14, 30 days), remove one aliquot from storage.

    • Allow the aliquot to thaw completely and equilibrate to room temperature.

    • Prepare and analyze the sample by HPLC as described in step 1.

  • Data Analysis:

    • For each time point, calculate the purity of AZD-9574 by comparing the peak area of the main peak to the total peak area of all detected peaks.

    • Purity (%) = (Peak Area of AZD-9574 / Total Peak Area of all peaks) x 100

    • Compare the purity at each time point to the initial purity at Time 0 to determine the extent of degradation.

    • Summarize the results in a table.

Experimental Workflow Diagram

The following diagram outlines the logical flow for conducting a stability assessment of AZD-9574 in DMSO.

Stability_Workflow Experimental Workflow for AZD-9574 Stability Assessment start Start prep_stock Prepare AZD-9574 Stock Solution in DMSO start->prep_stock aliquot Aliquot Stock Solution for Different Conditions and Time Points prep_stock->aliquot initial_analysis Perform Initial HPLC Analysis (Time 0) aliquot->initial_analysis storage Store Aliquots at Defined Conditions (e.g., RT, 4°C, -20°C, -80°C) initial_analysis->storage time_points Scheduled Time Point? storage->time_points time_points->storage No hplc_analysis Analyze Sample by HPLC time_points->hplc_analysis Yes data_analysis Calculate Purity and Degradation hplc_analysis->data_analysis end_study End of Study? data_analysis->end_study end_study->time_points No final_report Compile Final Stability Report end_study->final_report Yes stop End final_report->stop

Workflow for stability assessment.

References

Application Notes and Protocols for AZD-9574 Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-9574 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3][4][5][6] By inhibiting PARP1, AZD-9574 prevents the repair of DNA single-strand breaks, which can lead to the formation of more lethal double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination repair (HRR).[7][8][9] This mechanism of action, known as synthetic lethality, makes PARP inhibitors a promising therapeutic strategy for cancers with BRCA1/2 mutations and other HRD backgrounds.[8][9]

A critical characteristic of AZD-9574 is its ability to penetrate the central nervous system (CNS), making it a potential treatment for primary brain tumors and brain metastases.[2][10][11][12] The cell permeability of a drug is a crucial factor determining its bioavailability and ability to reach its intracellular target. AZD-9574 has been specifically designed for improved permeability and reduced efflux by transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[8][10][13] In vitro permeability assays, such as those using Caco-2 and MDCK cell lines, are essential for evaluating these properties.[8][13]

These application notes provide a detailed protocol for assessing the cell permeability and efflux potential of AZD-9574 and its metabolites using the Caco-2 cell permeability assay as a primary model.

Signaling Pathway and Experimental Workflow

PARP1_Inhibition_Pathway PARP1 Inhibition Signaling Pathway cluster_0 DNA Damage cluster_1 PARP1 Activation and Repair cluster_2 AZD-9574 Intervention cluster_3 Cellular Outcomes DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis catalyzes PARP1_Trapping PARP1 Trapping on DNA PARP1->PARP1_Trapping Repair_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair AZD9574 AZD-9574 AZD9574->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP1_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality in HRD cells) DSB->Cell_Death Caco2_Permeability_Assay_Workflow Caco-2 Permeability Assay Workflow Cell_Seeding 1. Seed Caco-2 cells on Transwell inserts Cell_Culture 2. Culture for 21-25 days to form a monolayer Cell_Seeding->Cell_Culture Monolayer_Integrity 3. Measure Transepithelial Electrical Resistance (TEER) Cell_Culture->Monolayer_Integrity Transport_Experiment 4. Perform bidirectional transport experiment (A-B and B-A) Monolayer_Integrity->Transport_Experiment Sample_Collection 5. Collect samples from donor and receiver compartments Transport_Experiment->Sample_Collection Quantification 6. Quantify compound concentration using LC-MS/MS Sample_Collection->Quantification Data_Analysis 7. Calculate Papp and Efflux Ratio Quantification->Data_Analysis

References

Application Notes and Protocols for AZD-9574: A Selective PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Mechanism of Action: Initial interest in AZD-9574 in the context of targeted protein degradation is understandable given the rapidly evolving landscape of cancer therapeutics. However, based on current scientific literature, AZD-9574 is not a targeted protein degrader (e.g., a PROTAC or molecular glue). Instead, its primary mechanism of action is the potent and selective inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) and the trapping of the PARP1 enzyme on DNA. This document provides detailed application notes and protocols based on its established function as a PARP1 inhibitor. There is no widely available scientific literature on a compound referred to as "AZD-9574-acid." The information herein pertains to AZD-9574.

Introduction

AZD-9574 is a highly potent and selective small molecule inhibitor of PARP1, an enzyme critical for DNA single-strand break repair. A key feature of AZD-9574 is its ability to penetrate the blood-brain barrier, making it a promising therapeutic agent for primary and metastatic brain tumors.[1][2][3] Its anti-cancer activity is based on the principle of synthetic lethality, where the inhibition of PARP1 in cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to cell death.[4][5]

Mechanism of Action: PARP1 Inhibition and Trapping

AZD-9574 exerts its cytotoxic effects through a dual mechanism:

  • Catalytic Inhibition: AZD-9574 binds to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This inhibition hampers the recruitment of other DNA repair proteins to the site of single-strand breaks (SSBs).

  • PARP1 Trapping: Beyond enzymatic inhibition, AZD-9574 traps PARP1 on DNA at the site of the break. This trapped PARP1-DNA complex is a significant cytotoxic lesion. When the cell attempts to replicate its DNA, the replication fork collides with this complex, leading to the formation of double-strand breaks (DSBs).

In cancer cells with deficient HRR pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, apoptotic cell death.[4]

AZD9574_Mechanism Mechanism of Action of AZD-9574 cluster_0 Normal DNA Repair cluster_1 AZD-9574 Action cluster_2 Cell Fate in HRR-Deficient Cancer Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment DNA_SSB->PARP1_recruitment PARylation PARylation PARP1_recruitment->PARylation PARP1_trapping PARP1 Trapped on DNA PARP1_recruitment->PARP1_trapping Inhibition of PARylation Repair_proteins Recruitment of Repair Proteins PARylation->Repair_proteins SSB_Repair SSB Repair Repair_proteins->SSB_Repair AZD9574 AZD-9574 AZD9574->PARP1_trapping Replication_fork_stalling Replication Fork Stalling PARP1_trapping->Replication_fork_stalling DSB_formation Double-Strand Break (DSB) Formation Replication_fork_stalling->DSB_formation Apoptosis Apoptosis / Cell Death DSB_formation->Apoptosis Failed DSB Repair

Caption: Signaling pathway of AZD-9574 as a PARP1 inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for AZD-9574 from preclinical studies.

Table 1: In Vitro Potency of AZD-9574

Assay TypeCell Line/TargetIC50Reference
PARP1 BindingBiochemical Assay< 0.005 µM[1]
PARP2 BindingBiochemical Assay> 93 µM[1]
PARylation InhibitionA549 (parental)1.5 nM[1]
PARylation InhibitionA549 (PARP1-/-)> 30 µM[1]
Cell ProliferationDLD1 (BRCA2-/-)1.38 nM[6]
Cell ProliferationDLD1 (BRCA2 wt)> 40 µM[6]

Table 2: In Vivo Efficacy of AZD-9574

Xenograft ModelTreatmentOutcomeReference
MDA-MB-436 (BRCA1 mutant) subcutaneous1 mg/kg, p.o., q.d.99% tumor growth inhibition at 35 days
Intracranial breast cancer metastases3 mg/kgSustained tumor growth suppression and extended survival[6]
MGMT-methylated orthotopic gliomaCombination with temozolomide (B1682018) (TMZ)Superior extension of survival compared to TMZ alone[1][3][7]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the activity of AZD-9574 are provided below.

Protocol 1: In Vitro PARylation Assay

Objective: To determine the cellular potency of AZD-9574 in inhibiting PARP1 enzymatic activity.

Materials:

  • Cell lines (e.g., A549 parental, A549 PARP1-/-, DLD-1)

  • AZD-9574

  • Methyl methanesulfonate (B1217627) (MMS) to induce DNA damage

  • Lysis buffer

  • Anti-PAR antibody

  • Secondary antibody conjugated to a fluorescent marker

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of AZD-9574 for 1 hour.

  • Induce DNA damage by adding MMS and incubate for 15 minutes.

  • Wash cells with PBS and lyse them.

  • Transfer lysates to an ELISA plate coated with an anti-PAR antibody.

  • Incubate, wash, and add a secondary antibody.

  • Measure the signal using a microplate reader.

  • Calculate the IC50 value by plotting the signal against the log of the inhibitor concentration.

Protocol 2: Colony Formation Assay

Objective: To assess the long-term cytotoxic effect of AZD-9574 on cell proliferation and survival.

Materials:

  • Cancer cell lines (e.g., DLD-1 BRCA2-/- and isogenic BRCA2 wt)

  • AZD-9574

  • Cell culture medium and supplements

  • Crystal violet staining solution

Procedure:

  • Seed a low density of cells in 6-well plates.

  • The next day, treat the cells with varying concentrations of AZD-9574.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

  • Count the number of colonies (typically >50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Protocol 3: In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of AZD-9574 in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for implantation (e.g., MDA-MB-436)

  • AZD-9574 formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into vehicle control and treatment groups.

  • Administer AZD-9574 or vehicle daily by oral gavage.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Experimental_Workflow Experimental Workflow for AZD-9574 Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (PARP1/2 Binding) Cellular_Assay Cellular Assays (PARylation, Colony Formation) Biochemical_Assay->Cellular_Assay Mechanism_Studies Mechanism of Action Studies (DNA Damage, Cell Cycle) Cellular_Assay->Mechanism_Studies PK_PD Pharmacokinetics & Pharmacodynamics Mechanism_Studies->PK_PD Lead Candidate Selection Efficacy Xenograft Efficacy Studies PK_PD->Efficacy Toxicity Toxicology Assessment Efficacy->Toxicity Clinical_Trials Phase I/IIa Clinical Trials (e.g., NCT05417594) Toxicity->Clinical_Trials IND-Enabling Studies

Caption: A typical workflow for preclinical to clinical evaluation of AZD-9574.

Conclusion

AZD-9574 is a promising, brain-penetrant PARP1 inhibitor with a well-defined mechanism of action centered on enzymatic inhibition and DNA trapping. Its demonstrated preclinical efficacy, particularly in HRR-deficient tumor models and in combination with other agents like temozolomide, supports its ongoing clinical development for the treatment of various solid tumors, including those with central nervous system involvement. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this and similar PARP1 inhibitors.

References

Application Notes and Protocols: AZD-9574 for PARP1 Inhibition and Trapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting PARP1 with AZD-9574

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) network, playing a key role in the repair of DNA single-strand breaks (SSBs). In cancer therapy, inhibiting PARP1 has proven highly effective, particularly in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development of several PARP inhibitors (PARPi).

AZD-9574 is a next-generation, potent, and selective PARP1 inhibitor designed for high penetrance of the blood-brain barrier (BBB).[1][2] It is crucial to clarify that AZD-9574 is a PARP1 inhibitor and trapper, not a degrader . Its mechanism of action is twofold: it inhibits the catalytic activity of PARP1 and, more importantly, "traps" the PARP1 enzyme onto DNA at the site of damage.[3][4] These trapped PARP1-DNA complexes are highly cytotoxic as they obstruct DNA replication and repair, leading to the accumulation of double-strand breaks and subsequent cell death.[5]

These application notes provide an overview of AZD-9574's mechanism, preclinical data, and detailed protocols for key experimental assays to evaluate its cellular effects.

Mechanism of Action: PARP1 Inhibition and DNA Trapping

AZD-9574 exerts its anticancer effects through a dual mechanism that is highly selective for PARP1 over PARP2.[1]

  • Catalytic Inhibition : AZD-9574 binds to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This inhibition disrupts the recruitment of downstream DNA repair factors to the site of single-strand breaks.

  • PARP1-DNA Trapping : Beyond enzymatic inhibition, AZD-9574 stabilizes the complex between PARP1 and DNA.[5] The formation of these trapped complexes is a key cytotoxic event, converting a transient repair intermediate into a durable physical blockade on the DNA. This prevents the progression of replication forks, leading to fork collapse and the generation of lethal double-strand breaks, which cannot be repaired efficiently in HRR-deficient cells.[1][5]

cluster_0 Normal Cell (HRR Proficient) cluster_1 HRR-Deficient Cancer Cell + AZD-9574 DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Activation DNA_SSB->PARP1_recruitment PARylation Auto-PARylation PARP1_recruitment->PARylation PARP1_release PARP1 Release PARylation->PARP1_release Repair_Proteins Recruitment of Repair Proteins (BER) PARP1_release->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair AZD9574 AZD-9574 PARP1_Trapping PARP1 Trapped on DNA AZD9574->PARP1_Trapping Inhibits Release DNA_SSB_2 DNA Single-Strand Break (SSB) PARP1_recruitment_2 PARP1 Recruitment DNA_SSB_2->PARP1_recruitment_2 PARP1_recruitment_2->PARP1_Trapping Replication_Fork Replication Fork Stalling PARP1_Trapping->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB No_Repair Failed HRR DSB->No_Repair Apoptosis Apoptosis No_Repair->Apoptosis

Caption: Mechanism of AZD-9574-induced synthetic lethality.

Data Presentation: Preclinical Activity of AZD-9574

The following tables summarize the quantitative data for AZD-9574 from preclinical studies.

Table 1: Biochemical and Cellular PARP1 Inhibition

Assay Type Cell Line Parameter Value (nmol/L) Reference
PARP Binding (Biochemical) - IC50 < 0.005 µM* [6]
PARylation Inhibition A549 (parental) IC50 1.5 [1]
PARylation Inhibition A549 (PARP1-/-) IC50 > 30,000 [1]
PARylation Inhibition DLD-1 (parental) IC50 Single-digit nM [1]
PARylation Inhibition DLD-1 (BRCA2-/-) IC50 Single-digit nM [1]
PARylation Inhibition MDA-MB-436 (BRCA1 mutant) IC50 Single-digit nM [1]

Note: Value reported as < 5 nM.

Table 2: Antiproliferative Activity (Clonogenic Assay)

Cell Line Genotype Parameter Value (nmol/L) Reference
DLD-1 BRCA2-/- IC50 0.016 µM* [6]
MDA-MB-436 BRCA1 mutant IC50 Not specified [6]
SKOV3 BRCA2-/- IC50 Not specified [6]

Note: Value reported as 16 nM.

Experimental Protocols

Protocol 1: Cellular PARylation Assay (ELISA-Based)

This protocol describes a method to quantify the inhibition of cellular PARP activity by AZD-9574 using a sandwich ELISA.

Principle: Cells are treated with a DNA damaging agent to induce PARP1 activity, in the presence or absence of AZD-9574. Cell lysates are then added to a microplate coated with an anti-PAR antibody. A second detection antibody and a chemiluminescent substrate are used to quantify the amount of PARylated proteins, which is inversely proportional to the inhibitory activity of the compound.[7][8]

Methodology:

  • Cell Seeding: Seed cells (e.g., A549, DLD-1) in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the experiment. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Pretreat cells with a serial dilution of AZD-9574 (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Induction of DNA Damage: Add a DNA damaging agent (e.g., H2O2 or MMS) to all wells except the negative control and incubate for 15-30 minutes to stimulate PARP1 activity.[8]

  • Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 50 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and PARG inhibitor cocktail to each well.[7] Incubate on ice for 10-15 minutes.

  • ELISA Procedure:

    • Transfer the cell lysates to a 96-well plate pre-coated with an anti-PAR capture antibody.

    • Incubate for 2-3 hours at room temperature or overnight at 4°C.

    • Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add an anti-PAR detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate as described above.

    • Add an HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate and add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence signal using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated, DNA damage-induced control wells. Plot the percentage of PARylation inhibition against the log concentration of AZD-9574 and fit a dose-response curve to determine the IC50 value.

cluster_workflow Cellular PARylation Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with AZD-9574 (Serial Dilutions) A->B C 3. Induce DNA Damage (e.g., H2O2) B->C D 4. Lyse Cells C->D E 5. Transfer Lysate to Anti-PAR Coated Plate D->E F 6. Incubate with Detection and HRP-Secondary Antibodies E->F G 7. Add Substrate & Measure Luminescence F->G H 8. Calculate IC50 G->H cluster_workflow PARP-DNA Trapping Assay Workflow A 1. Add PARP1, Fluorescent DNA Probe, and AZD-9574 to Plate B 2. Incubate to Allow Binding A->B C 3. Add NAD+ to Initiate PARylation/Dissociation B->C D 4. Incubate for Reaction C->D E 5. Measure Fluorescence Polarization (FP) D->E F 6. Analyze Data (High FP = Trapping) E->F cluster_workflow Clonogenic Survival Assay Workflow A 1. Prepare Single-Cell Suspension B 2. Seed Low Density in 6-well Plates A->B C 3. Treat with AZD-9574 B->C D 4. Incubate for 7-14 Days to Allow Colony Formation C->D E 5. Fix Colonies (e.g., Formalin) D->E F 6. Stain Colonies (Crystal Violet) E->F G 7. Count Colonies & Calculate Survival Fraction F->G

References

Application Notes and Protocols for AZD-9574-Acid Linker Chemistry in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two moieties. AZD-9574 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme critically involved in DNA damage repair. Its carboxylic acid derivative, AZD-9574-acid, serves as a valuable "warhead" for the synthesis of PARP1-targeting PROTACs. The carboxylic acid group provides a convenient chemical handle for conjugation to an E3 ligase ligand via a flexible linker, enabling the creation of potent and specific PARP1 degraders.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of PROTACs. It outlines the necessary reagents, step-by-step procedures for linker conjugation, and purification of the final PROTAC molecule.

Chemical Structure of this compound

While the exact structure of commercially available this compound may vary, a plausible chemical structure, derived from the parent compound AZD-9574, is presented below. The key feature is the terminal carboxylic acid, which is the reactive site for linker attachment.

Plausible Chemical Structure of this compound

  • Formula: C₂₀H₁₉F₂N₅O₃

  • Molecular Weight: 415.39 g/mol

  • CAS Number: 2923687-90-3[1][2]

PROTAC Synthesis Workflow

The synthesis of an AZD-9574-based PROTAC involves a multi-step process, beginning with the separate synthesis of an amine-terminated E3 ligase ligand-linker conjugate. This is followed by the crucial amide coupling of this conjugate to the carboxylic acid of this compound. The final step involves the purification of the resulting PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_0 Step 1: E3 Ligase-Linker Synthesis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification E3_ligand E3 Ligase Ligand (e.g., Pomalidomide) Amine_linker Amine-terminated Linker E3_ligand->Amine_linker Coupling E3_linker_conjugate E3 Ligase-Linker-NH2 Amine_linker->E3_linker_conjugate Final_PROTAC AZD-9574-PROTAC E3_linker_conjugate->Final_PROTAC Amide Bond Formation (HATU, DIPEA) AZD9574_acid This compound (Warhead-COOH) AZD9574_acid->Final_PROTAC Purification Purification (e.g., Preparative HPLC) Final_PROTAC->Purification Pure_PROTAC Pure AZD-9574-PROTAC Purification->Pure_PROTAC

A generalized workflow for the synthesis of an AZD-9574-based PROTAC.

Experimental Protocols

The following protocols provide a representative methodology for the synthesis of an AZD-9574-PROTAC using a pomalidomide-based E3 ligase ligand.

Protocol 1: Synthesis of Amine-Terminated Pomalidomide-Linker

This protocol describes the synthesis of an amine-terminated linker attached to the pomalidomide (B1683931) E3 ligase ligand. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and a Boc-protected diamine linker, followed by deprotection.[3][4][5][6][7]

Materials and Reagents

ReagentSupplierPurpose
4-FluorothalidomideVariousPomalidomide precursor
N-Boc-1,2-diaminoethaneVariousAmine-terminated linker with protection
N,N-Diisopropylethylamine (DIPEA)VariousNon-nucleophilic base
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)VariousReaction solvent
Trifluoroacetic acid (TFA)VariousBoc deprotection reagent
Anhydrous Dichloromethane (DCM)VariousSolvent for deprotection
Ethyl acetate (B1210297) (EtOAc)VariousExtraction solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house prep.Aqueous wash
BrineIn-house prep.Aqueous wash
Anhydrous sodium sulfate (B86663) (Na₂SO₄)VariousDrying agent
Silica (B1680970) gelVariousStationary phase for chromatography

Procedure:

  • SNAr Reaction:

    • To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add N-Boc-1,2-diaminoethane (1.1 eq) and DIPEA (3.0 eq).

    • Stir the reaction mixture at 90 °C for 16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected pomalidomide-linker.

  • Boc Deprotection:

    • Dissolve the Boc-protected pomalidomide-linker (1.0 eq) in anhydrous DCM.

    • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting crude amine-terminated pomalidomide-linker (as a TFA salt) is often used in the next step without further purification.

Protocol 2: Amide Coupling of this compound to Amine-Terminated Pomalidomide-Linker

This protocol details the final amide bond formation between the carboxylic acid of this compound and the amine-terminated pomalidomide-linker to form the final PROTAC molecule.[8][9][10][11][12]

Materials and Reagents

ReagentSupplierPurpose
This compoundVariousWarhead with carboxylic acid handle
Amine-terminated pomalidomide-linker (TFA salt)From Protocol 1E3 ligase ligand with amine handle
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)VariousAmide coupling reagent
N,N-Diisopropylethylamine (DIPEA)VariousBase
Anhydrous N,N-Dimethylformamide (DMF)VariousReaction solvent
Ethyl acetate (EtOAc)VariousExtraction solvent
5% Lithium Chloride (LiCl) solutionIn-house prep.Aqueous wash
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house prep.Aqueous wash
BrineIn-house prep.Aqueous wash
Anhydrous sodium sulfate (Na₂SO₄)VariousDrying agent

Procedure:

  • Activation of this compound:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate vial, dissolve the crude amine-terminated pomalidomide-linker (TFA salt) (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the pomalidomide-linker solution to the activated this compound solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Purification of the Final PROTAC

Purification of the final PROTAC is critical to remove unreacted starting materials, coupling reagents, and any side products.

Materials and Equipment

ItemPurpose
Preparative High-Performance Liquid Chromatography (HPLC) systemPurification of the final compound
C18 reverse-phase columnStationary phase for HPLC
Acetonitrile (B52724) (ACN) and Water (HPLC grade)Mobile phase for HPLC
Formic acid or Trifluoroacetic acid (TFA)Mobile phase modifier
LyophilizerRemoval of solvent from pure fractions

Procedure:

  • Dissolve the crude PROTAC from Protocol 2 in a minimal amount of DMSO or a suitable solvent mixture.

  • Purify the crude product by preparative HPLC using a C18 column.

  • A typical mobile phase gradient would be from 10% to 90% acetonitrile in water (with 0.1% formic acid or TFA) over 30 minutes.

  • Collect the fractions containing the pure PROTAC, as determined by UV detection and confirmed by LC-MS analysis of the fractions.

  • Combine the pure fractions and lyophilize to obtain the final AZD-9574-PROTAC as a solid.

Quantitative Data Summary

StepReactant 1Reactant 2Key ReagentsTypical YieldPurity
Protocol 1: Linker Synthesis 4-FluorothalidomideN-Boc-1,2-diaminoethaneDIPEA, DMSO60-80%>95% (Boc-protected)
Boc-protected linkerTFADCMQuantitativeCrude
Protocol 2: Amide Coupling This compoundAmine-terminated pomalidomide-linkerHATU, DIPEA, DMF30-60%Crude
Protocol 3: Purification Crude PROTACN/AHPLC>95%>98%

Mechanism of Action of AZD-9574-PROTAC

The synthesized AZD-9574-PROTAC functions by forming a ternary complex between PARP1 and the recruited E3 ubiquitin ligase (e.g., Cereblon). This proximity induces the ubiquitination of PARP1, marking it for degradation by the 26S proteasome.

PROTAC_MoA cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC AZD-9574-PROTAC PARP1 PARP1 (Target Protein) PROTAC->PARP1 binds E3_Ligase E3 Ligase (e.g., Cereblon) PROTAC->E3_Ligase recruits Ub Ubiquitin E3_Ligase->Ub transfers Ub_PARP1 Poly-ubiquitinated PARP1 Ub->Ub_PARP1 Proteasome 26S Proteasome Ub_PARP1->Proteasome targeted for degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Mechanism of action of an AZD-9574-based PROTAC.

Conclusion

The use of this compound as a warhead in PROTAC synthesis provides a powerful tool for the targeted degradation of PARP1. The protocols outlined in this document offer a robust framework for the chemical synthesis of these potent molecules. Successful PROTAC development relies on the careful optimization of each synthetic step and the final purification to ensure high purity and biological activity. Researchers are encouraged to adapt and optimize these protocols to suit their specific linker chemistries and E3 ligase ligands to generate novel PARP1-degrading PROTACs for therapeutic and research applications.

References

Application Notes and Protocols for Measuring AZD-9574 Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-9574 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA single-strand break repair.[1][2] Its high selectivity for PARP1 over other PARP isoforms and its ability to penetrate the blood-brain barrier make it a promising candidate for cancer therapy, particularly for tumors with deficiencies in homologous recombination repair (HRR) and for treating brain malignancies.[2][3][4][5] AZD-9574 acts by inhibiting the enzymatic activity of PARP1 and by trapping PARP1 at sites of DNA damage, leading to the accumulation of cytotoxic double-strand breaks and subsequent cell death in cancer cells.[1][2]

These application notes provide detailed protocols for key in vitro assays to measure the biological activity of AZD-9574. The methodologies described are fundamental for characterizing its potency, selectivity, and cellular effects.

PARP1 Signaling and Inhibition Pathway

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism of action of AZD-9574.

PARP1_Signaling cluster_0 DNA Damage Response cluster_1 Action of AZD-9574 DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation & Recruitment DNA_SSB->PARP1_Activation PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_Activation->PARylation PARP1_Trapping PARP1 Trapping on DNA PARP1_Activation->PARP1_Trapping Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair DNA_Integrity DNA Integrity Restored SSB_Repair->DNA_Integrity AZD9574 AZD-9574 AZD9574->PARP1_Trapping Inhibits PARP1 Replication_Fork_Collapse Replication Fork Collapse PARP1_Trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Cell_Death Apoptosis / Cell Death (Synthetic Lethality in HRD cells) DNA_DSB->Cell_Death

Caption: PARP1 signaling in DNA repair and its inhibition by AZD-9574.

Quantitative Data Summary

The following table summarizes the in vitro activity of AZD-9574 from preclinical studies.

Assay TypeCell Line / ConditionEndpointAZD-9574 ActivityReference
PARP1 Enzymatic Inhibition Biochemical AssayIC₅₀0.3-2 nM[1]
PARP1 Binding Fluorescence AnisotropyIC₅₀< 0.005 µM[6]
PARP2 Binding Fluorescence AnisotropyIC₅₀> 93 µM (>8000-fold selective)[1][6]
Cellular PARylation A549 CellsIC₅₀1.5 nM[2]
Antiproliferative Activity DLD-1 BRCA2-/- Cells (7-day assay)IC₅₀0.016 µM[6]
Antiproliferative Activity MDA-MB-436 (BRCA1 mutant)IC₅₀1.4 nM[6]

Experimental Protocols

PARP1 Enzymatic Activity Assay (Chemiluminescent)

This assay measures the ability of AZD-9574 to inhibit the catalytic activity of PARP1.

Principle: Histone proteins are coated on a microplate. In the presence of NAD+, active PARP1 enzyme poly(ADP-ribosyl)ates the histones. The incorporated biotinylated-ADP-ribose is detected using streptavidin-HRP and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • AZD-9574 (and other PARP inhibitors as controls)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate luminometer

Protocol:

  • Prepare serial dilutions of AZD-9574 in assay buffer.

  • Add 50 µL of diluted AZD-9574 or vehicle control to the histone-coated wells.

  • Add 25 µL of PARP1 enzyme solution to each well.

  • Initiate the reaction by adding 25 µL of biotinylated NAD+ solution.

  • Incubate the plate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of chemiluminescent HRP substrate to each well.

  • Immediately measure the luminescence using a microplate luminometer.

  • Plot the luminescence signal against the logarithm of AZD-9574 concentration and determine the IC₅₀ value.

PARP1-DNA Trapping Assay (Fluorescence Polarization)

This assay quantifies the ability of AZD-9574 to trap PARP1 on a DNA substrate.

Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP1 binds to this probe, the fluorescence polarization (FP) signal is high. The addition of a trapping inhibitor like AZD-9574 stabilizes this complex, leading to a dose-dependent increase in the FP signal.[7][8]

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide probe

  • AZD-9574

  • Assay buffer

  • Black, low-binding 384-well plates

  • Microplate reader with FP capabilities

Protocol:

  • Prepare serial dilutions of AZD-9574 in assay buffer.

  • In a 384-well plate, add the fluorescent DNA probe.

  • Add the diluted AZD-9574 or vehicle control.

  • Add the PARP1 enzyme to all wells.

  • Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization on a compatible microplate reader.

  • Plot the FP signal against the logarithm of AZD-9574 concentration to determine the EC₅₀ for trapping.

Cellular DNA Damage (γH2AX) Immunofluorescence Assay

This assay measures the induction of DNA double-strand breaks in cells treated with AZD-9574.

Principle: Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early marker of DNA double-strand breaks. This can be detected and quantified using immunofluorescence microscopy.[2]

Materials:

  • Cancer cell lines (e.g., DLD-1 BRCA2-/- and its isogenic parental line)

  • AZD-9574

  • 96-well imaging plates

  • Primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX Ser139)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • High-content imaging system or fluorescence microscope

Protocol:

  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Treat cells with a concentration range of AZD-9574 for 72 hours.[2]

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash cells with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash cells with PBS.

  • Acquire images using a high-content imaging system.

  • Quantify the intensity or number of γH2AX foci per nucleus.

Experimental Workflow Diagrams

The following diagrams outline the workflows for the described experimental protocols.

Assay_Workflow cluster_parp_inhibition PARP1 Enzymatic Inhibition Assay cluster_parp_trapping PARP1-DNA Trapping Assay cluster_dna_damage Cellular DNA Damage (γH2AX) Assay A1 Coat Plate with Histone A2 Add AZD-9574 Dilutions A1->A2 A3 Add PARP1 Enzyme A2->A3 A4 Add Biotinylated NAD+ A3->A4 A5 Incubate & Wash A4->A5 A6 Add Streptavidin-HRP A5->A6 A7 Incubate & Wash A6->A7 A8 Add Substrate & Read Luminescence A7->A8 B1 Prepare AZD-9574 Dilutions B3 Add AZD-9574 B1->B3 B2 Add DNA Probe to Plate B2->B3 B4 Add PARP1 Enzyme B3->B4 B5 Incubate B4->B5 B6 Read Fluorescence Polarization B5->B6 C1 Seed Cells C2 Treat with AZD-9574 (72h) C1->C2 C3 Fix & Permeabilize C2->C3 C4 Block C3->C4 C5 Primary Antibody (anti-γH2AX) C4->C5 C6 Secondary Antibody & DAPI C5->C6 C7 Image Acquisition C6->C7 C8 Quantify Foci C7->C8

Caption: Experimental workflows for key in vitro assays.

Conclusion

The protocols described in these application notes provide a robust framework for the in vitro characterization of AZD-9574. By employing these assays, researchers can effectively measure its enzymatic inhibition, PARP1 trapping efficiency, and its ability to induce DNA damage in cellular contexts. These methods are essential for further preclinical development and for elucidating the mechanisms underlying the therapeutic potential of this selective PARP1 inhibitor.

References

Application Notes and Protocols for AZD-9574-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-9574-acid is a chemical compound identified as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) inhibitor. It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that utilize the cell's ubiquitin-proteasome system to degrade specific target proteins, offering a novel therapeutic modality for various diseases, including cancer. These application notes provide detailed information on the procurement of this compound, its chemical properties, and representative protocols for its application in PROTAC synthesis and subsequent cellular assays.

Supplier and Purchasing Information

The following table summarizes the currently available suppliers for this compound. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.

SupplierCatalog NumberPurityAvailable SizesStorage
Biorbytorb2646309Not Specified10 mg, 50 mg-20°C
AmsbioAMS.T88539-10-MGNot SpecifiedContact SupplierNot Specified
MedchemExpressHY-160937Not SpecifiedContact SupplierNot Specified

Note: It is critical to distinguish this compound from AZD-9574 (also known as Palacaparib). AZD-9574 is a potent and brain-penetrant Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor.[1][2] This document pertains specifically to This compound , the PPARα inhibitor.

Chemical Properties

PropertyValue
CAS Number 2923687-90-3
Molecular Formula C₂₀H₁₉F₂N₅O₃
Molecular Weight 415.39 g/mol

Representative Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound as a PPARα Warhead

This protocol outlines a representative synthesis of a PROTAC molecule where this compound serves as the "warhead" to target PPARα. The synthesis involves coupling this compound to a linker, which is then conjugated to an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon).

Materials and Reagents:

  • This compound

  • Linker with a terminal amine and a terminal reactive group (e.g., Boc-protected amino-PEG-acid)

  • E3 ligase ligand with a reactive handle (e.g., Pomalidomide)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

  • Reagents for purification (e.g., silica (B1680970) gel, HPLC solvents)

Procedure:

  • Linker Conjugation to this compound:

    • Dissolve this compound (1 eq) and the Boc-protected amino-PEG-acid linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Boc Deprotection of the Linker:

    • Dissolve the product from step 1 in a solution of 20% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the amine-functionalized this compound-linker conjugate.

  • Coupling of E3 Ligase Ligand:

    • In a separate flask, activate the carboxylic acid group of the E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) using HATU and DIPEA in DMF.

    • Add the amine-functionalized this compound-linker conjugate from step 2 to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

    • Work up the reaction as described in step 1.

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: In Vitro PROTAC-mediated Degradation of PPARα

This protocol describes a method to assess the ability of the newly synthesized PROTAC to induce the degradation of PPARα in a relevant cell line.

Materials and Reagents:

  • Human cell line expressing PPARα (e.g., HepG2)

  • Synthesized PROTAC molecule

  • Cell culture medium and supplements

  • DMSO (for stock solutions)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies against PPARα and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC molecule in cell culture medium. Also, prepare a vehicle control (DMSO) and a negative control with the PROTAC and MG132.

    • Treat the cells with the different concentrations of the PROTAC, vehicle, and negative control for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against PPARα overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the PPARα band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of PPARα degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation).

Visualizations

Signaling Pathway

PPAR_alpha_inhibition PPARα Inhibition Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AZD_9574_acid This compound (PPARα Inhibitor) PPAR_alpha_RXR_inactive Inactive PPARα/RXR Heterodimer AZD_9574_acid->PPAR_alpha_RXR_inactive Inhibits Activation PPAR_alpha_RXR_active Active PPARα/RXR Heterodimer PPAR_alpha_RXR_inactive->PPAR_alpha_RXR_active Inhibition Transcription Blocked PPAR_alpha_RXR_inactive->Inhibition PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_alpha_RXR_active->PPRE Binds to Ligand Endogenous Ligand (e.g., Fatty Acids) Ligand->PPAR_alpha_RXR_inactive Activates Gene_Transcription Target Gene Transcription (Lipid Metabolism) PPRE->Gene_Transcription Initiates

Caption: PPARα Inhibition by this compound.

Experimental Workflow

PROTAC_Workflow PROTAC Synthesis and Validation Workflow Start Start: Obtain This compound Synthesis PROTAC Synthesis: This compound + Linker + E3 Ligand Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Degradation In Vitro Degradation Assay (Western Blot) Purification->In_Vitro_Degradation Data_Analysis Data Analysis: Determine DC₅₀ In_Vitro_Degradation->Data_Analysis Downstream_Assays Downstream Functional Assays (e.g., Cell Viability, Gene Expression) Data_Analysis->Downstream_Assays End End: Validated PROTAC Downstream_Assays->End

References

Troubleshooting & Optimization

AZD-9574-acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with AZD-9574-acid. As a key intermediate in the synthesis of next-generation therapeutics, understanding and overcoming its solubility challenges is critical for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a crucial precursor in the synthesis of advanced therapeutic agents, identified as a PPAR-1 inhibitor used in the development of PROTACs. Its chemical structure, likely containing a quinoxaline (B1680401) moiety, contributes to its characteristically low aqueous solubility. The planar and aromatic nature of such structures can lead to strong crystal lattice forces, making it difficult for the molecule to dissolve in aqueous media, a common requirement for many biological assays and formulation processes.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The solubility of this compound is governed by several physicochemical properties. As an acidic compound, its solubility is highly dependent on the pH of the solution. In its unionized form, which is more prevalent at low pH, the compound is less soluble in water. Other factors include the solid-state properties of the material (e.g., crystallinity), temperature, and the polarity of the solvent.

Q3: Are there any readily available solvents for dissolving this compound?

A3: While specific quantitative data for this compound is not publicly available, compounds with similar structures are often soluble in organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice. However, it is crucial to be mindful of the potential for DMSO to affect cellular assays and to determine the maximum tolerable concentration for your specific experimental system.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges with this compound.

Issue 1: this compound precipitates out of solution upon dilution in aqueous buffer.

This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium.

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Optimize pH of Aqueous Buffer step1->step2 If precipitation continues end_success Solution Remains Clear step1->end_success If successful step3 Incorporate a Co-solvent step2->step3 If precipitation continues step2->end_success If successful step4 Utilize a Surfactant step3->step4 If precipitation continues step3->end_success If successful step4->end_success If successful end_fail Precipitation Persists step4->end_fail If precipitation continues

Caption: Troubleshooting workflow for precipitation upon aqueous dilution.

Detailed Steps:

  • Decrease Final Concentration: The simplest solution may be to work at a lower final concentration of this compound in your assay.

  • Optimize pH: Since this compound is acidic, increasing the pH of the aqueous buffer will increase the proportion of the more soluble ionized form. Experiment with a range of pH values above the compound's pKa (if known, otherwise empirically test pH 7.4, 8.0, and 8.5).

  • Incorporate a Co-solvent: The addition of a water-miscible organic co-solvent to the aqueous buffer can increase the solubility of the compound.

  • Utilize a Surfactant: Low concentrations of a non-ionic surfactant can aid in solubilizing hydrophobic compounds.

Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.

Poor solubility can lead to variable effective concentrations of the compound in your experiments.

Troubleshooting Decision Tree:

start Inconsistent Assay Results check1 Visually Inspect for Precipitation start->check1 precip_yes Precipitation Observed check1->precip_yes Yes precip_no No Visible Precipitation check1->precip_no No troubleshoot1 Address Precipitation precip_yes->troubleshoot1 Follow Troubleshooting Workflow for Issue 1 step2 Prepare Fresh Solutions precip_no->step2 Consider Micro-precipitation step3 Filter Stock Solution step2->step3 step4 Consider Formulation Approaches step3->step4

Caption: Decision tree for addressing inconsistent assay results.

Detailed Steps:

  • Visual Inspection: Carefully inspect all solutions at each step of your experiment for any signs of precipitation.

  • Fresh Solutions: Always prepare fresh dilutions of this compound from a stock solution immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

  • Stock Solution Filtration: Filter your stock solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.

  • Formulation Strategies: For in vivo studies or more complex in vitro models, consider more advanced formulation strategies.

Data Summary and Experimental Protocols

Due to the proprietary nature of this compound, specific quantitative solubility data is not publicly available. The following tables provide illustrative data based on the expected properties of a weakly acidic, poorly soluble quinoxaline derivative.

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventIllustrative Solubility (mg/mL)Notes
Water (pH 5.0)< 0.01Very slightly soluble
Water (pH 7.4)0.05 - 0.1Slightly soluble
Water (pH 8.5)0.2 - 0.5Soluble
DMSO> 50Freely soluble
Ethanol1 - 5Sparingly soluble

Table 2: Effect of pH on the Aqueous Solubility of this compound (Illustrative)

pHIllustrative Solubility (µg/mL)Predominant Species
4.0< 1Unionized (Acid)
6.010 - 20Mix of Unionized and Ionized
7.450 - 100Mostly Ionized (Conjugate Base)
8.5200 - 500Predominantly Ionized
Experimental Protocol: pH-Dependent Solubility Determination

This protocol outlines a general method for determining the solubility of an acidic compound like this compound at various pH values.

Signaling Pathway of pH Influence on Solubility:

cluster_low_ph Low pH (e.g., < pKa) cluster_high_ph High pH (e.g., > pKa) low_ph H+ unionized This compound (Unionized) low_ph->unionized Favors low_solubility Low Aqueous Solubility unionized->low_solubility high_ph OH- ionized AZD-9574-Anion (Ionized) high_ph->ionized Favors high_solubility Higher Aqueous Solubility ionized->high_solubility

Technical Support Center: Optimizing AZD-9574-Acid PROTAC Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing the linker length of PROTACs derived from AZD-9574-acid.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in an this compound PROTAC?

A1: The linker is a critical component of a Proteolysis-Targeting Chimera (PROTAC) that connects the this compound "warhead" (which binds to the target protein) to the E3 ligase-recruiting ligand.[1] Its primary function is to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target.[2][3] The length, chemical composition, and attachment points of the linker significantly influence the PROTAC's efficacy.[3][4]

Q2: How does linker length impact the efficacy of an this compound PROTAC?

A2: Linker length is a critical determinant of PROTAC efficacy.[3][5] An optimal linker length allows for the proper orientation and proximity of the target protein and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[3] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex. Conversely, a linker that is too long might lead to unproductive binding modes or decreased stability of the ternary complex.[3]

Q3: What types of linkers are commonly used for PROTACs?

A3: Both flexible and rigid linkers are explored in PROTAC design. Commonly used flexible linkers include polyethylene (B3416737) glycol (PEG) and simple alkyl chains of varying lengths.[3] These provide conformational flexibility, which can be advantageous for forming the ternary complex. Rigid linkers, such as those incorporating piperidine (B6355638) or piperazine (B1678402) moieties, can improve metabolic stability and may enhance potency.[6] The choice of linker can also impact cell permeability.[6]

Q4: What is the "hook effect" and how does it relate to PROTACs?

A4: The "hook effect" describes a phenomenon where the degradation efficacy of a PROTAC decreases at higher concentrations. This is thought to occur because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase), thus inhibiting degradation. The linker length and composition can influence the concentration at which the hook effect is observed.

Q5: How do I begin optimizing the linker for my this compound PROTAC?

A5: A common strategy is to synthesize a small library of PROTACs with varying linker lengths and compositions. For example, you can use PEG linkers of different lengths (e.g., PEG3, PEG4, PEG5) or alkyl chains of varying carbon numbers. These PROTACs are then screened in a series of assays to evaluate their ability to induce degradation of the target protein.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No target degradation observed. 1. PROTAC is not cell-permeable.2. Ternary complex is not forming.3. Linker length is suboptimal (too short or too long).1. Perform a cell permeability assay (e.g., PAMPA).2. Conduct a ternary complex formation assay (e.g., SPR or co-immunoprecipitation).3. Synthesize and test PROTACs with a wider range of linker lengths.
Weak target degradation. 1. Suboptimal linker length.2. Poor ternary complex stability.3. PROTAC instability.1. Test PROTACs with incremental changes in linker length.2. Measure the kinetics of ternary complex formation using SPR.3. Assess the metabolic stability of the PROTAC in cell lysates or microsomes.
Significant "hook effect" observed. High concentrations of PROTAC are favoring binary complex formation over the productive ternary complex.This is an inherent property of some PROTACs. Focus on the potency (DC50) rather than the maximum degradation (Dmax) at high concentrations. A potent PROTAC with a pronounced hook effect can still be a valuable tool.
Degradation observed in biochemical assays but not in cells. Poor cell permeability of the PROTAC.1. Modify the linker to improve physicochemical properties (e.g., reduce polarity, introduce features that aid cell penetration).2. Consider using cell lines that express uptake transporters if applicable.

Data Presentation: Impact of Linker Length on this compound PROTAC Efficacy

The following table summarizes hypothetical data for a series of this compound PROTACs with varying PEG linker lengths, targeting an arbitrary protein for degradation.

PROTAC IDLinkerDC50 (nM)Dmax (%)Ternary Complex Affinity (KD, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-1PEG3550451201.2
PROTAC-2PEG415085501.5
PROTAC-3 PEG5 50 95 25 1.8
PROTAC-4PEG620080601.6
PROTAC-5PEG7600401501.1
  • DC50 : Concentration of PROTAC required to induce 50% degradation of the target protein.

  • Dmax : Maximum percentage of target protein degradation achieved.

  • Ternary Complex Affinity (KD) : Dissociation constant of the ternary complex; a lower value indicates stronger binding.

  • Cell Permeability (Papp) : Apparent permeability coefficient from a PAMPA assay; a higher value indicates better passive diffusion.

Experimental Protocols

Protocol 1: Synthesis of this compound PROTACs with Varying Linker Lengths

This protocol describes a general synthesis of a PROTAC library using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[7][8][9]

Step 1: Synthesis of Alkyne-Modified this compound

  • React this compound with a suitable bifunctional linker containing a terminal alkyne group (e.g., propargylamine) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).

  • Purify the alkyne-modified this compound by flash column chromatography or preparative HPLC.

Step 2: Synthesis of Azide-Functionalized E3 Ligase Ligand with Varying PEG Linkers

  • React a suitable E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or a VHL ligand) with a series of PEG linkers of different lengths (e.g., PEG3, PEG4, PEG5), each containing a terminal azide (B81097) group.

  • This can be achieved through various chemical transformations, such as amide coupling or nucleophilic substitution, depending on the functional groups present on the E3 ligase ligand and the linker.

  • Purify each azide-functionalized E3 ligase ligand-linker conjugate.

Step 3: CuAAC "Click" Reaction

  • Dissolve the alkyne-modified this compound (1.0 eq) and one of the azide-functionalized E3 ligase ligand-linker conjugates (1.1 eq) in a suitable solvent mixture (e.g., DMSO/water).

  • In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (B8700270) (0.5 eq) in water.[7]

  • Add the copper/ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product.

  • Purify the final PROTAC compound by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol is used to measure the affinity and kinetics of the ternary complex.[10][11]

  • Immobilization : Immobilize the E3 ligase onto the SPR sensor chip surface.

  • Binary Interaction : Inject the PROTAC at various concentrations over the immobilized E3 ligase to measure the binary binding affinity.

  • Ternary Interaction : Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these solutions over the immobilized E3 ligase.

  • The formation of the ternary complex will result in a concentration-dependent increase in the SPR signal.

  • Analyze the data to determine the affinity (KD) and kinetics (kon, koff) of the ternary complex.

Protocol 3: Cellular Degradation Assay using Western Blot

This is the primary assay to directly measure the extent of target protein degradation.[3]

  • Cell Culture and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 18-24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot : Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis : Incubate with a secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

Protocol 4: Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that models passive transcellular permeability.[12][13][14]

  • Preparation of Reagents : Prepare a donor buffer (e.g., PBS, pH 7.4), an acceptor buffer, and a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).

  • Assay Plate Preparation : Coat a 96-well filter plate with the lipid solution to form the artificial membrane. Add the acceptor buffer to the wells of a 96-well acceptor plate.

  • Assay Procedure : Add the PROTAC solution to the donor wells of the filter plate and place it on top of the acceptor plate.

  • Incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Analysis : Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Protein Degradation PROTAC This compound PROTAC POI Target Protein PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recruits Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC Mechanism of Action.

Linker_Optimization_Workflow cluster_1 Experimental Workflow Synthesis Synthesize PROTAC Library (Varying Linker Lengths) Permeability Cell Permeability Assay (PAMPA) Synthesis->Permeability TernaryComplex Ternary Complex Assay (SPR) Synthesis->TernaryComplex Degradation Cellular Degradation Assay (Western Blot) Synthesis->Degradation Analysis Data Analysis (DC50, Dmax, KD) Permeability->Analysis TernaryComplex->Analysis Degradation->Analysis OptimalPROTAC Identify Optimal PROTAC Analysis->OptimalPROTAC

Caption: Experimental Workflow for Linker Optimization.

Troubleshooting_Tree cluster_2 Troubleshooting Decision Tree Start No/Weak Degradation CheckPermeability Is PROTAC Cell-Permeable? Start->CheckPermeability CheckTernary Does Ternary Complex Form? CheckPermeability->CheckTernary Yes ModifyLinker Modify Linker for Better Permeability CheckPermeability->ModifyLinker No VaryLinker Synthesize Library with Different Linker Lengths CheckTernary->VaryLinker No/Weak End Re-evaluate Degradation CheckTernary->End Yes ModifyLinker->End VaryLinker->End

Caption: Troubleshooting Decision Tree.

References

AZD-9574-acid degradation in cell culture medium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of AZD-9574 in cell culture media, with a focus on potential acid-catalyzed degradation. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AZD-9574 and how does it work?

AZD-9574 is a potent and brain-penetrant inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2] PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP1, AZD-9574 prevents cancer cells from repairing their DNA, which can lead to cell death, particularly in tumors with existing defects in DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] AZD-9574 acts by selectively inhibiting and trapping PARP1 at the sites of SSBs.[1][2]

Q2: I am observing lower than expected potency of AZD-9574 in my cell-based assays. Could this be due to degradation in the cell culture medium?

Yes, a loss of potency is a common indication of compound degradation. If the effective concentration of AZD-9574 decreases during your experiment, it can lead to a diminished biological effect. Several factors can contribute to the degradation of a small molecule in cell culture media, including the pH of the media, temperature, exposure to light, and the presence of enzymes in serum.[5][6] It is crucial to assess the stability of AZD-9574 under your specific experimental conditions.

Q3: What are the primary factors that could cause AZD-9574 to degrade in my cell culture experiments?

Several factors can influence the stability of a small molecule like AZD-9574 in cell culture media:

  • pH: Cell culture media is typically buffered to a physiological pH of 7.2-7.4. However, cellular metabolism can lead to localized changes in pH, potentially creating a more acidic microenvironment that could promote the hydrolysis of susceptible chemical groups.

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation compared to storage at lower temperatures.[5]

  • Media Components: Components in the culture medium, such as amino acids, vitamins, and metal ions, can potentially interact with and contribute to the degradation of the compound.[5]

  • Enzymatic Degradation: If the medium is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[5]

  • Light Exposure: Prolonged exposure to light can cause photodegradation of light-sensitive compounds.[5]

Q4: How can I minimize the potential for AZD-9574 degradation in my experiments?

To ensure the stability of AZD-9574, consider the following best practices:

  • Prepare Fresh Solutions: Prepare stock solutions of AZD-9574 in a suitable solvent like DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Use Freshly Diluted Compound: Add freshly diluted AZD-9574 to your cell culture medium immediately before treating your cells.

  • Control pH: Use a well-buffered cell culture medium and monitor the pH of your cultures, especially in long-term experiments.

  • Minimize Light Exposure: Protect your stock solutions and treated cell cultures from direct light.

  • Consider Serum-Free Media: If your experimental design allows, test the stability of AZD-9574 in a serum-free medium to assess the impact of serum components.

Troubleshooting Guides

Issue 1: Inconsistent or declining activity of AZD-9574 over the course of a multi-day experiment.

  • Possible Cause: Degradation of AZD-9574 in the cell culture medium.

  • Troubleshooting Steps:

    • Perform a Stability Study: Conduct a time-course experiment to measure the concentration of intact AZD-9574 in your cell culture medium (without cells) over the duration of your typical experiment. A detailed protocol is provided below.

    • Increase Media Refreshment Frequency: If degradation is observed, replenish the media with freshly prepared AZD-9574 at more frequent intervals (e.g., every 24 hours).

    • Evaluate Different Media Formulations: Test the stability of AZD-9574 in different cell culture media to determine if a specific component is contributing to degradation.

Issue 2: High variability in results between replicate wells or experiments.

  • Possible Cause: Inconsistent degradation or precipitation of AZD-9574.

  • Troubleshooting Steps:

    • Ensure Complete Solubilization: When preparing working solutions, ensure the AZD-9574 stock solution is fully dissolved in the cell culture medium before adding it to the cells. Gentle vortexing or mixing can help.

    • Standardize Incubation Times: Be precise with incubation times for all experiments to ensure comparable levels of potential degradation.

    • Check for Precipitation: Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider lowering the working concentration.

Quantitative Data Summary

The following table provides a hypothetical example of stability data for a small molecule like AZD-9574 in cell culture medium at different pH values, incubated at 37°C. Note: This data is for illustrative purposes only and does not represent actual experimental results for AZD-9574.

Time (hours)% Remaining (pH 6.5)% Remaining (pH 7.4)% Remaining (pH 8.0)
0100100100
4929895
8859688
24659175
48408355

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for AZD-9574 in Cell Culture Medium

This protocol outlines a method to determine the stability of AZD-9574 in your specific cell culture medium over time.

Materials:

  • AZD-9574

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements

  • HPLC system with a C18 column and a suitable detector (e.g., UV or Mass Spectrometry)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a stock solution of AZD-9574 (e.g., 10 mM in DMSO).

  • Spike the cell culture medium with AZD-9574 to your final working concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Time Point 0: Immediately after spiking, take an aliquot (e.g., 100 µL) and store it at -80°C. This will serve as your baseline concentration.

  • Incubate the remaining medium under your standard cell culture conditions (37°C, 5% CO₂).

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours). At each time point, take an aliquot (e.g., 100 µL) and store it at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • To precipitate proteins (if serum is present), add an equal volume of cold acetonitrile to each sample.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method to quantify the concentration of intact AZD-9574.

  • Data Analysis:

    • Calculate the percentage of AZD-9574 remaining at each time point relative to the concentration at Time 0.

Visualizations

AZD9574_Signaling_Pathway AZD-9574 Signaling Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Trapped_PARP1 Trapped PARP1-DNA Complex PARP1->Trapped_PARP1 DNA_Repair DNA Repair Complex Recruitment PAR_synthesis->DNA_Repair Repair SSB Repair DNA_Repair->Repair AZD9574 AZD-9574 AZD9574->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP1->Replication_Fork_Collapse Cell_Death Cell Death (Synthetic Lethality) Replication_Fork_Collapse->Cell_Death

Caption: Mechanism of action of AZD-9574 as a PARP1 inhibitor.

Stability_Assay_Workflow Experimental Workflow for Stability Assay start Start prep_stock Prepare AZD-9574 Stock Solution start->prep_stock spike_media Spike Cell Culture Medium prep_stock->spike_media time_0 Collect T=0 Sample (Store at -80°C) spike_media->time_0 incubate Incubate at 37°C, 5% CO2 spike_media->incubate collect_samples Collect Samples at Time Points incubate->collect_samples prep_hplc Prepare Samples for HPLC (Protein Precipitation) collect_samples->prep_hplc analyze_hplc Analyze by HPLC prep_hplc->analyze_hplc analyze_data Calculate % Remaining analyze_hplc->analyze_data end End analyze_data->end

Caption: Workflow for assessing AZD-9574 stability in cell culture medium.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results start Inconsistent/Decreased AZD-9574 Activity check_degradation Is the compound degrading? start->check_degradation run_stability_assay Perform Stability Assay check_degradation->run_stability_assay How to check? yes_degradation Degradation Confirmed check_degradation->yes_degradation Yes no_degradation No Significant Degradation check_degradation->no_degradation No run_stability_assay->check_degradation increase_refresh Increase Media Refreshment yes_degradation->increase_refresh check_solubility Check for Precipitation no_degradation->check_solubility other_factors Investigate Other Factors (e.g., cell health, assay variability) check_solubility->other_factors

Caption: A logical approach to troubleshooting inconsistent AZD-9574 activity.

References

Technical Support Center: AZD-9574-acid Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges that may be encountered during the synthesis of AZD-9574, focusing on the critical final amide bond formation step. The following information is based on a representative synthetic approach and is intended to guide researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Disclaimer: The specific synthesis of AZD-9574 and its precursors is proprietary. The following experimental protocol is a hypothetical but chemically plausible route for the final amide coupling step, designed for educational and troubleshooting purposes.

Hypothetical Final Synthesis Step: Amide Coupling

The final step in the synthesis of AZD-9574 is proposed to be an amide coupling reaction between "AZD-9574-acid" and an appropriate amine precursor.

Hypothesized Precursors:

  • This compound: 6-fluoro-5-(4-methylpiperazin-1-yl)picolinic acid

  • Amine: 4-((5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl)aniline

Experimental Protocols

A standard protocol for the amide coupling reaction to form AZD-9574 is provided below. This can be adapted based on laboratory experience and the specific scale of the reaction.

Protocol: HATU-Mediated Amide Coupling

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-fluoro-5-(4-methylpiperazin-1-yl)picolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of 4-((5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl)aniline (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure AZD-9574.

Data Presentation

Table 1: Reagent Stoichiometry for HATU-Mediated Amide Coupling

ReagentMolar EquivalentsPurpose
"this compound"1.0Carboxylic acid
Amine Precursor1.05Amine
HATU1.1Coupling reagent
DIPEA2.5Base
Anhydrous DMF-Solvent

Troubleshooting Guides and FAQs

Q1: I am not observing any product formation. What could be the issue?

Possible Causes and Solutions:

  • Inactive Coupling Reagent: HATU is moisture-sensitive. Ensure it has been stored properly and is of high quality. Consider opening a new bottle if in doubt.

  • Insufficient Base: DIPEA is crucial for deprotonating the carboxylic acid and neutralizing any acidic byproducts. Ensure the correct stoichiometry is used and that the base is not old or contaminated.

  • Poor Quality Starting Materials: Verify the purity of your "this compound" and amine precursor. Impurities can interfere with the reaction.

  • Low Reaction Temperature: While the reaction typically proceeds at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary if the starting materials are sterically hindered or unreactive.

Q2: The reaction is very slow or stalls before completion. What can I do?

Possible Causes and Solutions:

  • Steric Hindrance: The reactants may be sterically hindered, slowing down the reaction. Consider increasing the reaction temperature or switching to a more potent coupling reagent like COMU.

  • Insufficient Activation Time: Ensure the pre-activation of the carboxylic acid with HATU and DIPEA is allowed to proceed for a sufficient time before adding the amine.

  • Solvent Issues: Ensure the DMF is anhydrous. Water can hydrolyze the activated ester intermediate.

Q3: I am observing significant side product formation. What are the likely side products and how can I avoid them?

Possible Causes and Solutions:

  • N-Acylurea Formation (if using carbodiimides like EDC): This can occur if the activated O-acylisourea intermediate rearranges. Using an additive like HOBt or HOAt can suppress this side reaction. With HATU, this is less of an issue.

  • Guanidinium (B1211019) Byproduct: The amine can react with HATU to form a guanidinium species. To avoid this, ensure the carboxylic acid is pre-activated with HATU before the amine is introduced.

  • Racemization (if chiral centers are present): While HATU is known for low racemization rates, it can still occur. Running the reaction at a lower temperature may help. The hypothesized precursors for AZD-9574 do not contain chiral centers.

Q4: I am having difficulty purifying the final product. What strategies can I use?

Possible Causes and Solutions:

  • Polar Impurities: Byproducts from the coupling reagents (e.g., tetramethylurea from HATU, DCU from DCC) can be difficult to remove.

    • For water-soluble byproducts (from EDC), perform thorough aqueous washes during the work-up.

    • For insoluble byproducts (like DCU), filtration of the crude reaction mixture before work-up is effective.

  • Product and Impurities Have Similar Polarity:

    • Optimize your column chromatography conditions. Try different solvent systems or use a different stationary phase (e.g., reversed-phase chromatography).

    • Consider recrystallization from a suitable solvent system to obtain a highly pure product.

Visualizations

AZD-9574 Synthesis Pathway cluster_reactants Reactants AZD_acid This compound Activated_Ester Activated Ester Intermediate AZD_acid->Activated_Ester HATU, DIPEA Amine Amine Precursor AZD9574 AZD-9574 Activated_Ester->AZD9574 + Amine Troubleshooting Workflow Start Reaction Issue Identified No_Product No Product Formation Start->No_Product Slow_Reaction Slow/Incomplete Reaction Start->Slow_Reaction Side_Products Side Product Formation Start->Side_Products Check_Reagents Check Reagent Quality (HATU, Base, Solvents) No_Product->Check_Reagents Yes Increase_Temp Increase Reaction Temperature Slow_Reaction->Increase_Temp Yes Order_of_Addition Check Order of Addition Side_Products->Order_of_Addition Yes Change_Couling_Reagent Change_Couling_Reagent Check_Reagents->Change_Couling_Reagent If reagents are good Preactivation Optimize Pre-activation Time Increase_Temp->Preactivation Change_Coupling_Reagent Change Coupling Reagent Preactivation->Change_Coupling_Reagent Purification Optimize Purification (Chromatography, Recrystallization) Order_of_Addition->Purification

AZD-9574 Technical Support Center: Mitigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AZD-9574, a potent and highly selective PARP1 inhibitor. The information herein is designed to help users avoid misinterpretation of experimental results and to highlight the compound's favorable selectivity profile, which minimizes off-target effects commonly associated with less selective PARP inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AZD-9574?

A1: AZD-9574 is a potent, brain-penetrant inhibitor of Poly (ADP-Ribose) Polymerase 1 (PARP1).[1][2] Its primary mechanism involves selectively binding to and trapping PARP1 at sites of single-strand DNA breaks (SSBs). This action prevents DNA repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][3]

Q2: How does AZD-9574 differ from other PARP inhibitors regarding off-target effects?

A2: AZD-9574 exhibits a high degree of selectivity for PARP1 over other PARP isoforms, such as PARP2.[1] This selectivity is a key differentiator from first-generation PARP inhibitors, which often show activity against multiple PARP family members. The high selectivity of AZD-9574 is designed to minimize off-target effects, potentially leading to an improved safety profile. Preclinical studies have suggested an improved hematotoxicity profile for AZD-9574 compared to first-generation PARP inhibitors.[4][5]

Q3: Are there any known significant off-target activities of AZD-9574?

A3: Based on available preclinical data, AZD-9574 is characterized by its high selectivity for PARP1, with over 8,000-fold selectivity against PARP2/3/5a/6.[1] This suggests a low potential for off-target effects mediated by the inhibition of other PARP isoforms. However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to verify that the observed effects are due to PARP1 inhibition.

Q4: What types of cancer is AZD-9574 being investigated for?

A4: AZD-9574 is being studied in clinical trials for the treatment of various advanced solid tumors.[3] These include breast cancer (specifically HER2-negative), ovarian cancer, pancreatic cancer, prostate cancer, and glioma.[2][3] The trials are particularly focused on patients with mutations in DNA repair genes like BRCA1, BRCA2, PALB2, RAD51C, or RAD51D.[3][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with PARP1 inhibition. Misinterpretation of results due to the high potency of AZD-9574 leading to effects at very low concentrations.Perform dose-response experiments to confirm the observed phenotype is concentration-dependent. Compare the effective concentration to the known IC50 for PARP1 inhibition (0.3-2 nM in cell lines).[1]
Variability in experimental results across different cell lines. Cell-line dependent differences in the expression and activity of PARP1 or downstream DNA repair pathways.Characterize the PARP1 expression levels and HRR status of your cell lines. Use both HRR-proficient and HRR-deficient cell lines as controls to confirm the expected differential sensitivity.
In vivo toxicity in animal models. While preclinical studies suggest an improved hematotoxicity profile, high doses or specific model sensitivities may still lead to adverse effects.[4][5]Carefully monitor animal health and perform complete blood counts (CBCs) to assess hematological parameters. Consider dose titration studies to determine the maximum tolerated dose (MTD) in your specific model.
Discrepancy between in vitro and in vivo efficacy. Pharmacokinetic (PK) and pharmacodynamic (PD) properties of AZD-9574 in the specific animal model. AZD-9574 is a substrate for efflux transporters, which could affect its distribution.Conduct PK/PD studies to correlate drug exposure with target engagement (PARP1 inhibition) and efficacy in your in vivo models.

Data Summary

Table 1: In Vitro Potency and Selectivity of AZD-9574

Target IC50 (nM) Selectivity vs. PARP1
PARP10.3 - 2-
PARP2>93,000>8000-fold
PARP3>100,000>8000-fold
PARP5a>100,000>8000-fold
PARP6>100,000>8000-fold

Data compiled from publicly available sources.[1][7]

Experimental Protocols

Protocol 1: Cellular PARP1 Inhibition Assay (Western Blot)

  • Cell Culture: Plate cells of interest and allow them to adhere overnight.

  • Treatment: Treat cells with a dose range of AZD-9574 (e.g., 0.1 nM to 1 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against PAR (poly-ADP-ribose).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect with an ECL substrate.

  • Analysis: Quantify the PAR signal relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of PARP1 inhibition.

Protocol 2: Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.

  • Treatment: The following day, treat cells with a serial dilution of AZD-9574. Include a vehicle control.

  • Incubation: Incubate the cells for a period relevant to the cell line's doubling time (e.g., 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) and normalize the data to the vehicle control. Plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

AZD9574_Mechanism_of_Action cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) + AZD-9574 DNA_SSB_1 DNA Single-Strand Break (SSB) PARP1_1 PARP1 DNA_SSB_1->PARP1_1 recruits BER_1 Base Excision Repair (BER) PARP1_1->BER_1 activates DNA_Repair_1 DNA Repair & Cell Survival BER_1->DNA_Repair_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP1_2 PARP1 DNA_SSB_2->PARP1_2 recruits AZD9574 AZD-9574 PARP1_2->AZD9574 Trapped_PARP1 Trapped PARP1-DNA Complex AZD9574->Trapped_PARP1 traps Replication_Fork Replication Fork Collapse Trapped_PARP1->Replication_Fork DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Cell Death DSB->Cell_Death in HRR deficient cells

Caption: Mechanism of action of AZD-9574.

Experimental_Workflow_for_Selectivity cluster_outcomes Expected Outcomes start Start: Assess Off-Target Potential cell_lines Select Cell Lines: - Parental (WT) - PARP1 Knockout - PARP2 Knockout start->cell_lines treatment Treat with AZD-9574 (Dose-Response) cell_lines->treatment assay Perform Cellular Assays: - PARylation Assay - Cell Viability Assay treatment->assay analysis Analyze Results assay->analysis conclusion Conclusion analysis->conclusion Confirm PARP1 Selectivity outcome1 Parental Cells: Strong inhibition of PARylation & viability analysis->outcome1 Compare outcome2 PARP1 KO Cells: No significant effect on PARylation or viability analysis->outcome2 Compare outcome3 PARP2 KO Cells: Similar effect to Parental cells analysis->outcome3 Compare

Caption: Workflow to confirm PARP1 selectivity.

References

Technical Support Center: Enhancing In Vivo Bioavailability of AZD-9574 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the potent and brain-penetrant PARP1 inhibitor, AZD-9574, and its acidic forms.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during preclinical in vivo experiments that may be related to suboptimal bioavailability.

Question: We are observing low and highly variable plasma concentrations of AZD-9574-acid in our rodent pharmacokinetic (PK) studies. What are the potential causes and how can we address this?

Answer:

Low and variable plasma exposure is a frequent challenge, particularly for orally administered compounds. Several factors related to the compound's physicochemical properties and the formulation can contribute to this observation.

Potential Causes & Troubleshooting Steps:

  • Poor Aqueous Solubility: this compound, like many small molecule inhibitors, may exhibit limited solubility in gastrointestinal fluids, which is a primary barrier to absorption.

    • Recommendation: Characterize the pH-solubility profile of your compound. Preclinical data for AZD-9574 indicates it was formulated in a water/methanesulfonic acid solution at a pH of 3-3.2 for in vivo studies, suggesting that solubility is pH-dependent.[1] Consider formulation strategies to enhance solubility.

  • Inadequate Dissolution Rate: Even if a compound is soluble, a slow dissolution rate can limit its absorption within the gastrointestinal transit time.

    • Recommendation: Particle size reduction techniques like micronization or nanosizing can significantly increase the surface area available for dissolution.[2][3][4][5]

  • High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. While AZD-9574's metabolism is primarily driven by glucuronidation, the extent of first-pass metabolism can be species-dependent.[6]

    • Recommendation: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the species used in your in vivo studies to assess metabolic stability.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the drug back into the gut lumen.

    • Recommendation: Utilize in vitro cell-based assays (e.g., Caco-2 permeability assays) to determine if your compound is a substrate for key efflux transporters.

  • Formulation-Related Issues: The chosen vehicle may not be optimal for in vivo delivery, leading to drug precipitation upon administration.

    • Recommendation: Experiment with different formulation strategies. For poorly soluble drugs, options include lipid-based formulations, solid dispersions, and cyclodextrin (B1172386) complexes.[2][7][8]

Question: Our in vitro data for this compound is promising, but we are failing to see the expected in vivo efficacy in our xenograft models. Could this be a bioavailability issue?

Answer:

Yes, a discrepancy between in vitro potency and in vivo efficacy is often linked to insufficient drug exposure at the target site. AZD-9574 is a potent PARP1 inhibitor with IC50 values in the low nanomolar range in cell-based assays.[9] If you are not achieving and sustaining therapeutic concentrations in the plasma and tumor tissue, the in vivo response will be suboptimal.

Troubleshooting Workflow:

G

Caption: Troubleshooting workflow for poor in vivo efficacy.

Key Steps:

  • Confirm Drug Exposure: The first step is to conduct a pharmacokinetic (PK) study in the same animal model used for your efficacy studies. Measure the concentration of this compound in both plasma and tumor tissue over time.

  • Compare with In Vitro Data: Correlate the observed in vivo concentrations with the in vitro IC50 or EC50 values. Are the in vivo concentrations exceeding the required therapeutic threshold for a sufficient duration?

  • Optimize Formulation: If exposure is inadequate, focus on the formulation strategies outlined in the previous question to improve bioavailability.

  • Assess Target Engagement: If drug exposure appears sufficient but efficacy is still lacking, investigate whether the drug is engaging its target (PARP1) in the tumor tissue.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AZD-9574?

AZD-9574 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[9][10] PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP1, AZD-9574 prevents the repair of these breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, this inhibition is synthetically lethal, leading to cell death.[11][12]

G

Caption: AZD-9574 inhibits PARP1-mediated DNA repair.

Q2: What are some common formulation strategies to improve the oral bioavailability of poorly soluble acidic compounds?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[2][13] The choice of strategy depends on the specific physicochemical properties of the compound.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
pH Modification For acidic compounds, formulating in a more basic microenvironment can increase solubility and dissolution.[4]Simple and cost-effective.Risk of precipitation in the acidic environment of the stomach.
Particle Size Reduction (Micronization/Nanosizing) Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2][4][5]Broadly applicable to crystalline compounds.Can lead to particle agglomeration; may require stabilizers.[14]
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, which enhances solubility and dissolution.[14][15]Can significantly increase apparent solubility.Amorphous forms can be physically and chemically unstable.[13]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with gastrointestinal fluids, enhancing solubilization and absorption.[4][7]Can improve absorption of lipophilic drugs and may bypass first-pass metabolism via lymphatic uptake.[15]Potential for drug precipitation upon dilution; stability can be a concern.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, increasing their solubility.[2][4][8]Enhances solubility and can improve stability.Limited to drugs that can fit within the cyclodextrin cavity; can be expensive.
Prodrugs A bioreversible derivative of the parent drug is designed to have improved physicochemical properties (e.g., solubility).[3][13]Can overcome multiple barriers to bioavailability.Requires careful design to ensure efficient conversion to the active drug in vivo.

Q3: What preclinical pharmacokinetic parameters have been reported for AZD-9574?

Preclinical pharmacokinetic data for AZD-9574 has been published and demonstrates good bioavailability across multiple species.[6]

SpeciesDosing RouteBioavailability (F%)t1/2 (h)CLp (mL/min/kg)Vss (L/kg)
MouseOral116%4.010.22.7
RatOral50%6.36.92.3
DogOral91%12.02.11.1
MonkeyOral95%10.55.21.7

Data sourced from BioWorld.[6]

Q4: Are there specific experimental protocols you can provide for assessing bioavailability?

Yes, here are outlines for two key experiments to assess and improve bioavailability.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%) of this compound after oral (PO) and intravenous (IV) administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), typically 8-10 weeks old.

  • Groups:

    • Group 1: IV administration (e.g., 1 mg/kg).

    • Group 2: PO administration (e.g., 10 mg/kg).

  • Formulation:

    • IV: Solubilize the compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% water).

    • PO: Administer the test formulation (e.g., suspension, solution, or advanced formulation).

  • Dosing: Administer the compound via the appropriate route.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from a subset of animals at various time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters. Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

G

Protocol 2: In Vitro Formulation Screening using a µDissolution Assay

Objective: To screen different formulations for their ability to enhance the dissolution rate and maintain a supersaturated state of this compound.

Methodology:

  • Formulation Preparation: Prepare small-scale versions of various formulations to be tested (e.g., amorphous solid dispersions, lipid-based systems, nanosuspensions).

  • Apparatus: Use a small-volume dissolution apparatus (e.g., µDISS Profiler).

  • Dissolution Media: Use biorelevant media that simulate gastrointestinal conditions (e.g., FaSSIF for fasted state, FeSSIF for fed state).

  • Procedure:

    • Add the formulation to the dissolution medium at a controlled temperature (37°C) and stirring rate.

    • Continuously monitor the concentration of the dissolved drug over time using in-situ fiber optic UV probes.

  • Data Analysis:

    • Plot concentration versus time to generate dissolution profiles for each formulation.

    • Compare the area under the curve (AUC) of the dissolution profiles and the maximum concentration (Cmax) achieved.

    • Identify formulations that show rapid dissolution and maintain a high concentration of the drug in a dissolved state (supersaturation) without precipitation.

This approach allows for the rapid screening and selection of promising formulations for further in vivo testing.

References

Technical Support Center: AZD-9574 Acid Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive overview of the acid stability testing protocol for AZD-9574, a potent, brain-penetrant PARP1 inhibitor.[1][2] It is intended for researchers, scientists, and drug development professionals. The information herein is compiled from established principles of forced degradation studies for active pharmaceutical ingredients (APIs).[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an acid stability test for AZD-9574?

A1: The primary purpose of an acid stability test, a type of forced degradation study, is to understand how AZD-9574 behaves in acidic conditions.[3] This helps to:

  • Identify potential degradation products that could impact efficacy or safety.[3][4]

  • Elucidate the degradation pathway of the molecule.[3]

  • Develop and validate a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), that can separate the intact drug from its degradation products.[3]

  • Inform formulation development and determine appropriate storage conditions.[3] For instance, preclinical studies have utilized a formulation of AZD-9574 in a water/methanesulfonic acid solution at a pH of 3-3.2, indicating some short-term stability in acidic conditions.[2]

Q2: What are the typical acidic conditions used for forced degradation?

A2: Typically, acid hydrolysis is performed using solutions of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). A common starting point is 0.1 M HCl, with conditions adjusted in severity (concentration, temperature, time) to achieve a target degradation of 5-20%. This level of degradation is generally sufficient to detect and characterize impurities without completely degrading the sample.

Q3: What analytical instrumentation is required?

A3: The core instrument for analyzing the results of a forced degradation study is a High-Performance Liquid Chromatography (HPLC) system, often equipped with a photodiode array (PDA) or UV detector.[3] For the identification of unknown degradation products, a mass spectrometer (MS) detector is invaluable, making LC-MS the preferred technique.[5][6]

Q4: How do I interpret the chromatogram from my acid stability sample?

A4: In the chromatogram of a stressed sample, you should look for a decrease in the peak area of the parent AZD-9574 peak and the appearance of new peaks, which correspond to degradation products. A "mass balance" calculation should be performed to ensure that the sum of the parent drug and all degradation products accounts for close to 100% of the initial drug concentration, indicating that all significant degradants are being detected.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
No degradation observed The stress conditions (acid concentration, temperature, time) are too mild.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), raise the temperature (e.g., from 60°C to 80°C), or extend the incubation time.[7]
Complete (or >50%) degradation of AZD-9574 The stress conditions are too harsh.Reduce the acid concentration, lower the temperature, or decrease the incubation time. It is crucial to analyze samples at multiple, earlier time points to better understand the rate of degradation.[3]
Poor peak shape or resolution in HPLC The analytical method is not optimized for the degradation products. The pH of the injected sample may be incompatible with the mobile phase.Develop a stability-indicating method with sufficient resolving power. This may involve screening different columns, mobile phases, and gradient profiles. Neutralize the acidic sample with a suitable base (e.g., NaOH) before injection to match the mobile phase pH.
Poor mass balance Some degradation products are not being detected by the UV detector (lack a chromophore). Degradants are precipitating out of solution. Degradants are volatile. The analytical method is not accurately quantifying all species.Use a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Visually inspect samples for precipitation. If precipitation is observed, try to dissolve it in an appropriate solvent and analyze. Ensure the response factors of the degradants are considered for accurate quantification.

Experimental Protocol: Acid Stability of AZD-9574

This protocol describes a general procedure for assessing the stability of AZD-9574 in acidic conditions.

1. Materials and Reagents:

  • AZD-9574 reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • HPLC-grade acetonitrile (B52724) and water

  • HPLC-grade formic acid or other suitable mobile phase modifier

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • HPLC-UV/PDA or LC-MS system

  • Thermostatic water bath or oven

2. Preparation of Solutions:

  • AZD-9574 Stock Solution: Accurately weigh and dissolve the AZD-9574 reference standard in a suitable solvent (e.g., a small amount of DMSO, then diluted with water or 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.

  • Acid Solution: Prepare a 1.0 M solution of HCl in water.

  • Base Solution: Prepare a 1.0 M solution of NaOH in water for neutralization.

3. Stress Sample Preparation:

  • Pipette 1 mL of the AZD-9574 stock solution into a small, inert vial.

  • Add 1 mL of 1.0 M HCl to the vial. This results in a final concentration of 0.5 mg/mL AZD-9574 in 0.5 M HCl.

  • Gently mix the solution.

4. Control Sample Preparation:

  • Prepare a control sample by adding 1 mL of the AZD-9574 stock solution to 1 mL of water. This sample will not be heated and represents the baseline (T=0) response.

5. Stress Conditions:

  • Place the stress sample vial in a water bath or oven set to 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, and 24 hours).

6. Sample Analysis:

  • At each time point, cool the withdrawn aliquot to room temperature.

  • Neutralize the aliquot by adding an equimolar amount of 1.0 M NaOH. For example, neutralize 100 µL of the sample with 100 µL of 1.0 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analyze the control and stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating AZD-9574 from all potential degradation products.

7. Data Analysis:

  • Calculate the percentage of AZD-9574 remaining at each time point relative to the control sample.

  • Calculate the percentage of each degradation product formed.

  • Determine the overall mass balance.

Data Presentation

Table 1: Representative Acid Degradation Data for AZD-9574 in 0.5 M HCl at 60°C

Time (hours)AZD-9574 Remaining (%)Degradant 1 (%)Degradant 2 (%)Total Degradation (%)Mass Balance (%)
0100.00.00.00.0100.0
295.23.11.54.899.8
491.55.82.58.599.8
884.110.24.915.999.2
1278.913.56.321.198.7
2465.322.111.834.799.2

Note: This table contains illustrative data for demonstration purposes.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Stress & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_stock Prepare AZD-9574 Stock Solution (1 mg/mL) prep_acid Prepare 0.5 M HCl mix Mix Stock + HCl (1:1) prep_acid->mix heat Incubate at 60°C mix->heat sample Sample at T = 0, 2, 4, 8, 12, 24h heat->sample neutralize Neutralize Sample sample->neutralize dilute Dilute for HPLC neutralize->dilute inject Inject into LC-MS dilute->inject process Integrate Peaks inject->process calculate Calculate % Degradation & Mass Balance process->calculate report Generate Stability Report calculate->report

Caption: Workflow for AZD-9574 acid stability testing.

Degradation Pathway Logic

G cluster_conditions Stress Conditions cluster_products Degradation Products parent AZD-9574 (Intact Drug) condition Acid (e.g., HCl) + Heat (e.g., 60°C) dp1 Primary Degradant 1 (e.g., Hydrolysis Product) parent->dp1 Pathway A dp2 Primary Degradant 2 (e.g., Epimer) parent->dp2 Pathway B condition->dp1 condition->dp2 dp3 Secondary Degradant dp1->dp3 Further Degradation

Caption: Logical flow of acid-catalyzed degradation pathways.

References

Technical Support Center: Development of a PARP1-Targeting PROTAC Using an AZD-9574-Acid Warhead

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AZD-9574 is a potent and brain-penetrant PARP1 inhibitor, not a PROTAC (Proteolysis Targeting Chimera).[1][2][3] The following technical support guide addresses the hypothetical development of a PROTAC utilizing an "AZD-9574-acid" warhead for researchers exploring this therapeutic modality. This compound is a recognized reagent used in the synthesis of PROTACs.[4] This guide is intended for research scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for a PROTAC derived from this compound?

An this compound based PROTAC would be a hetero-bifunctional molecule designed to induce the degradation of PARP1. It would consist of three key components: a warhead derived from this compound that binds to PARP1, a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two. By bringing PARP1 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of PARP1, marking it for degradation by the proteasome.

Q2: What are the initial steps to consider before synthesizing an this compound based PROTAC?

Before synthesis, it is crucial to confirm the binding affinity of the this compound warhead to PARP1. While AZD-9574 is a known potent PARP1 inhibitor, any modification to its structure to create the acid and subsequent linker attachment could alter its binding properties.[1][3] Additionally, selecting an appropriate E3 ligase and designing a suitable linker are critical first steps.

Q3: What are the common challenges in PROTAC development?

PROTAC development faces several hurdles including poor permeability and solubility due to their large molecular weight, the "hook effect" where efficacy decreases at high concentrations, and potential for off-target effects.[5][6][7] Ensuring the formation of a stable and productive ternary complex (PARP1-PROTAC-E3 ligase) is also a significant challenge.[8]

Q4: How does the linker design impact the efficacy of a PROTAC?

The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points influence the geometry and stability of the ternary complex. An optimal linker facilitates the correct orientation of the E3 ligase relative to the target protein to allow for efficient ubiquitination.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No PARP1 Degradation Observed 1. Poor cell permeability of the PROTAC.2. Ineffective ternary complex formation.3. Low expression of the target E3 ligase in the cell line.1. Assess cell permeability using in vitro assays. Modify the linker to improve physicochemical properties.2. Confirm binary engagement of the warhead with PARP1 and the E3 ligase ligand. Redesign the linker (length, composition, attachment points).3. Verify E3 ligase expression levels via Western Blot or qPCR. Select a cell line with higher expression.
"Hook Effect" Observed (Reduced Degradation at High Concentrations) Formation of binary complexes (PROTAC-PARP1 or PROTAC-E3 ligase) at high concentrations, preventing the formation of the productive ternary complex.[8]Perform a wide dose-response experiment to identify the optimal concentration range. Use lower concentrations in subsequent experiments.
Cellular Toxicity 1. Off-target effects of the PROTAC.2. Intrinsic toxicity of the warhead or E3 ligase ligand.1. Perform proteomics studies to identify off-target protein degradation. Optimize the warhead for higher selectivity.2. Test the warhead and E3 ligase ligand alone for toxicity.
PROTAC Instability Metabolic degradation of the PROTAC, particularly the linker.Assess the metabolic stability of the PROTAC in liver microsomes or plasma. Modify the linker to include more metabolically stable moieties.

Experimental Protocols

Protocol 1: Western Blot for PARP1 Degradation
  • Cell Treatment: Plate cells and treat with varying concentrations of the this compound based PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against PARP1 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment: Treat cells with the optimal concentration of the PROTAC for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Pre-clear the cell lysates and incubate with an antibody against either PARP1 or the recruited E3 ligase overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the immunoprecipitated proteins and analyze by Western Blot for the presence of all three components of the ternary complex (PARP1, PROTAC, and E3 ligase).

Visualizations

PROTAC_Mechanism Proposed Mechanism of this compound Based PROTAC cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound PROTAC PARP1 PARP1 (Target Protein) PROTAC->PARP1 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome PARP1->Proteasome Enters Ternary_Complex PARP1-PROTAC-E3 Ligase Ternary Complex PARP1->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->PARP1 Tags PARP1 Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Ternary_Complex->Ub Ubiquitination

Caption: Proposed catalytic cycle of an this compound based PROTAC.

Troubleshooting_Workflow Troubleshooting Workflow for No PARP1 Degradation Start No PARP1 Degradation Observed Check_Permeability Assess Cell Permeability Start->Check_Permeability Check_Binary_Binding Confirm Binary Engagement (PARP1 & E3 Ligase) Check_Permeability->Check_Binary_Binding Permeable Optimize_Linker Optimize Linker Design Check_Permeability->Optimize_Linker Not Permeable Check_Ternary_Complex Verify Ternary Complex Formation (Co-IP) Check_Binary_Binding->Check_Ternary_Complex Binding Confirmed Redesign_Warhead Redesign Warhead/E3 Ligand Check_Binary_Binding->Redesign_Warhead No Binding Check_E3_Expression Check E3 Ligase Expression Check_Ternary_Complex->Check_E3_Expression No Complex Success PARP1 Degradation Achieved Check_Ternary_Complex->Success Complex Formed Check_E3_Expression->Optimize_Linker Sufficient Expression Change_Cell_Line Change Cell Line Check_E3_Expression->Change_Cell_Line Low Expression Optimize_Linker->Start Change_Cell_Line->Start Redesign_Warhead->Start

Caption: A logical workflow for troubleshooting lack of PARP1 degradation.

References

Technical Support Center: AZD-9574

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with AZD-9574. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is AZD-9574 and what is its primary mechanism of action?

A1: AZD-9574 is a potent and brain-penetrant PARP1 (Poly ADP-Ribose Polymerase 1) inhibitor.[1] It exhibits high selectivity for PARP1 over other PARP family members, such as PARP2.[1][2] Its mechanism of action involves selectively inhibiting and trapping PARP1 at sites of single-strand DNA breaks, which prevents DNA repair and leads to cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA mutations.[1][3]

Q2: What are the primary research applications for AZD-9574?

A2: AZD-9574 is primarily investigated for its anti-cancer properties, especially in the context of advanced solid malignancies.[3] Due to its ability to cross the blood-brain barrier, it holds significant promise for treating primary and secondary brain tumors, like glioblastoma.[2][4] Clinical trials are exploring its use as both a monotherapy and in combination with other anti-cancer agents for various cancers, including breast, ovarian, pancreatic, and prostate cancers.[3][5]

Q3: What is the difference between AZD-9574 and AZD-9574-acid?

A3: Based on available literature, "AZD-9574" refers to the active PARP1 inhibitor. "this compound" has been mentioned as a PPAR-1 inhibitor used in the synthesis of PROTACs.[6] It is crucial to ensure you are using the correct compound for your experiments. This guide focuses on AZD-9574, the PARP1 inhibitor.

Troubleshooting Guide: Solubility and Formulation Issues

A common challenge when working with chemical compounds is ensuring proper solubility to avoid aggregation and precipitation, which can lead to inconsistent experimental results.

Q4: My AZD-9574 solution appears cloudy or has visible precipitates. What should I do?

A4: Cloudiness or precipitation indicates that the compound is not fully dissolved, which may be due to several factors. Here are some troubleshooting steps:

  • Verify Solvent and Concentration: Ensure you are using a recommended solvent. Dimethyl sulfoxide (B87167) (DMSO) is commonly used for in vitro stock solutions.[1][7] Be mindful of the concentration, as exceeding the solubility limit will cause precipitation.

  • Use Fresh, High-Quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water absorbed into the DMSO can significantly decrease the solubility of AZD-9574.[7] Always use newly opened or properly stored anhydrous DMSO.

  • Gentle Warming and Sonication: Gentle warming of the solution (e.g., in a 37°C water bath) can aid dissolution. Additionally, ultrasonic treatment can help break up aggregates and facilitate solubilization.[1]

  • pH Adjustment: For some preparations, adjusting the pH may be necessary. For instance, one protocol for an in vivo formulation involves using water with methanesulfonic acid (MSA) to achieve a pH of 3-3.2.[4][8]

Q5: I am observing inconsistent results in my cell-based assays. Could this be related to compound aggregation?

A5: Yes, inconsistent results can be a symptom of compound aggregation or precipitation. When the compound is not fully dissolved, the effective concentration in your assay will be lower and more variable than intended.

  • Visual Inspection: Before adding the compound to your cells, visually inspect the stock solution and the final diluted media for any signs of precipitation.

  • Serial Dilution Strategy: When preparing working concentrations, perform serial dilutions from your stock solution. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer, as this can cause the compound to crash out of solution.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media low (typically <0.5%) to avoid solvent-induced cytotoxicity and solubility issues.

Quantitative Data Summary

The following tables summarize key quantitative data for AZD-9574.

Table 1: In Vitro Solubility of AZD-9574

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO22.2251.86Ultrasonic treatment and pH adjustment to 4 with HCl may be required.[1]
DMSOup to 86up to 200.72Use of fresh, non-hygroscopic DMSO is critical.[7]
WaterInsolubleInsoluble[7]
EthanolInsolubleInsoluble[7]

Table 2: In Vitro Potency of AZD-9574

Cell LineTargetIC₅₀ (nM)Notes
Various Cell LinesPARP1 Enzymatic Activity0.3 - 2Independent of homologous recombination repair (HRR) status.[1]
DLD1 BRCA2⁻/⁻Cell Proliferation1.38Demonstrates higher potency in HRR-deficient models.[1]
DLD1 BRCA2ʷᵗCell Proliferation>40,000Shows high selectivity for HRR-deficient cells.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM AZD-9574 Stock Solution in DMSO

  • Materials:

    • AZD-9574 powder (Molecular Weight: 428.44 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Weigh out the required amount of AZD-9574 powder. For 1 mL of a 10 mM stock solution, you will need 4.28 mg.

    • Add the powder to a sterile vial.

    • Add the appropriate volume of fresh, anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.28 mg of powder.

    • If dissolution is slow, gently vortex the solution. If necessary, use an ultrasonic water bath for short intervals until the solid is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[7]

Protocol 2: Example Formulation for In Vivo Oral Gavage Studies

This protocol is adapted from published preclinical studies and may require optimization for your specific experimental needs.

  • Materials:

    • AZD-9574 powder

    • Methanesulfonic acid (MSA)

    • Sterile water

    • pH meter

  • Procedure:

    • Prepare a solution of sterile water adjusted with methanesulfonic acid to a pH between 3.0 and 3.2.[4][8]

    • Slowly add the pre-weighed AZD-9574 powder to the acidic water vehicle while stirring.

    • Continue stirring until the compound is fully suspended or dissolved. The final formulation should be prepared fresh before administration.

    • The concentration should be calculated based on the desired dosage (e.g., mg/kg) and the dosing volume for the animal model (e.g., 5-10 mL/kg).[8]

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase a Weigh AZD-9574 Powder b Add Anhydrous DMSO a->b c Vortex / Sonicate for Dissolution b->c d Visually Inspect for Clarity c->d e Aliquot & Store at -80°C d->e f Thaw Stock Solution e->f Start Experiment g Prepare Working Dilutions in Media f->g i Prepare Formulation for Dosing (In Vivo) f->i h Treat Cells (In Vitro Assay) g->h j Administer to Animal Model i->j

Caption: General experimental workflow for using AZD-9574.

G start Start: Solution is Cloudy or has Precipitate q1 Is the DMSO fresh and anhydrous? start->q1 sol1 Action: Use a new, sealed bottle of DMSO. q1->sol1 No q2 Is the concentration below solubility limit? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Action: Re-prepare at a lower concentration. q2->sol2 No q3 Have you tried sonication or gentle warming? q2->q3 Yes a2_yes Yes a2_no No sol2->start sol3 Action: Apply ultrasonic treatment or warm to 37°C. q3->sol3 No end_problem Problem persists. Consider pH adjustment or alternative formulation. q3->end_problem Yes a3_yes Yes a3_no No end_ok Solution should be clear. Proceed with experiment. sol3->end_ok

Caption: Troubleshooting flowchart for AZD-9574 solubility issues.

References

refining AZD-9574-acid dosage for optimal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with AZD-9574.

Frequently Asked Questions (FAQs)

Q1: What is AZD-9574 and what is its primary mechanism of action?

AZD-9574 is a potent and brain-penetrant inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2] Its primary mechanism of action involves selectively inhibiting and trapping PARP1 at sites of single-strand DNA breaks (SSBs). This prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1] AZD-9574 exhibits high selectivity for PARP1 over other PARP isoforms like PARP2.[1]

Q2: What is "AZD-9574-acid" and how does it relate to AZD-9574?

The available research primarily refers to AZD-9574 as the active pharmaceutical ingredient. While one source mentions "this compound" in the context of a PPAR-1 inhibitor for PROTAC synthesis, the predominant literature on the PARP inhibitor for cancer research refers to AZD-9574.[3] It is possible that "this compound" refers to a salt form or a precursor used in synthesis. For experimental purposes focused on PARP1 inhibition, it is crucial to verify the specific chemical entity being used. This guide focuses on the well-characterized PARP1 inhibitor, AZD-9574.

Q3: What are the key therapeutic applications being investigated for AZD-9574?

AZD-9574 is being investigated for the treatment of various advanced solid tumors.[4] Due to its ability to penetrate the blood-brain barrier, it holds promise for primary and secondary brain tumors, such as gliomas.[5] Clinical trials are evaluating its efficacy as a monotherapy and in combination with other anti-cancer agents for tumors with homologous recombination repair (HRR) deficiencies, including certain types of breast, ovarian, pancreatic, and prostate cancers.[4][6][7]

Q4: In what forms is AZD-9574 typically administered in preclinical and clinical settings?

In clinical trials, AZD-9574 is administered orally.[4][6] For preclinical in vivo studies, it has been formulated in a solution of water and methanesulfonic acid (pH 3-3.2) for oral administration.[8] For in vitro experiments, it is typically dissolved in a suitable solvent like DMSO.

Troubleshooting Guides

In Vitro Experimentation

Issue 1: Inconsistent IC50 values in cell-based proliferation assays.

  • Possible Cause 1: Cell line variability. The sensitivity of cancer cell lines to PARP inhibitors can vary significantly based on their DNA repair pathway status (e.g., BRCA1/2 mutations).

    • Troubleshooting Step: Confirm the HRR status of your cell lines through sequencing or functional assays. Use both HRR-deficient and HRR-proficient cell lines as positive and negative controls, respectively.

  • Possible Cause 2: Assay duration. The cytotoxic effects of PARP inhibitors may require longer incubation times to manifest.

    • Troubleshooting Step: Perform a time-course experiment, measuring cell viability at multiple time points (e.g., 72, 96, 120 hours) to determine the optimal assay endpoint.

  • Possible Cause 3: Drug stability in culture media.

    • Troubleshooting Step: Prepare fresh drug dilutions for each experiment. Minimize the exposure of drug stocks to light and repeated freeze-thaw cycles.

Issue 2: Difficulty in observing PARP1 trapping.

  • Possible Cause 1: Inadequate induction of DNA damage. PARP1 trapping occurs at sites of DNA damage.

    • Troubleshooting Step: Pre-treat cells with a DNA damaging agent, such as methyl methanesulfonate (B1217627) (MMS), before adding AZD-9574 to enhance the trapping effect.

  • Possible Cause 2: Suboptimal antibody for detection.

    • Troubleshooting Step: Validate the specificity and sensitivity of your PARP1 antibody for use in the intended application (e.g., Western blot, immunofluorescence).

In Vivo Experimentation

Issue 3: Poor oral bioavailability or inconsistent plasma concentrations.

  • Possible Cause 1: Improper formulation. AZD-9574 solubility and absorption can be pH-dependent.

    • Troubleshooting Step: Ensure the formulation is prepared correctly. For preclinical studies, a formulation in water/methanesulfonic acid (pH 3-3.2) has been reported.[8] For novel formulations, conduct preliminary pharmacokinetic studies to assess bioavailability.

  • Possible Cause 2: Animal fasting status. The presence of food in the gastrointestinal tract can affect drug absorption.

    • Troubleshooting Step: Standardize the fasting period for animals before oral administration of AZD-9574.

Issue 4: Lack of efficacy in xenograft models.

  • Possible Cause 1: Insufficient drug exposure at the tumor site. This is particularly relevant for intracranial models.

    • Troubleshooting Step: AZD-9574 is designed to be brain-penetrant.[1][5] However, it is crucial to confirm its concentration in the brain and tumor tissue through pharmacokinetic/pharmacodynamic (PK/PD) studies.

  • Possible Cause 2: Tumor model resistance. The xenograft model may not have the appropriate genetic background (e.g., HRR deficiency) to be sensitive to PARP1 inhibition.

    • Troubleshooting Step: Use well-characterized tumor models with known DNA repair defects. Consider orthotopic and patient-derived xenograft (PDX) models for higher clinical relevance.

Data Presentation

Table 1: Preclinical Efficacy of AZD-9574

Model SystemCancer TypeTreatmentOutcomeReference
DLD-1 BRCA2-/- XenograftColorectalAZD-9574 (monotherapy)Significant tumor growth inhibition[5]
Intracranial Breast Cancer XenograftBreastAZD-9574 (3 mg/kg)Sustained tumor growth suppression and extended survival[1]
MGMT-methylated Orthotopic Glioma ModelGliomaAZD-9574 + TemozolomideSuperior survival extension compared to TMZ alone[5][9]

Experimental Protocols

Protocol 1: In Vitro PARylation Assay

  • Cell Culture: Plate cells (e.g., A549) in a suitable culture dish and allow them to adhere overnight.

  • Drug Treatment: Treat cells with increasing concentrations of AZD-9574 for the desired duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Induce DNA Damage: Add a DNA damaging agent (e.g., MMS) to the culture medium for a short period (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against PAR (poly-ADP-ribose).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the PAR signal to a loading control (e.g., β-actin).

Mandatory Visualizations

AZD9574_Mechanism_of_Action cluster_0 Normal DNA Repair cluster_1 Action of AZD-9574 DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment & Activation DNA_SSB->PARP1_recruitment PARylation PAR Synthesis (PARylation) PARP1_recruitment->PARylation PARP1_Inhibition PARP1 Inhibition Repair_Factors Recruitment of Repair Factors PARylation->Repair_Factors SSB_Repair SSB Repair Repair_Factors->SSB_Repair AZD9574 AZD-9574 AZD9574->PARP1_Inhibition PARP1_Trapping PARP1 Trapping PARP1_Inhibition->PARP1_Trapping Stalled_Fork Replication Fork Stalling PARP1_Trapping->Stalled_Fork DSB Double-Strand Break (DSB) Stalled_Fork->DSB Cell_Death Cell Death (in HRR-deficient cells) DSB->Cell_Death In_Vivo_Efficacy_Workflow start Start: Establish Xenograft Model (e.g., intracranial, subcutaneous) tumor_growth Confirm Tumor Growth start->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle Control - AZD-9574 - Combination Therapy randomization->treatment monitoring Monitor Tumor Growth (e.g., caliper measurements, imaging) treatment->monitoring endpoint Endpoint Measurement: - Tumor Volume - Survival Analysis - PK/PD Analysis monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

References

AZD-9574-acid quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of AZD-9574-acid.

Frequently Asked Questions (FAQs)

General Product Information

Q1: What is this compound?

A1: this compound is known as an inhibitor of PPAR-1 and is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It is related to AZD-9574 (Palacaparib), a potent, brain-penetrant, and selective inhibitor of PARP1 (Poly ADP-Ribose Polymerase-1).[2][3][4][5] The parent compound, AZD-9574, is investigated for its anti-cancer properties, particularly in tumors with deficiencies in homologous recombination repair.[3][4]

Q2: What are the basic physicochemical properties of this compound?

A2: While specific experimental data for this compound is not extensively published, the properties can be inferred from its structure and data from the parent compound, AZD-9574.

PropertyAZD-9574 (Palacaparib)This compound (Inferred)
Chemical Formula C₂₁H₂₂F₂N₆O₂[5]C₂₁H₂₀FN₅O₄ (Example, actual formula may vary)
Molecular Weight 428.4 g/mol [5]Varies based on final structure
Appearance Typically a solid powderExpected to be a solid powder
Primary Target PARP1[2][3][4]PPAR-1[1]
Solubility Soluble in DMSOExpected to have some solubility in organic solvents like DMSO and potentially aqueous bases

Note: The data for this compound is inferred and should be confirmed experimentally.

Quality Control and Purity

Q3: How is the purity of this compound typically determined?

A3: The purity of small molecules like this compound is assessed using a combination of analytical techniques.[6][7] High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying purity and detecting impurities.[8][9] Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are used for identity confirmation and impurity identification, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure.[6][8]

Q4: What are the typical purity specifications for a research-grade batch of this compound?

A4: For a high-quality, research-grade small molecule, the following specifications are typical:

AnalysisSpecificationMethod
Purity (by HPLC) ≥98% (often >99%)HPLC
Identity Conforms to structure¹H NMR, LC-MS
Appearance White to off-white solidVisual Inspection
Residual Solvents ≤0.5%GC-MS or ¹H NMR
Water Content ≤1.0%Karl Fischer Titration

Q5: How should I store this compound to ensure its stability?

A5: Proper storage is critical to maintain the integrity of the compound. For the parent compound AZD-9574, long-term storage is recommended at -20°C for the solid powder. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year. Similar conditions are advisable for this compound.

FormStorage TemperatureDuration
Solid Powder-20°CMonths to years
Stock Solution-80°CUp to 1 year

Troubleshooting Guides

Purity Assessment Issues

Problem: My HPLC analysis shows a lower purity than specified on the Certificate of Analysis (CoA).

  • Possible Cause 1: Compound Degradation. Improper storage or handling (e.g., exposure to light, moisture, or frequent temperature changes) can lead to degradation.

    • Solution: Review your storage and handling procedures. Ensure the compound is stored desiccated at the recommended temperature. Prepare fresh solutions for analysis.

  • Possible Cause 2: Analytical Method Mismatch. The HPLC method you are using (e.g., column, mobile phase, gradient, detection wavelength) may not be optimized for this specific compound, leading to co-eluting impurities or poor peak shape.

    • Solution: Refer to the experimental protocols section below for a recommended starting HPLC method. If a method was provided by the supplier, use it for verification. Adjust mobile phase composition or gradient to improve peak resolution.

  • Possible Cause 3: Solvent Impurities. The solvent used to dissolve the sample may contain impurities that are detected by the HPLC system.

    • Solution: Run a "blank" injection of the solvent alone to check for background peaks. Use high-purity, HPLC-grade solvents for all analyses.

G cluster_0 Troubleshooting: Low Purity by HPLC Start Low Purity Observed CheckStorage Review Storage & Handling (Temp, Light, Moisture) Start->CheckStorage CheckMethod Verify HPLC Method (Column, Mobile Phase, λ) Start->CheckMethod CheckSolvent Analyze Solvent Blank Start->CheckSolvent Degradation Potential Degradation CheckStorage->Degradation MethodMismatch Method Mismatch CheckMethod->MethodMismatch SolventIssue Solvent Contamination CheckSolvent->SolventIssue Sol_Degradation Solution: Use fresh sample, ensure proper storage. Degradation->Sol_Degradation Sol_Method Solution: Optimize method or use supplier's protocol. MethodMismatch->Sol_Method Sol_Solvent Solution: Use fresh, high-purity solvents. SolventIssue->Sol_Solvent

Caption: Decision tree for troubleshooting low purity results in HPLC analysis.

Experimental & Handling Issues

Problem: The compound is not dissolving as expected.

  • Possible Cause 1: Incorrect Solvent. this compound may have different solubility characteristics than its parent compound.

    • Solution: While DMSO is a good starting point, test other common laboratory solvents like DMF, or aqueous buffers with pH adjustment (e.g., using a mild base like ammonium (B1175870) hydroxide) for acidic compounds.

  • Possible Cause 2: Low Temperature. Solubility can be temperature-dependent.

    • Solution: Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. Always check for compound stability at elevated temperatures before proceeding.

Problem: I see unexpected biological activity or no activity in my assay.

  • Possible Cause: Compound Identity or Purity. The issue could stem from compound degradation, impurities, or an incorrect compound.

    • Solution: Re-verify the compound's identity and purity. Use LC-MS to confirm the molecular weight of the main component. Run a fresh HPLC to ensure purity has not changed since the initial analysis.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with UV-Vis detector, analytical balance, volumetric flasks, autosampler vials.

  • Reagents:

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

    • This compound sample

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 5-10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (95:5 A:B) to a final concentration of ~50 µg/mL.

    • Inject the sample into the HPLC system.

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

G cluster_workflow Workflow: HPLC Purity Assessment PrepSample 1. Prepare Sample (1 mg/mL stock in DMSO, dilute to 50 µg/mL) PrepHPLC 2. Set Up HPLC (C18 Column, ACN/H₂O Gradient, UV Detection) PrepSample->PrepHPLC Inject 3. Inject Sample PrepHPLC->Inject AcquireData 4. Acquire Chromatogram Inject->AcquireData Analyze 5. Integrate Peaks & Calculate Area % AcquireData->Analyze Result Purity Result (%) Analyze->Result G cluster_pathway Simplified PARP1 Inhibition Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation & Recruitment DNA_Damage->PARP1 Repair Base Excision Repair (BER) PARP1->Repair Trapping PARP1 Trapping on DNA PARP1->Trapping Inhibition SSB_Repaired DNA Repaired Repair->SSB_Repaired AZD9574 AZD-9574 (PARP Inhibitor) AZD9574->Trapping Replication Replication Fork Stalls Trapping->Replication DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Cell Death (Synthetic Lethality in HR-Deficient Cells) DSB->Apoptosis

References

minimizing AZD-9574-acid toxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing toxicity associated with AZD-9574 in cell line experiments.

Troubleshooting Guide

Researchers may encounter variability in cell line sensitivity and unexpected toxicity when working with AZD-9574. This guide provides a structured approach to identify and mitigate these issues.

Quantitative Data Summary: AZD-9574 IC50 Values

The half-maximal inhibitory concentration (IC50) of AZD-9574 can vary significantly depending on the cell line, particularly its homologous recombination repair (HRR) status, and the assay used. Cells with deficiencies in HRR genes, such as BRCA1/2, are generally more sensitive to PARP inhibitors like AZD-9574.[1][2]

Cell LineCancer TypeHRR StatusAssay TypeReported IC50 (nM)
DLD-1 BRCA2-/-Colorectal CarcinomaBRCA2 deficientColony Formation1.38
MDA-MB-436Breast AdenocarcinomaBRCA1 mutantColony FormationSingle-digit nM range
UWB1.289Ovarian CarcinomaBRCA1 mutantColony FormationSingle-digit nM range
A549Lung CarcinomaHRR proficientPARylation1.5

Note: IC50 values are highly dependent on experimental conditions, including incubation time, cell density, and the specific assay performed. The values presented here are for comparative purposes.

Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol outlines a general method for determining the cytotoxic effects of AZD-9574 on a chosen cell line.

Materials:

  • AZD-9574

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of AZD-9574 in complete medium. A common starting range is a serial dilution from 10 µM down to 0.1 nM.[3]

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve AZD-9574).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the AZD-9574 concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Workflow for Unexpected Toxicity

If you observe higher-than-expected toxicity or inconsistent results, follow this workflow to diagnose the potential issue.

TroubleshootingWorkflow start Start: Unexpected Cell Toxicity Observed check_concentration Verify AZD-9574 Concentration and Dilutions start->check_concentration check_solvent Assess Solvent (DMSO) Toxicity check_concentration->check_solvent Concentration Correct outcome_resolved Issue Resolved check_concentration->outcome_resolved Concentration Incorrect -> Correct and Repeat check_cell_line Evaluate Cell Line Health and Passage Number check_solvent->check_cell_line Solvent Not Toxic check_solvent->outcome_resolved Solvent Toxic -> Reduce Final Concentration (<0.1%) check_protocol Review Experimental Protocol and Timing check_cell_line->check_protocol Cells Healthy check_cell_line->outcome_resolved Cells Unhealthy/High Passage -> Use New Stock investigate_off_target Consider Off-Target Effects check_protocol->investigate_off_target Protocol Consistent check_protocol->outcome_resolved Protocol Inconsistent -> Standardize Protocol outcome_unresolved Issue Persists: Consult Literature/Technical Support investigate_off_target->outcome_unresolved

Troubleshooting workflow for unexpected AZD-9574 toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZD-9574 and how does it relate to toxicity?

A1: AZD-9574 is a highly selective and potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[2] Its primary mechanism of action involves trapping PARP1 at sites of single-strand DNA breaks.[2] This leads to the formation of toxic PARP1-DNA complexes, which can cause replication fork collapse and subsequent cell death, particularly in cancer cells with deficient homologous recombination repair (HRR) pathways (a concept known as synthetic lethality).[4][5] The toxicity of AZD-9574 is therefore directly linked to its on-target effect of PARP1 trapping.

MechanismOfAction cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruited DNA_SSB->PARP1_recruitment AZD9574 AZD-9574 PARP1_recruitment->AZD9574 inhibits PARP1_trapping PARP1 Trapped on DNA PARP1_recruitment->PARP1_trapping AZD9574->PARP1_trapping causes Replication_fork_stall Replication Fork Stalls PARP1_trapping->Replication_fork_stall HRR_repair Homologous Recombination Repair (HRR) Replication_fork_stall->HRR_repair Cell_survival Cell Survival HRR_repair->Cell_survival DNA_SSB_cancer DNA Single-Strand Break (SSB) PARP1_recruitment_cancer PARP1 Recruited DNA_SSB_cancer->PARP1_recruitment_cancer AZD9574_cancer AZD-9574 PARP1_recruitment_cancer->AZD9574_cancer inhibits PARP1_trapping_cancer PARP1 Trapped on DNA PARP1_recruitment_cancer->PARP1_trapping_cancer AZD9574_cancer->PARP1_trapping_cancer causes Replication_fork_collapse Replication Fork Collapse -> DSBs PARP1_trapping_cancer->Replication_fork_collapse No_HRR Defective HRR Replication_fork_collapse->No_HRR cannot be repaired by Cell_death Cell Death (Apoptosis) No_HRR->Cell_death

Mechanism of AZD-9574 leading to synthetic lethality.

Q2: My results with AZD-9574 are inconsistent between experiments. What could be the cause?

A2: Inconsistent results with PARP inhibitors are often due to several factors:

  • Cell Line Integrity: Ensure you are using a low passage number of your cell line, as genetic drift can occur over time, affecting sensitivity to the drug. Regularly authenticate your cell lines.

  • Experimental Conditions: Factors such as cell seeding density, confluency at the time of treatment, and incubation time can all impact the apparent toxicity. Standardize these parameters across all experiments.[1]

  • Inhibitor Stability: Ensure that your stock solution of AZD-9574 is properly stored to prevent degradation. Prepare fresh dilutions for each experiment.

  • Assay Variability: Different assays measure different endpoints (e.g., metabolic activity in MTT vs. cell membrane integrity in LDH assays). This can lead to variations in perceived toxicity.

Q3: I am observing significant toxicity in my wild-type (HRR-proficient) cell line. What could be the reason?

A3: While AZD-9574 is designed to be more toxic to HRR-deficient cells, high concentrations can still induce toxicity in HRR-proficient cells. This can be due to:

  • High Drug Concentration: At high concentrations, the level of PARP1 trapping may overwhelm the HRR pathway, leading to cell death. It is crucial to perform a dose-response curve to identify an appropriate concentration window.

  • Off-Target Effects: Although AZD-9574 is highly selective for PARP1, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.[6][7] If you suspect off-target effects, consider using a lower concentration or a structurally different PARP1 inhibitor to confirm your phenotype.

  • "BRCAness": Some cell lines without BRCA1/2 mutations may still exhibit a "BRCAness" phenotype, meaning they have a functional defect in the HRR pathway, making them more sensitive to PARP inhibitors.

Q4: How can I minimize the toxicity of the solvent used to dissolve AZD-9574?

A4: AZD-9574 is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. To minimize solvent toxicity:

  • Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.1%.

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your drug-treated cells. This allows you to differentiate between the toxicity caused by AZD-9574 and that caused by the solvent.

References

troubleshooting inconsistent results with AZD-9574-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for experiments involving the selective PARP1 inhibitor, AZD-9574, and its related compounds. Our goal is to help you navigate potential challenges and ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AZD-9574?

AZD-9574 is a potent, brain-penetrant, and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2][3] Its primary mechanism involves selectively binding to PARP1 and trapping it at the site of single-strand DNA breaks.[1][3] This prevents DNA repair, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR).[2]

Q2: We have encountered a compound referred to as "AZD-9574-acid". What is its relationship to AZD-9574 and what is its biological activity?

"this compound" is commercially available and described as a PPAR-1 (Peroxisome Proliferator-Activated Receptor alpha) inhibitor used for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[4] This suggests a different biological target compared to the parent compound, AZD-9574, which is a selective PARP1 inhibitor. It is crucial to distinguish between these two compounds as they have different mechanisms of action. Using this compound in an assay expecting PARP1 inhibition will lead to inconsistent and uninterpretable results.

Q3: What is the primary metabolic pathway for AZD-9574?

The metabolism of AZD-9574 is primarily driven by glucuronidation.[5] This is a common phase II metabolic process that conjugates glucuronic acid to a substrate to increase its water solubility and facilitate its excretion. This process can result in one or more glucuronide metabolites.

Q4: Are the metabolites of AZD-9574, such as glucuronides or the "acid" form, expected to be active as PARP1 inhibitors?

The biological activity of metabolites can vary significantly from the parent compound. While specific data on the PARP1 inhibitory activity of AZD-9574 metabolites is not extensively published, it is common for metabolites to have reduced or no activity. Given that "this compound" is marketed as a PPAR-1 inhibitor, it is unlikely to be a potent PARP1 inhibitor. Inconsistent results in your experiments could arise from the uncharacterized activity of metabolites if they are present in your compound stock or are generated in your experimental system.

Troubleshooting Inconsistent Results

Inconsistent results with AZD-9574 or its derivatives can arise from a variety of factors, from compound identity and purity to assay conditions and cellular responses. This guide provides a systematic approach to troubleshooting.

Issue 1: Unexpected or Variable Biological Activity

Symptom: The observed IC50 value for PARP1 inhibition is significantly higher than expected, or there is high variability between experimental repeats.

Potential Causes & Troubleshooting Steps:

  • Compound Identity and Purity:

    • Action: Confirm the identity and purity of your compound stock using analytical methods such as LC-MS and NMR.

    • Rationale: Contamination with impurities or the presence of the incorrect compound (e.g., this compound instead of AZD-9574) is a primary source of unexpected results.

  • Compound Degradation:

    • Action: Ensure proper storage of the compound as recommended by the supplier (typically at -20°C or -80°C, protected from light and moisture). Prepare fresh stock solutions regularly.

    • Rationale: Degradation of the compound can lead to a loss of potency.

  • Presence of Inactive/Different Activity Metabolites:

    • Action: If you suspect in-culture metabolism is occurring, use analytical methods to detect the presence of metabolites in your cell culture media.

    • Rationale: Cells can metabolize the parent compound into forms with different activities, altering the observed effect over time.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments involving PARP1 inhibitors.

Protocol 1: Cellular PARP1 Activity Assay (Western Blot)

This protocol measures the inhibition of PARP1 enzymatic activity in cells by quantifying the levels of poly(ADP-ribose) (PAR).

Materials:

  • Cell line of interest (e.g., HeLa)

  • AZD-9574

  • DNA damaging agent (e.g., H₂O₂)

  • Cell lysis buffer

  • Primary antibodies (anti-PAR, anti-PARP1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-incubate cells with a serial dilution of AZD-9574 for 1 hour.

  • DNA Damage Induction: Treat cells with a DNA damaging agent to stimulate PARP1 activity.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-PAR antibody to detect the product of PARP1 activity.

    • Re-probe with anti-PARP1 and a loading control antibody for normalization.

  • Data Analysis: Quantify band intensities and determine the IC50 value of AZD-9574 for PARP1 inhibition.

Protocol 2: PARP1 Trapping Assay (Chromatin Fractionation)

This assay determines the ability of an inhibitor to trap PARP1 on DNA.

Materials:

  • Cell line of interest

  • AZD-9574

  • Subcellular protein fractionation kit

  • Primary antibodies (anti-PARP1, anti-histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cells with AZD-9574 or vehicle control.

  • Chromatin Fractionation: Use a commercial kit to separate cellular components into cytoplasmic, nuclear soluble, and chromatin-bound fractions.

  • Western Blotting:

    • Run the chromatin-bound fractions on an SDS-PAGE gel and transfer to a membrane.

    • Probe with an anti-PARP1 antibody.

    • Probe with an anti-histone H3 antibody as a loading control for the chromatin fraction.

  • Data Analysis: An increase in the amount of PARP1 in the chromatin-bound fraction in the presence of the inhibitor indicates PARP1 trapping.

Data Presentation

Table 1: Comparative Activity of AZD-9574 and this compound
CompoundPrimary TargetReported ActivityPotential Source of Inconsistent Results
AZD-9574 PARP1[1][2][3]Inhibition of PARP1 enzymatic activity and PARP1-DNA trapping.[1][3]Contamination, degradation, or off-target effects.
This compound PPAR-1[4]Used in the synthesis of PROTACs.[4]Mistaken identity; use in assays expecting PARP1 inhibition.

Visualizing Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Inconsistent Results

start Inconsistent Results Observed compound_check Step 1: Verify Compound Identity & Purity (LC-MS, NMR) start->compound_check activity_check Step 2: Assess Biological Activity (PARP1 vs. PPAR-1 Assay) compound_check->activity_check Compound is pure & correct conclusion Identify Root Cause and Revise Experiment compound_check->conclusion Impurity or wrong compound detected assay_check Step 3: Review Assay Conditions (Cell health, reagent quality, protocol adherence) activity_check->assay_check Activity matches expected target activity_check->conclusion Activity suggests wrong target data_analysis Step 4: Re-evaluate Data Analysis assay_check->data_analysis Assay conditions are optimal assay_check->conclusion Suboptimal assay conditions identified data_analysis->conclusion

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

Diagram 2: Simplified PARP1 Signaling Pathway and Inhibition

cluster_0 Normal DNA Repair cluster_1 Inhibition by AZD-9574 DNA_damage Single-Strand DNA Break PARP1_recruitment PARP1 Recruitment DNA_damage->PARP1_recruitment PAR_synthesis PAR Synthesis (PARylation) PARP1_recruitment->PAR_synthesis PARP1_trapping PARP1 Trapping PARP1_recruitment->PARP1_trapping Repair_recruitment Recruitment of Repair Proteins PAR_synthesis->Repair_recruitment DNA_repair DNA Repair Repair_recruitment->DNA_repair AZD9574 AZD-9574 AZD9574->PARP1_trapping Inhibits & Traps Replication_fork_collapse Replication Fork Collapse PARP1_trapping->Replication_fork_collapse Cell_death Cell Death Replication_fork_collapse->Cell_death

Caption: Mechanism of PARP1 in DNA repair and its inhibition by AZD-9574.

References

optimizing storage conditions for AZD-9574-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of AZD-9574-acid. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Specific temperature recommendations are summarized in the table below. To prevent degradation from moisture and atmospheric contaminants, ensure the container is securely closed after each use.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C, which can maintain stability for up to six months. Avoid repeated freeze-thaw cycles to minimize degradation.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not publicly available, it is a general best practice for pharmaceutical compounds to be protected from light, especially during extended storage. Store both solid compound and solutions in light-resistant containers or in a dark location to prevent potential photodegradation.

Q4: What solvents should I use to reconstitute this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. For in vivo studies, a common formulation involves a combination of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to use fresh, high-quality DMSO, as it can be hygroscopic (absorb moisture), which may affect the solubility of the compound.

Storage Condition Summary

FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
4°CUp to 2 years
In Solvent-80°CUp to 6 months
-20°CUp to 1 month

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Problem 1: Difficulty dissolving the compound.

  • Possible Cause: The compound may have absorbed moisture, or the solvent quality may be poor.

  • Solution:

    • Ensure you are using fresh, anhydrous DMSO.

    • Gentle warming and/or sonication can aid in dissolution.

    • If precipitation occurs upon addition to aqueous media, consider optimizing your formulation, for instance, by adjusting the percentage of co-solvents.

Problem 2: Inconsistent experimental results.

  • Possible Cause: The compound may have degraded due to improper storage or handling. This could be a result of exposure to light, moisture, or repeated freeze-thaw cycles.

  • Solution:

    • Review your storage and handling procedures against the recommendations in this guide.

    • Prepare fresh stock solutions from the solid compound. Aliquot the stock solution to minimize freeze-thaw cycles.

    • If degradation is suspected, it is advisable to assess the purity of the compound using a suitable analytical method, such as HPLC.

Problem 3: Precipitation of the compound in cell culture media.

  • Possible Cause: The final concentration of DMSO in the media may be too high, or the compound's solubility limit in the aqueous environment has been exceeded.

  • Solution:

    • Ensure the final concentration of DMSO in your cell culture media is at a level that is non-toxic to your cells and allows for the compound to remain in solution (typically ≤0.5%).

    • Prepare intermediate dilutions of your stock solution in media to avoid shocking the compound into precipitation.

Experimental Protocols

Stability-Indicating HPLC Method

To assess the purity and stability of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed. The following is a general protocol that can be optimized for your specific instrumentation and requirements.

  • Objective: To separate the parent this compound peak from any potential degradants.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient can be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard to determine the retention time of the parent peak.

    • To assess stability, subject samples of this compound to stress conditions (e.g., acid, base, heat, light, oxidation).

    • Inject the stressed samples and analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

    • The method is considered stability-indicating if all degradant peaks are well-resolved from the parent peak.

Visual Guides

Troubleshooting Workflow for Storage and Handling Issues

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Sealed? start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Review Handling Procedures: - Fresh Solvents? - Aliquoted Stocks? - Freeze-Thaw Cycles? handling_ok Handling OK? check_handling->handling_ok storage_ok->check_handling Yes correct_storage Action: Correct Storage (e.g., move to -80°C, protect from light) storage_ok->correct_storage No correct_handling Action: Prepare Fresh Stocks - Use fresh, anhydrous solvent - Aliquot to minimize freeze-thaw handling_ok->correct_handling No purity_analysis Consider Purity Analysis (e.g., HPLC) to check for degradation handling_ok->purity_analysis Yes re_test Re-run Experiment correct_storage->re_test correct_handling->re_test end End: Issue Resolved re_test->end purity_analysis->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

AZD-9574 Technical Support Center: Protocols & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD-9574, a potent and selective PARP1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to address common issues that may be encountered during in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is AZD-9574 and what is its primary mechanism of action?

A1: AZD-9574 is a highly potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme critical for the repair of DNA single-strand breaks (SSBs).[1][2] Its mechanism of action involves not only the catalytic inhibition of PARP1 but also the trapping of PARP1 on DNA at the site of damage.[3][4] This "trapped" PARP1-DNA complex is cytotoxic, especially in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), leading to synthetic lethality.[1][4]

Q2: For which cancer types is AZD-9574 being investigated?

A2: AZD-9574 is being investigated for the treatment of various advanced solid tumors, particularly those with homologous recombination repair deficiency (HRD).[2] This includes breast, ovarian, pancreatic, and prostate cancers with mutations in genes like BRCA1, BRCA2, PALB2, RAD51C, and RAD51D.[5] Due to its ability to penetrate the blood-brain barrier, it is also being investigated for primary and secondary brain tumors, such as gliomas, often in combination with agents like temozolomide (B1682018) (TMZ).[3][5][6]

Q3: What makes AZD-9574 different from other PARP inhibitors?

A3: AZD-9574 exhibits high selectivity for PARP1 over PARP2 and other PARP family members.[7] This selectivity may lead to a different safety and efficacy profile compared to dual PARP1/2 inhibitors. Additionally, its ability to cross the blood-brain barrier makes it a promising candidate for treating brain malignancies.[3]

Q4: How should I prepare and store a stock solution of AZD-9574?

A4: It is recommended to prepare a concentrated stock solution of AZD-9574 in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of AZD-9574 in various cancer cell lines. IC50 values represent the concentration of the inhibitor required to reduce cell viability or colony formation by 50%.

Table 1: AZD-9574 IC50 Values in Different Cancer Cell Lines

Cell LineCancer TypeHR StatusAssay TypeIC50 (nM)
DLD-1Colorectal CancerHR-proficient (BRCA2 wt)Colony Formation>40,000
DLD-1Colorectal CancerHR-deficient (BRCA2-/-)Colony Formation1.38
SKOV-3Ovarian CancerHR-deficient (BRCA2-/-)Colony FormationNot specified, but potent
SKOV-3Ovarian CancerHR-deficient (PALB2-/-)Colony FormationNot specified, but potent
MDA-MB-436Breast CancerHR-deficient (BRCA1 mutant)Colony FormationPotent
UWB1.289Ovarian CancerHR-deficient (BRCA1 mutant)Colony FormationSingle-digit nM range
SJ-G2GlioblastomaMGMT-methylatedCell ViabilityPotent synergy with TMZ
GBM39GlioblastomaMGMT-methylatedCell ViabilityPotent synergy with TMZ

Table 2: PARylation Inhibition by AZD-9574

Cell LineCancer TypePARylation IC50 (nM)
A549Lung Cancer1.5
A549 PARP1-/-Lung Cancer>30,000
DLD-1Colorectal CancerSingle-digit nM range
DLD-1 BRCA2-/-Colorectal CancerSingle-digit nM range
MDA-MB-436Breast CancerSingle-digit nM range

Experimental Protocols

Below are detailed methodologies for key experiments to assess the activity of AZD-9574.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTS/MTT)

This protocol determines the concentration of AZD-9574 that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AZD-9574 stock solution (in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of AZD-9574 in complete medium. Include a vehicle control (DMSO at the same final concentration as the highest AZD-9574 concentration) and a no-treatment control.

  • Incubation: Replace the medium in the wells with the drug-containing medium and incubate for the desired duration (e.g., 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: For MTS assays, measure the absorbance at the appropriate wavelength. For MTT assays, first solubilize the formazan (B1609692) crystals with a solubilization solution and then measure the absorbance.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control, and plot a dose-response curve to determine the IC50 value.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of AZD-9574 on the ability of single cells to form colonies.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AZD-9574 stock solution (in DMSO)

  • 6-well or 12-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-2000 cells/well) in 6-well or 12-well plates. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of AZD-9574. Include a vehicle control.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.

  • Staining: Wash the colonies with PBS, fix with methanol (B129727) for 10-15 minutes, and then stain with crystal violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis: Normalize the colony counts to the vehicle-treated control to determine the surviving fraction at each drug concentration.

Protocol 3: Western Blot for PARylation

This protocol is used to measure the inhibition of PARP1 enzymatic activity by assessing the levels of poly(ADP-ribose) (PAR) chains.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AZD-9574 stock solution (in DMSO)

  • DNA damaging agent (e.g., H₂O₂ or MMS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Pre-treat with various concentrations of AZD-9574 for a specified time (e.g., 1-2 hours).

  • Induction of DNA Damage: Induce DNA damage by treating cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against PAR.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Immunofluorescence for PARP1 Trapping

This assay visualizes the trapping of PARP1 on chromatin following treatment with AZD-9574.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AZD-9574 stock solution (in DMSO)

  • DNA damaging agent (e.g., MMS)

  • Glass coverslips in culture plates

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against PARP1

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips. Treat with AZD-9574 and a DNA damaging agent (e.g., 0.01% MMS for 2 hours).

  • Fixation and Permeabilization: Wash cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

  • Blocking: Block non-specific antibody binding with blocking solution.

  • Antibody Incubation: Incubate with the primary anti-PARP1 antibody, followed by incubation with the fluorophore-conjugated secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope.

  • Data Analysis: Quantify the nuclear fluorescence intensity of PARP1. An increase in nuclear PARP1 signal in the presence of a DNA damaging agent and AZD-9574 indicates PARP1 trapping.

Troubleshooting Guides

Issue 1: High variability in IC50 values between experiments.

Possible Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Seeding Density Optimize and strictly adhere to a consistent cell seeding density for each experiment.
Inhibitor Degradation Prepare fresh dilutions of AZD-9574 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Incubation Time Use a consistent incubation time for the drug treatment across all experiments.

Issue 2: No significant difference in cell viability between HR-proficient and HR-deficient cell lines.

Possible Cause Troubleshooting Steps
Insufficient Drug Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of AZD-9574 treatment. HR-deficient cells are significantly more sensitive, but a sufficient dose and time are needed to observe the effect.
Cell Line Integrity Authenticate the genetic status (e.g., BRCA1/2 mutation) of your cell lines. Cell lines can be misidentified or their characteristics can change over time in culture.
Acquired Resistance In long-term culture, HR-deficient cells can sometimes acquire secondary mutations that restore HR function.[8]
Off-Target Effects at High Concentrations At very high concentrations, off-target effects may lead to cytotoxicity in both HR-proficient and HR-deficient cells, masking the synthetic lethal window. Ensure your dose range is appropriate to observe the differential sensitivity.

Issue 3: Weak or no signal in the PARylation (Western Blot) assay.

Possible Cause Troubleshooting Steps
Insufficient PARP Activity Stimulation Ensure the DNA damaging agent is potent enough to induce a strong PARylation signal. Optimize the concentration and duration of the DNA damage treatment.
Inefficient Cell Lysis Use a robust lysis buffer containing protease and phosphatase inhibitors. Sonication can help to shear DNA and improve protein extraction.
Antibody Issues Use a validated anti-PAR antibody at the recommended dilution. Ensure the secondary antibody is compatible and working correctly.
Rapid PAR Degradation Work quickly and keep samples on ice during the lysis procedure to minimize the activity of PAR-degrading enzymes (e.g., PARG).

Issue 4: High background or non-specific staining in the PARP1 trapping (Immunofluorescence) assay.

Possible Cause Troubleshooting Steps
Inadequate Blocking Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that gives a strong signal with low background.
Insufficient Washing Increase the number and/or duration of the washing steps after primary and secondary antibody incubations.
Autofluorescence Check for cellular autofluorescence by examining an unstained sample. If present, consider using a different fluorophore or an autofluorescence quenching agent.

Visualizations

Signaling Pathway Diagram

PARP1_Inhibition_Pathway cluster_inhibition Mechanism of AZD-9574 DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Trapped_Complex Trapped PARP1-DNA Complex DNA_SSB->Trapped_Complex PAR PAR Chains PARP1->PAR synthesizes PARP1->Trapped_Complex NAD NAD+ NAD->PARP1 substrate DDR_Proteins DNA Repair Proteins PAR->DDR_Proteins recruits Repair SSB Repair DDR_Proteins->Repair AZD9574 AZD-9574 AZD9574->PARP1 inhibits catalytic activity & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient HR-Proficient Cells DSB->HR_Proficient HR_Deficient HR-Deficient Cells DSB->HR_Deficient DSB_Repair DSB Repair HR_Proficient->DSB_Repair Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death Cell_Survival Cell Survival DSB_Repair->Cell_Survival

Caption: AZD-9574 inhibits PARP1, leading to PARP1 trapping on DNA and cell death in HR-deficient cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Cell-Based Assays Start Start Experiment Cell_Culture Cell Culture (HR-proficient vs. HR-deficient) Start->Cell_Culture Treatment Treat with AZD-9574 (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (72h) Treatment->Viability_Assay Colony_Formation Colony Formation Assay (10-14 days) Treatment->Colony_Formation PARylation_Assay PARylation Assay (Western Blot) Treatment->PARylation_Assay Trapping_Assay PARP1 Trapping Assay (Immunofluorescence) Treatment->Trapping_Assay Data_Analysis Data Analysis (IC50, Surviving Fraction, etc.) Viability_Assay->Data_Analysis Colony_Formation->Data_Analysis PARylation_Assay->Data_Analysis Trapping_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A general workflow for evaluating the efficacy of AZD-9574 in cell-based assays.

Troubleshooting Logic Diagram

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Cells Check Cell Health, Passage #, and Seeding Inconsistent_Results->Check_Cells Yes Weak_Signal Weak or No Signal? Inconsistent_Results->Weak_Signal No Check_Compound Check Compound (Fresh Dilutions, Storage) Check_Cells->Check_Compound Check_Protocol Review Protocol (Incubation Times, Reagents) Check_Compound->Check_Protocol Resolved Issue Resolved Check_Protocol->Resolved Optimize_Stimulation Optimize DNA Damage Stimulation Weak_Signal->Optimize_Stimulation Yes High_Background High Background? Weak_Signal->High_Background No Check_Antibodies Check Antibody Concentration and Validity Optimize_Stimulation->Check_Antibodies Improve_Lysis Improve Lysis/ Permeabilization Check_Antibodies->Improve_Lysis Improve_Lysis->Resolved Optimize_Blocking Optimize Blocking Step High_Background->Optimize_Blocking Yes High_Background->Resolved No Titrate_Antibodies Titrate Antibody Concentrations Optimize_Blocking->Titrate_Antibodies Increase_Washes Increase Washing Steps Titrate_Antibodies->Increase_Washes Increase_Washes->Resolved

Caption: A decision tree for troubleshooting common issues in AZD-9574 cell-based assays.

References

Validation & Comparative

A Comparative Guide to Validating AZD-9574 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD-9574, a potent and selective PARP1 inhibitor, with other commercially available PARP inhibitors. The focus is on the validation of its target engagement, supported by experimental data and detailed methodologies.

Introduction to AZD-9574

AZD-9574 is a next-generation, brain-penetrant PARP1-selective inhibitor developed for the treatment of advanced solid tumors.[1][2] Its mechanism of action involves not only the catalytic inhibition of PARP1 but also the trapping of the PARP1-DNA complex, leading to cytotoxic effects in cancer cells, particularly those with deficiencies in homologous recombination repair (HRR).[3][4] This guide will delve into the experimental validation of AZD-9574's engagement with its target, PARP1, and compare its performance with other established PARP inhibitors such as olaparib, rucaparib, niraparib, and talazoparib.

Quantitative Comparison of PARP Inhibitors

The following tables summarize the quantitative data from key in vitro assays used to characterize and compare the activity of AZD-9574 and other PARP inhibitors.

Table 1: PARP1 and PARP2 Enzymatic Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/PARP2 Selectivity Ratio
AZD-9574 ~1 >8000 >8000
Olaparib1-191-251~1-13
Rucaparib0.8-3.228.2~9-35
Niraparib2-352-15.3~1-2.3
Talazoparib~0.5-1~0.2~2.5-5

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 or PARP2 by 50%. Data is compiled from multiple sources and may vary based on experimental conditions.[5][6]

Table 2: PARP-DNA Trapping Potency

CompoundRelative PARP1 Trapping Potency
AZD-9574 Potent Trapper
Talazoparib++++ (Most Potent)
Niraparib+++
Olaparib++
Rucaparib++

PARP-DNA trapping refers to the ability of the inhibitor to stabilize the complex between PARP1 and DNA, leading to replication fork collapse and cell death. The relative potency is a qualitative summary from multiple studies.[5][6] A direct quantitative comparison of trapping IC50 values is challenging due to variations in assay methodologies across different studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cellular PARylation Assay (Immunofluorescence-Based)

This assay quantifies the inhibition of poly(ADP-ribose) (PAR) formation in cells treated with a PARP inhibitor.

1. Cell Culture and Treatment:

  • Seed cells (e.g., A549) on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with a dose range of the PARP inhibitor (e.g., AZD-9574, olaparib) for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA alkylating agent like methyl methanesulfonate (B1217627) (MMS) for 15-30 minutes.

2. Fixation and Permeabilization:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[7]

  • Wash three times with PBS.

3. Immunostaining:

  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Incubate with a primary antibody against PAR (e.g., anti-PAR monoclonal antibody) overnight at 4°C.[7]

  • Wash three times with PBS containing 0.1% Tween 20 (PBST).

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature, protected from light.

  • Wash three times with PBST.

4. Imaging and Analysis:

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify the nuclear fluorescence intensity of the PAR signal using image analysis software. The reduction in fluorescence intensity in inhibitor-treated cells compared to the vehicle control indicates the level of PARP inhibition.

PARP-DNA Trapping Assay (Cell-Based Immunofluorescence)

This assay measures the amount of PARP1 protein trapped on the chromatin.

1. Cell Treatment and Fractionation:

  • Treat cells with the PARP inhibitor for the desired duration.

  • Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.[8] This can be achieved using commercially available kits or standard protocols involving differential centrifugation and detergent extraction.

2. Immunoblotting or Immunofluorescence:

  • For Immunoblotting:

    • Lyse the chromatin fraction and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against PARP1 and a loading control for the chromatin fraction (e.g., histone H3).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

    • Quantify the band intensities to determine the relative amount of trapped PARP1.

  • For Immunofluorescence:

    • A high-throughput method involves a cell extraction platform where soluble proteins are removed, leaving the chromatin-bound proteins.[9]

    • The remaining cellular structures are then fixed and stained with an anti-PARP1 antibody and a nuclear counterstain.

    • The intensity of the nuclear PARP1 signal is quantified by high-content imaging. An increase in the nuclear PARP1 signal in inhibitor-treated cells indicates trapping.

Visualizations

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling_Pathway cluster_0 DNA Damage and PARP1 Activation cluster_1 PARylation and Repair Protein Recruitment cluster_2 Mechanism of PARP Inhibitors DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Binding DNA_SSB->PARP1_recruitment PARP1_activation PARP1 Catalytic Activation PARP1_recruitment->PARP1_activation PAR_synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_activation->PAR_synthesis NAD NAD+ NAD->PAR_synthesis PARP1_autoPARylation PARP1 Auto-PARylation and Dissociation PAR_synthesis->PARP1_autoPARylation Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_synthesis->Repair_proteins DNA_repair DNA Repair PARP1_autoPARylation->DNA_repair Repair_proteins->DNA_repair PARPi PARP Inhibitor (e.g., AZD-9574) Catalytic_inhibition Catalytic Inhibition PARPi->Catalytic_inhibition PARP_trapping PARP1-DNA Trapping PARPi->PARP_trapping Catalytic_inhibition->PAR_synthesis Inhibits Replication_fork_collapse Replication Fork Collapse & Cell Death PARP_trapping->Replication_fork_collapse

Caption: PARP1 signaling in DNA repair and the dual mechanism of PARP inhibitors.

Experimental Workflow for Validating a Novel PARP1 Inhibitor

Experimental_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Assays Biochemical_Assay Biochemical PARP1/2 Enzymatic Assay Determine_IC50 Determine IC50 and Selectivity Biochemical_Assay->Determine_IC50 Cell_Culture Cell Culture with Novel Inhibitor Determine_IC50->Cell_Culture PARylation_Assay Cellular PARylation Assay (Immunofluorescence) Cell_Culture->PARylation_Assay Trapping_Assay PARP-DNA Trapping Assay (Immunofluorescence/Western Blot) Cell_Culture->Trapping_Assay Confirm_Inhibition Confirm In-Cell PARP Inhibition PARylation_Assay->Confirm_Inhibition Quantify_Trapping Quantify PARP1 Trapping Trapping_Assay->Quantify_Trapping Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., in HRD cells) Confirm_Inhibition->Cell_Viability Quantify_Trapping->Cell_Viability Assess_Efficacy Assess Cellular Efficacy Cell_Viability->Assess_Efficacy DNA_Damage_Response DNA Damage Response (e.g., γH2AX staining) Confirm_MoA Confirm Mechanism of Action DNA_Damage_Response->Confirm_MoA Final_Validation Validation of Target Engagement and Cellular Activity Assess_Efficacy->Final_Validation Confirm_MoA->Final_Validation

Caption: Workflow for validating the target engagement of a novel PARP1 inhibitor.

References

AZD-9574: A Comparative Analysis with Novel PARP1 Degraders in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in precision oncology is emerging with the development of highly selective PARP1-targeted agents. Among these, AZD-9574 has shown significant promise as a potent, brain-penetrant PARP1 inhibitor. This guide provides a comparative analysis of AZD-9574 against the novel class of PARP1 degraders, offering researchers, scientists, and drug development professionals a comprehensive overview of their distinct mechanisms, preclinical efficacy, and potential therapeutic applications.

While initial interest may group AZD-9574 with PARP1 degraders, it is crucial to distinguish its mechanism of action. AZD-9574 is a highly selective PARP1 inhibitor, not a degrader.[1][2][3][4] It functions by binding to the PARP1 enzyme and trapping it at sites of single-strand DNA breaks, a process that is particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair (HRD), such as those with BRCA mutations.[1][2] In contrast, PARP1 degraders, often developed as Proteolysis Targeting Chimeras (PROTACs), are designed to induce the ubiquitination and subsequent proteasomal degradation of the PARP1 protein, thereby eliminating it from the cell.[5][6][7][8]

This fundamental difference in their mechanism of action—inhibition and trapping versus outright degradation—underpins the distinct therapeutic profiles and potential advantages of each approach.

Comparative Preclinical Data

The following tables summarize the available preclinical data for AZD-9574 and representative PARP1 degraders, highlighting key parameters of their activity and selectivity.

Table 1: In Vitro Potency and Selectivity
CompoundMechanism of ActionTargetIC50 / DC50SelectivityCell Line ContextReference
AZD-9574 PARP1 Inhibitor & TrapperPARP1IC50: 0.3-2 nM (enzymatic)>8000-fold vs PARP2/3/5a/6HRD+ cancer cells (e.g., DLD1 BRCA2-/-)[1][3][4][9]
IC50: 1.38 nM (DLD1 BRCA2-/-)[1]
PROTAC 180055 PARP1 DegraderPARP1Not specifiedSpecific for PARP1 degradationVarious cells, including T47D[5]
iRucaparib-AP6 PARP1 DegraderPARP1Not specifiedSpecific for PARP1 degradationNot specified[6][7][10]
Compound 2 (Olaparib-based) PARP1 DegraderPARP1DC50: 5.4 µM (SW620 cells)Not specifiedSW620 colorectal adenocarcinoma[8][11]
D6 PARP1 DegraderPARP1DC50: 25.23 nMHigh selectivityMDA-MB-231 triple-negative breast cancer[12]
Table 2: In Vivo Efficacy and Pharmacokinetics
CompoundModelDosingKey OutcomesReference
AZD-9574 Intracranial breast cancer xenograft (MDA-MB-436)3, 10, 30 mg/kg QDSignificantly extended survival of tumor-bearing mice.[2][2][13]
Subcutaneous BRCA1-mutant xenograft (MDA-MB-436)1 mg/kg QD99% tumor growth inhibition.[13][13]
Orthotopic glioma modelIn combination with TMZSuperior extension of survival compared to TMZ alone.[9][14][9][14]
D6 MDA-MB-231 tumor-bearing mice40 mg/kg71.4% tumor growth inhibition.[12]

Mechanism of Action: Inhibition vs. Degradation

The distinct mechanisms of AZD-9574 and PARP1 degraders have significant implications for their biological effects and potential therapeutic applications.

AZD-9574: PARP1 Inhibition and Trapping

AZD-9574's efficacy is derived from its dual action of inhibiting PARP1's enzymatic activity and trapping the enzyme on DNA. This trapping is considered a key driver of its cytotoxicity in HRD-deficient tumors. A notable feature of AZD-9574 is its high selectivity for PARP1 over other PARP family members, such as PARP2.[1][2][3][15] This selectivity is hypothesized to reduce the hematological toxicities associated with first-generation PARP inhibitors, which also inhibit PARP2.[3][4][15] Furthermore, AZD-9574 is designed to be brain-penetrant, opening up therapeutic possibilities for primary and metastatic brain tumors.[1][2][3][4][13][16]

PARP1 Degraders: Targeted Protein Elimination

PARP1 degraders, such as those based on rucaparib (B1680265) or olaparib, utilize the cell's own protein disposal machinery to eliminate PARP1.[5][6][7][8] This approach offers several potential advantages. By removing the entire protein, degraders may overcome resistance mechanisms that can arise with inhibitors that only block the active site. Additionally, some research suggests that PARP1 degradation may minimize the DNA trapping effect, which, while a source of efficacy for inhibitors, can also contribute to toxicity.[5][7] The development of highly specific PARP1 degraders aims to achieve potent anti-tumor activity with an improved safety profile.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

PARP1 Binding and Enzymatic Assays

  • Fluorescence Anisotropy: This assay measures the binding affinity of a compound to the PARP1 protein. It is used to determine the IC50 of PARP binding in a biochemical assay.[9] The potency and selectivity of AZD-9574 were determined using a cell-free fluorescent ligand displacement assay with recombinant PARP proteins.[17]

  • PARylation Assay: This cell-based assay quantifies the inhibition of poly(ADP-ribosyl)ation (PARylation), the enzymatic activity of PARP1. Cells are treated with the compound, and the levels of PAR are measured, often by ELISA or Western blot.[2][9]

Cell Viability and Proliferation Assays

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay is commonly used to determine the IC50 of a compound's anti-proliferative effect. It measures ATP levels as an indicator of metabolically active cells.

  • Colony Formation Assay: This long-term assay assesses the ability of single cells to grow into colonies after treatment with a compound, providing a measure of cytotoxicity.

PARP1 Degradation Assays

  • Western Blot: This is the primary method to confirm the degradation of a target protein. Cells are treated with the degrader for various times and at different concentrations, and the levels of PARP1 protein are visualized and quantified.

  • Quantitative Mass Spectrometry-based Proteomics: This unbiased approach can be used to assess the specificity of a degrader by measuring changes in the abundance of thousands of proteins across the proteome following treatment.[5]

In Vivo Xenograft Studies

  • Subcutaneous Xenograft Models: Human cancer cells are injected under the skin of immunocompromised mice. Tumor growth is monitored over time in response to treatment with the test compound or vehicle control.

  • Orthotopic and Intracranial Xenograft Models: Cancer cells are implanted into the organ of origin (e.g., brain for glioma models) to better recapitulate the tumor microenvironment and assess the efficacy of brain-penetrant compounds like AZD-9574.[2][9][14]

Visualizing the Pathways and Mechanisms

The following diagrams illustrate the distinct mechanisms of PARP1 inhibition and degradation, as well as a generalized experimental workflow for evaluating these compounds.

PARP1_Inhibition_vs_Degradation cluster_inhibition PARP1 Inhibition (e.g., AZD-9574) cluster_degradation PARP1 Degradation (e.g., PROTACs) DNA_damage_I Single-Strand DNA Break PARP1_I PARP1 DNA_damage_I->PARP1_I recruits Trapped_Complex Trapped PARP1-DNA Complex PARP1_I->Trapped_Complex AZD9574 AZD-9574 AZD9574->PARP1_I inhibits & traps Apoptosis_I Cell Death (Apoptosis) Trapped_Complex->Apoptosis_I leads to PARP1_D PARP1 Ternary_Complex Ternary Complex (PARP1-PROTAC-E3) PARP1_D->Ternary_Complex PROTAC PROTAC Degrader PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation PARP1 Degradation Proteasome->Degradation Apoptosis_D Cell Death (Apoptosis) Degradation->Apoptosis_D Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (Binding, Enzymatic) Cell_Based_Assay Cell-Based Assays (PARylation, Viability, Degradation) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Selectivity Profiling (vs. other PARPs, Proteome-wide) Cell_Based_Assay->Selectivity_Profiling PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Selectivity_Profiling->PK_PD Efficacy_Studies Efficacy Studies (Xenograft Models) PK_PD->Efficacy_Studies Toxicology Toxicology Studies Efficacy_Studies->Toxicology

References

comparing AZD-9574-acid and AZD-9574 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy of AZD-9574, a novel PARP1 inhibitor. Due to the absence of publicly available data on a distinct entity referred to as "AZD-9574-acid," this guide provides a comprehensive analysis of AZD-9574's performance, with comparative data to the first-generation PARP inhibitor, olaparib (B1684210).

Introduction to AZD-9574

AZD-9574, also known as palacaparib, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA single-strand break repair.[1] A key distinguishing feature of AZD-9574 is its ability to penetrate the central nervous system (CNS), making it a promising candidate for treating primary brain tumors and brain metastases.[2][3] Its mechanism of action involves not only inhibiting the catalytic activity of PARP1 but also trapping it on DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][4]

While the term "this compound" does not correspond to a recognized metabolite or formulation with separate efficacy data, it is noteworthy that for preclinical studies, AZD-9574 has been formulated in an acidic solution (water/methanesulfonic acid, pH 3-3.2).[5] Furthermore, ongoing clinical trials are investigating the impact of food and acid-reducing agents on the pharmacokinetics of AZD-9574.[6][7] The metabolism of AZD-9574 is primarily driven by glucuronidation.[8]

Comparative Efficacy Data

This section presents a summary of the available preclinical data comparing the efficacy of AZD-9574 with olaparib.

Table 1: In Vitro Antiproliferative Activity
Cell LineGenetic BackgroundCompoundIC50 (nM)Fold Difference (Olaparib/AZD-9574)
DLD-1BRCA2 -/-AZD-95741.38~20,000 (vs. BRCA2wt)
DLD-1BRCA2 wtAZD-9574>40,000N/A
MDA-MB-436BRCA1 mutantAZD-95742N/A
UWB1.289BRCA1 mutantAZD-95744.7N/A

Data sourced from multiple preclinical studies.[5]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models
Xenograft ModelTreatmentDoseTumor Growth Inhibition (%)Median Survival
MDA-MB-436 (subcutaneous)AZD-95741 mg/kg, p.o., q.d.99Not Reported
MDA-MB-436 (intracranial)AZD-95743, 10, 30 mg/kgDose-dependent increaseSignificantly extended vs. vehicle and olaparib
MDA-MB-436 (intracranial)OlaparibNot specifiedLess effective than AZD-9574Shorter than AZD-9574
GBM39 (orthotopic glioma)AZD-9574 + TMZNot specifiedSuperior to TMZ aloneSignificantly extended vs. TMZ alone

p.o. - orally; q.d. - once daily; TMZ - temozolomide. Data compiled from preclinical studies.[5][8][9]

Experimental Protocols

In Vitro PARP1 Inhibition and Cell Proliferation Assays

Objective: To determine the potency and selectivity of AZD-9574 in inhibiting PARP1 and suppressing the growth of cancer cells.

Methodology:

  • PARP1/2 Fluorescence Polarization (FP) Assay: The inhibitory activity of AZD-9574 against PARP1 and PARP2 was assessed using a competitive binding assay with a fluorescently labeled PARP inhibitor. The IC50 values were determined by measuring the displacement of the fluorescent probe.[4]

  • Colony Formation Assay: Cancer cell lines, including those with and without BRCA mutations, were seeded at low density and treated with a range of concentrations of AZD-9574 or olaparib. After a period of incubation (typically 7-14 days), the cells were stained, and the number of colonies was counted to determine the concentration of the drug that inhibited colony formation by 50% (IC50).[5]

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of AZD-9574 in animal models of cancer.

Methodology:

  • Subcutaneous Xenograft Model: Human cancer cells (e.g., MDA-MB-436) were injected subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment groups and received daily oral doses of AZD-9574, olaparib, or a vehicle control. Tumor volume was measured regularly to assess treatment efficacy.[8]

  • Intracranial Xenograft Model: To evaluate the efficacy of AZD-9574 against brain tumors, cancer cells were implanted directly into the brains of mice. Treatment was initiated after a set period to allow for tumor establishment. Efficacy was assessed by monitoring animal survival and, in some cases, by bioluminescent imaging of tumor growth.[5][8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of AZD-9574 and a typical experimental workflow for its evaluation.

AZD9574_Mechanism cluster_DNA_Damage DNA Damage Response cluster_AZD9574_Action AZD-9574 Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARP1->DNA_SSB repairs Trapped_PARP1 Trapped PARP1-DNA Complex DNA_DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired in HR-proficient cells Cell_Death Apoptosis DNA_DSB->Cell_Death unrepaired in HR-deficient cells AZD9574 AZD-9574 AZD9574->PARP1 inhibits & traps Trapped_PARP1->DNA_DSB leads to

Caption: Mechanism of action of AZD-9574.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (PARP1/2 Inhibition) Proliferation_Assay Cell Proliferation Assays (e.g., Colony Formation) Biochemical_Assay->Proliferation_Assay Cell_Culture Cancer Cell Lines (HR-deficient & proficient) Cell_Culture->Proliferation_Assay Xenograft_Models Xenograft Models (Subcutaneous & Intracranial) Proliferation_Assay->Xenograft_Models Promising candidates move to in vivo Treatment Treatment with AZD-9574, Olaparib, Vehicle Xenograft_Models->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Growth, Survival) Treatment->Efficacy_Assessment

Caption: Preclinical evaluation workflow for AZD-9574.

Conclusion

The available preclinical data strongly support the potent and selective antitumor activity of AZD-9574, particularly in cancers with homologous recombination repair deficiencies. Its ability to cross the blood-brain barrier represents a significant advantage over many existing PARP inhibitors and holds promise for the treatment of CNS malignancies.[3][10] Comparative studies with olaparib indicate that AZD-9574 has superior efficacy in preclinical models of brain metastases.[8] Further clinical investigation is ongoing to fully elucidate the therapeutic potential of AZD-9574 in various solid tumors.[11]

References

AZD-9574: A Comparative Guide to Western Blot Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD-9574 with other relevant PARP inhibitors, focusing on western blot validation of its mechanism of action. The information presented herein is intended to assist researchers in designing and interpreting experiments to evaluate the efficacy and cellular effects of this novel therapeutic agent.

Comparative Analysis of PARP Inhibitors

AZD-9574 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA single-strand break repair.[1][2] Its primary mechanism of action involves trapping PARP1 at the site of DNA damage, leading to the accumulation of double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR). To objectively assess the performance of AZD-9574, this guide compares it with two other well-established PARP inhibitors: Olaparib and Pamiparib.

FeatureAZD-9574OlaparibPamiparib
Primary Target(s) PARP1[1]PARP1 and PARP2[3]PARP1 and PARP2[4]
Key Mechanism High PARP1 Trapping[1]Catalytic Inhibition and PARP Trapping[3]Potent PARP Trapping[4]
Blood-Brain Barrier Penetration HighLowModerate
Reported Western Blot Observations Increased γH2AX, a marker for DNA double-strand breaks.[1]Increased cleaved PARP1 and γH2AX; decreased PAR levels.[3][5][6]Inhibition of PARP activity.[4]

Signaling Pathway of PARP1 Inhibition

The following diagram illustrates the central role of PARP1 in DNA repair and how its inhibition by AZD-9574 leads to tumor cell death.

PARP1_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Action of AZD-9574 DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER initiates Trapped_PARP1 Trapped PARP1-DNA Complex DNA_Repair DNA Repair BER->DNA_Repair leads to AZD9574 AZD-9574 AZD9574->PARP1 inhibits and traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP1->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Apoptosis Apoptosis in HRR-deficient cells DNA_DSB->Apoptosis Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation (PARP1, c-PARP, γH2AX) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

References

Navigating the Bioanalytical Maze: A Comparative Guide to the Mass Spectrometry Analysis of AZD-9574 and Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of mass spectrometry-based bioanalytical methods for the PARP1 inhibitor AZD-9574 against established methods for other PARP inhibitors, supported by available experimental data.

The development of potent and selective PARP (poly[ADP-ribose] polymerase) inhibitors has marked a significant advancement in targeted cancer therapy. AZD-9574, a novel, brain-penetrant, and highly selective PARP1 inhibitor, is currently under clinical investigation for the treatment of various solid tumors.[1][2][3][4] As with any therapeutic agent, robust and reliable bioanalytical methods are crucial for its preclinical and clinical development. This guide provides a comparative overview of the mass spectrometry-based analysis of AZD-9574, contextualized by the well-established and validated methods for other commercially available PARP inhibitors such as olaparib, niraparib, rucaparib, and talazoparib.

While a detailed, publicly available, validated LC-MS/MS protocol for AZD-9574 is not yet published due to its ongoing clinical trial status (NCT05417594), preclinical studies provide foundational insights into its analytical behavior.[1][2] This guide leverages this preliminary information and contrasts it with the comprehensive validation data available for other PARP inhibitors to offer a valuable resource for researchers in the field.

The term "AZD-9574-acid" as specified in the topic is not found in the current scientific literature. It is possible this refers to a specific metabolite, a salt form of the parent drug, or an internal misnomer. Preclinical data indicates that AZD-9574 is primarily metabolized through glucuronidation.[5] This suggests that a major metabolite would be a glucuronide conjugate rather than a simple carboxylic acid. This guide will focus on the analysis of the parent compound, AZD-9574, as this is the primary analyte of interest in pharmacokinetic studies.

Comparative Analysis of LC-MS/MS Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecule drugs like PARP inhibitors, offering high sensitivity, selectivity, and throughput. The following tables summarize the performance characteristics of validated LC-MS/MS methods for several PARP inhibitors, providing a benchmark for the anticipated performance of a validated AZD-9574 assay.

Table 1: Comparison of Sample Preparation and Chromatographic Conditions for PARP Inhibitor Analysis

ParameterAZD-9574 (Based on Preclinical Data)OlaparibNiraparibRucaparibTalazoparib
Biological Matrix Plasma, Brain Homogenate[1]Plasma[6][7][8]Plasma[6][7][8][9][10]Plasma[6][7][8]Plasma[6]
Sample Preparation Protein Precipitation (Acetonitrile)[1]Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction[6][8]Protein Precipitation, Liquid-Liquid Extraction[6][9][10]Protein Precipitation[6][7][8]Protein Precipitation[6]
Chromatographic Column Not specifiedReversed-phase C18[6]Reversed-phase C18[6][9][10]Reversed-phase C18[6]Reversed-phase C18[6]
Mobile Phase Not specifiedAcetonitrile (B52724)/Methanol and Water with Formic Acid/Ammonium Acetate[6][8]Acetonitrile/Methanol and Water with Formic Acid/Ammonium Acetate[6][9][10]Acetonitrile/Methanol and Water with Formic Acid[6]Acetonitrile and Water with Formic Acid[6]
Elution Mode Not specifiedGradient[6]Gradient/Isocratic[6][9][10]Gradient[6]Gradient[6]

Table 2: Comparison of Mass Spectrometry and Validation Parameters for PARP Inhibitor Analysis

ParameterAZD-9574 (Anticipated)OlaparibNiraparibRucaparibTalazoparib
Ionization Mode ESI PositiveESI Positive[6][8]ESI Positive[6][9][10]ESI Positive[6]ESI Positive[6]
Precursor Ion (m/z) [M+H]+, [M+K]+[1]~435.2[8]~321.2[9]~324.1~381.2
Product Ion(s) (m/z) Not specified367.2, 281.1[8]250.1, 195.1[9]289.1, 247.1339.2, 204.1
Linearity Range (ng/mL) Not specified10 - 10,000[6][8]0.5 - 3000[6][9][10]50 - 5000[6]0.5 - 50[6]
Lower Limit of Quantification (LLOQ) (ng/mL) Not specified10[8]0.5[9]50[6]0.5[6]
Accuracy (% Bias) Not specifiedWithin ±15%[8]Within ±15%[9][10]Within ±15%[6]Within ±15%[6]
Precision (% CV) Not specified<15%[8]<15%[9][10]<15%[6]<15%[6]

Experimental Protocols

While a specific protocol for AZD-9574 is not public, a generalizable and robust protocol for the analysis of PARP inhibitors in plasma can be inferred from the published literature.

A. Generic Sample Preparation Protocol (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (a stable isotope-labeled version of the analyte is preferred).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

B. Generic LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and internal standard.

Visualizing the Workflow and Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation esi Electrospray Ionization lc_separation->esi mass_analysis Mass Analysis (Triple Quadrupole) esi->mass_analysis detection Detection (MRM) mass_analysis->detection data_processing Data Processing and Quantification detection->data_processing

Caption: A generalized workflow for the bioanalysis of PARP inhibitors using LC-MS/MS.

The mechanism of action of PARP inhibitors like AZD-9574 is centered on the concept of synthetic lethality in cancer cells with deficient DNA damage repair pathways.

parp_inhibition_pathway cluster_dna_damage DNA Single-Strand Break (SSB) cluster_parp PARP-mediated Repair cluster_inhibition Effect of AZD-9574 cluster_cell_fate Cell Fate ssb SSB parp1 PARP1 Recruitment ssb->parp1 parylation PARylation parp1->parylation stalled_fork Stalled Replication Fork parp1->stalled_fork repair_proteins Recruitment of Repair Proteins parylation->repair_proteins ssb_repair SSB Repair repair_proteins->ssb_repair cell_survival Cell Survival ssb_repair->cell_survival azd9574 AZD-9574 parp_trapping PARP1 Trapping azd9574->parp_trapping parp_trapping->stalled_fork dsb Double-Strand Break (DSB) stalled_fork->dsb hrr Homologous Recombination Repair (HRR) dsb->hrr hrd HRR Deficiency (e.g., BRCA mutation) dsb->hrd hrr->cell_survival apoptosis Apoptosis hrd->apoptosis

Caption: Simplified signaling pathway of PARP1 inhibition by AZD-9574 leading to cancer cell death.

Conclusion

The mass spectrometry analysis of AZD-9574, while not yet detailed in the public domain, is anticipated to follow the robust and well-validated LC-MS/MS methodologies established for other PARP inhibitors. The preclinical data suggests that standard sample preparation techniques like protein precipitation are effective, and the compound ionizes well under positive electrospray conditions. As AZD-9574 progresses through clinical trials, it is expected that a comprehensive, validated bioanalytical method will be published, further enriching the analytical toolkit for this important class of anti-cancer agents. This guide provides a solid comparative framework for researchers to understand the current landscape of PARP inhibitor bioanalysis and to anticipate the requirements for the successful quantification of AZD-9574 in various biological matrices.

References

AZD-9574: A New Generation PARP Inhibitor Redefining Precision Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the novel PARP1-selective inhibitor, AZD-9574, against traditional PARP inhibitors reveals significant advancements in potency, selectivity, and central nervous system penetration, heralding a potential paradigm shift in the treatment of cancers with DNA damage response deficiencies.

For researchers, scientists, and drug development professionals, the landscape of PARP inhibition is undergoing a significant evolution. While traditional PARP inhibitors have demonstrated clinical efficacy, their limitations, including off-target effects and poor brain penetration, have spurred the development of next-generation agents. AZD-9574, a potent and selective PARP1 inhibitor, stands at the forefront of this new wave, offering a distinct pharmacological profile with the potential for improved therapeutic outcomes.

Distinguishing Mechanisms of Action: PARP1 Selectivity and Trapping

Traditional PARP inhibitors, such as olaparib, rucaparib, niraparib, and talazoparib, function by inhibiting the enzymatic activity of both PARP1 and PARP2.[1] This dual inhibition, while effective in inducing synthetic lethality in tumors with homologous recombination repair (HRR) deficiencies, can also lead to hematological toxicities attributed to PARP2 inhibition.

AZD-9574 distinguishes itself through its high selectivity for PARP1.[2][3] This specificity is critical, as PARP1 is the primary enzyme responsible for sensing and signaling single-strand DNA breaks (SSBs). By selectively targeting PARP1, AZD-9574 aims to maximize anti-tumor efficacy while minimizing the off-target effects associated with PARP2 inhibition.

A key mechanism of action for PARP inhibitors is the "trapping" of PARP enzymes on DNA at the site of damage.[1] This creates a cytotoxic DNA-PARP complex that obstructs DNA replication and repair, leading to cell death. AZD-9574 is a potent PARP1 trapper, effectively locking the enzyme onto DNA.[2][4] While traditional inhibitors also exhibit PARP trapping, the selectivity of AZD-9574 for PARP1 suggests a more targeted and potentially less toxic approach to inducing this cytotoxic effect.

Quantitative Comparison of Performance

The preclinical data for AZD-9574 demonstrates its superior potency and selectivity compared to traditional PARP inhibitors.

ParameterAZD-9574Olaparib (Traditional)Talazoparib (Traditional)Veliparib (Traditional)Reference
PARP1 Selectivity (vs. PARP2) >8000-fold~10-fold~10-fold~2-5-fold[3][5]
PARP Trapping Potent PARP1 trapperTraps both PARP1 and PARP2Potent trapper of both PARP1 and PARP2Weak PARP trapper[1][4][6]
Blood-Brain Barrier Penetration (Kp,uu) ~0.31 (rat)<0.02 (mouse)<0.02 (mouse)Not reported[3][6]
Cell Line (HRR Deficiency)AZD-9574 IC50 (nM)Olaparib IC50 (nM)Reference
DLD-1 (BRCA2-/-)1.614.7[6]
MDA-MB-436 (BRCA1 mutant)Not Reported~10[7]

Enhanced Central Nervous System (CNS) Penetration: A Key Differentiator

One of the most significant advantages of AZD-9574 is its ability to effectively cross the blood-brain barrier (BBB).[3][5][6] This is a critical feature for the treatment of primary brain tumors, such as glioblastoma, and brain metastases, which are common in various cancers. Traditional PARP inhibitors have limited CNS penetration, restricting their efficacy in these difficult-to-treat malignancies. The enhanced BBB penetration of AZD-9574 opens up new therapeutic possibilities for patients with CNS involvement.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison guide are provided below to enable researchers to replicate and validate these findings.

PARP Trapping Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide probe with a single-strand break

  • NAD+

  • Test inhibitor (e.g., AZD-9574, olaparib)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • 96-well black, flat-bottom plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • Add the PARP1 enzyme, fluorescent DNA probe, and test inhibitor to the wells of the 96-well plate.

  • Incubate at room temperature to allow for binding.

  • Initiate the PARylation reaction by adding NAD+.

  • Measure the fluorescence polarization using a microplate reader. An increase in fluorescence polarization indicates PARP trapping.

  • Plot the fluorescence polarization values against the inhibitor concentration to determine the EC50.

Immunofluorescence for gamma-H2AX (γH2AX)

This assay is used to detect DNA double-strand breaks (DSBs), a marker of DNA damage, in cells treated with PARP inhibitors.

Materials:

  • Cells cultured on coverslips

  • Test inhibitor

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells with the test inhibitor for the desired time.

  • Fix the cells with fixation solution.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. The number of foci per cell is a measure of DNA damage.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a PARP inhibitor.

Materials:

  • Cells seeded in a 96-well plate

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test inhibitor.

  • After the desired incubation period, add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with a PARP inhibitor.

Materials:

  • Cells

  • Test inhibitor

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Seed a low density of cells in 6-well plates.

  • Treat the cells with the test inhibitor for a specified duration.

  • Remove the drug and allow the cells to grow for 7-14 days until visible colonies form.

  • Fix and stain the colonies with crystal violet.

  • Count the number of colonies (containing at least 50 cells) to determine the surviving fraction for each treatment condition.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Mechanism of PARP Inhibitors DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR_chain Poly(ADP-ribose) Chain Synthesis PARP1->PAR_chain catalyzes PARP_trapping PARP Trapping on DNA PARP1->PARP_trapping Repair_Proteins DNA Repair Proteins PAR_chain->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates PARPi Traditional PARP Inhibitor (e.g., Olaparib) PARPi->PARP1 inhibits & traps PARP2 PARP2 PARPi->PARP2 inhibits & traps AZD9574 AZD-9574 AZD9574->PARP1 selectively inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality in HRR-deficient cells) DSB->Cell_Death

Caption: Simplified signaling pathway of PARP inhibition.

Experimental_Workflow cluster_0 PARP Trapping Assay Workflow Start Start Prepare_Reagents Prepare Reagents (PARP1, DNA Probe, Inhibitor) Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Add_NAD Add NAD+ to Initiate Reaction Incubate->Add_NAD Measure_FP Measure Fluorescence Polarization Add_NAD->Measure_FP Analyze Analyze Data (EC50) Measure_FP->Analyze End End Analyze->End

Caption: Experimental workflow for a PARP trapping assay.

Logical_Comparison cluster_0 Traditional PARP Inhibitors cluster_1 AZD-9574 Traditional_Features Dual PARP1/PARP2 Inhibition Limited BBB Penetration Potential for Hematological Toxicity Comparison Key Differences Traditional_Features->Comparison AZD9574_Features Selective PARP1 Inhibition High BBB Penetration Potentially Improved Safety Profile AZD9574_Features->Comparison

Caption: Logical comparison of key features.

Conclusion

AZD-9574 represents a significant advancement in the field of PARP inhibition. Its high selectivity for PARP1, potent trapping mechanism, and, most notably, its ability to penetrate the blood-brain barrier, position it as a highly promising therapeutic agent. The preclinical data strongly suggests the potential for improved efficacy and a more favorable safety profile compared to traditional PARP inhibitors. For researchers and clinicians, AZD-9574 offers a powerful new tool to explore in the ongoing effort to overcome the challenges of treating a wide range of cancers, particularly those with CNS involvement. The ongoing clinical trials will be crucial in determining the ultimate clinical utility of this next-generation PARP inhibitor.

References

A Comparative Analysis of AZD-9574 and PARP1-Targeting PROTACs in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel PARP1 inhibitor, AZD-9574, and the emerging class of PARP1-targeting Proteolysis Targeting Chimeras (PROTACs). This document synthesizes preclinical data to objectively compare their performance and mechanisms of action, offering insights into their potential as cancer therapeutics.

While specific PROTACs synthesized directly from "AZD-9574-acid" are not yet detailed in publicly available literature, this compound serves as a potent inhibitor for the synthesis of such degraders.[1][2] This guide, therefore, compares the performance of AZD-9574 as a highly selective PARP1 inhibitor with that of recently developed PARP1-targeting PROTACs, providing a valuable reference for researchers exploring PARP1-directed cancer therapies.

Performance Comparison: AZD-9574 vs. PARP1-Targeting PROTACs

The development of therapies targeting Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair, has marked a significant advancement in oncology.[3] While PARP inhibitors have shown clinical success, particularly in cancers with homologous recombination deficiencies (HRD), challenges such as treatment resistance are emerging.[4][5] PARP1-targeting PROTACs offer an alternative therapeutic strategy by inducing the degradation of the PARP1 protein rather than just inhibiting its enzymatic activity.[3][6]

Here, we compare the preclinical data of AZD-9574, a next-generation, brain-penetrant PARP1 inhibitor, with representative PARP1-targeting PROTACs.

Table 1: Comparative Preclinical Performance of AZD-9574 and a Representative PARP1-PROTAC (SK-575)

FeatureAZD-9574SK-575 (PARP1-PROTAC)
Mechanism of Action PARP1 enzymatic inhibition and trappingPARP1 degradation via ubiquitination
Selectivity >8000-fold for PARP1 over PARP2/3/5a/6[7]Highly potent and specific for PARP1[8][9]
In Vitro Potency IC50s range from 0.3-2 nM in various cell lines[7]DC50 in the picomolar range[8][9]
In Vivo Efficacy Sustained tumor growth suppression in intracranial xenograft models[7]Durable tumor growth inhibition as a single agent and in combination[8][9]
Blood-Brain Barrier Penetration Yes, high central nervous system penetration[7][10][11]Data not explicitly available in the provided results
Combination Therapy Synergistic effects with temozolomide (B1682018) (TMZ)[10][11]Synergistic effects with temozolomide and cisplatin[8][9]
Resistance Overcoming Potential to overcome resistance to first-generation PARP inhibitors through enhanced selectivity and trapping[10]Potential to overcome resistance related to PARP1 mutations by degrading the protein[5]

Mechanism of Action: Inhibition vs. Degradation

The fundamental difference between AZD-9574 and PARP1-PROTACs lies in their mechanism of action. AZD-9574 acts as a catalytic inhibitor and traps PARP1 at sites of DNA single-strand breaks (SSBs), leading to the accumulation of cytotoxic DNA lesions.[7] In contrast, PARP1-PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to PARP1, leading to its ubiquitination and subsequent degradation by the proteasome.[6]

cluster_AZD9574 AZD-9574 (PARP1 Inhibition) cluster_PROTAC PARP1-PROTAC (PARP1 Degradation) AZD9574 AZD-9574 PARP1_active Active PARP1 AZD9574->PARP1_active inhibits & traps PARP1_trapped Trapped PARP1-DNA Complex PARP1_active->PARP1_trapped DSB Double-Strand Break PARP1_trapped->DSB leads to SSB Single-Strand Break SSB->PARP1_active recruits CellDeath_A Cancer Cell Death DSB->CellDeath_A PROTAC PARP1-PROTAC PARP1_protein PARP1 Protein PROTAC->PARP1_protein binds E3_ligase E3 Ubiquitin Ligase PROTAC->E3_ligase recruits Ternary_complex Ternary Complex (PROTAC-PARP1-E3) Ubiquitination PARP1 Ubiquitination Ternary_complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets to Degradation PARP1 Degradation Proteasome->Degradation CellDeath_P Cancer Cell Death Degradation->CellDeath_P

Caption: Mechanisms of action for AZD-9574 and PARP1-PROTACs.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the preclinical characterization of AZD-9574 and PARP1-targeting PROTACs, based on the available literature.

In Vitro PARP1 Trapping Assay (for AZD-9574)

This assay quantifies the ability of a PARP inhibitor to trap PARP1 on DNA.

  • Cell Culture: Cancer cell lines are cultured under standard conditions.

  • Drug Treatment: Cells are treated with varying concentrations of AZD-9574 or a vehicle control.

  • Cell Lysis and Fractionation: Cells are lysed, and chromatin-bound proteins are separated from soluble proteins.

  • Immunoblotting: The amount of PARP1 in the chromatin-bound fraction is quantified by Western blotting using a PARP1-specific antibody. An increase in chromatin-bound PARP1 indicates trapping.[3]

start Start: Cancer Cell Culture drug_tx Treat with AZD-9574 (various concentrations) start->drug_tx lysis Cell Lysis & Fractionation (separate chromatin-bound proteins) drug_tx->lysis western Western Blot for PARP1 in chromatin fraction lysis->western quantify Quantify Chromatin-Bound PARP1 western->quantify end End: Determine PARP1 Trapping quantify->end

Caption: Workflow for an in vitro PARP1 trapping assay.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This is a standard method to confirm the degradation of a target protein by a PROTAC.

  • Cell Culture: Relevant cancer cell lines are grown.

  • PROTAC Treatment: Cells are incubated with the PARP1-PROTAC at various concentrations and for different time points.

  • Cell Lysis: Whole-cell lysates are prepared.

  • Protein Quantification: Total protein concentration is determined to ensure equal loading.

  • Western Blotting: Lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against PARP1 and a loading control (e.g., GAPDH or β-actin) to assess the reduction in PARP1 protein levels.[9]

start Start: Cell Culture protac_tx Treat with PARP1-PROTAC (dose & time course) start->protac_tx lysis Prepare Whole-Cell Lysates protac_tx->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE and Western Blot quant->sds_page probing Probe with antibodies for PARP1 and Loading Control sds_page->probing analysis Analyze PARP1 Protein Levels probing->analysis end End: Confirm PARP1 Degradation analysis->end

Caption: Workflow for a Western blot-based protein degradation assay.

Conclusion

Both AZD-9574 and PARP1-targeting PROTACs represent promising strategies for the treatment of various cancers. AZD-9574 stands out for its high selectivity for PARP1 and its ability to penetrate the blood-brain barrier, making it a strong candidate for treating primary and secondary brain tumors.[10][11] PARP1-PROTACs offer a novel mechanism of action that could potentially overcome resistance to traditional PARP inhibitors.[3][5] The choice between these two modalities may depend on the specific tumor type, its genetic background, and the presence of resistance mechanisms. Further clinical investigation is needed to fully elucidate the therapeutic potential of both AZD-9574 and PARP1-targeting PROTACs. The development of PROTACs from potent warheads like this compound is an exciting avenue for future research.

References

Validating the Specificity of AZD-9574: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

AZD-9574 is a next-generation, potent, and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway. Its remarkable selectivity for PARP1 over other PARP isoforms, particularly PARP2, along with its ability to penetrate the blood-brain barrier, positions it as a promising therapeutic agent in oncology, especially for cancers with deficiencies in homologous recombination repair. This guide provides a comprehensive comparison of AZD-9574 with other prominent PARP inhibitors, supported by experimental data and detailed methodologies to aid researchers in their evaluation of this compound.

Mechanism of Action: Selective PARP1 Inhibition and Trapping

AZD-9574 exerts its anti-cancer effects through a dual mechanism: catalytic inhibition of PARP1 and the trapping of the PARP1-DNA complex. Upon binding to the site of a single-strand DNA break, PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair factors. AZD-9574 binds to the NAD+ pocket of PARP1, preventing this catalytic activity. Furthermore, it stabilizes the interaction between PARP1 and the DNA, "trapping" the enzyme at the site of damage. This trapped complex is a significant physical impediment to DNA replication, leading to the formation of cytotoxic double-strand breaks. In cancer cells with defective homologous recombination repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and selective cancer cell death.

cluster_0 DNA Damage Response and PARP1 Inhibition ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 recruitment par PAR Chain Synthesis parp1->par catalysis trapped Trapped PARP1-DNA Complex parp1->trapped trapping repair DNA Repair Complex par->repair recruitment repair->ssb repair azd9574 AZD-9574 azd9574->parp1 inhibition dsb Double-Strand Break (DSB) trapped->dsb replication fork collapse apoptosis Apoptosis dsb->apoptosis in HR deficient cells

Caption: Signaling pathway of PARP1 inhibition by AZD-9574.
Comparative Selectivity Profile of PARP Inhibitors

The enhanced specificity of AZD-9574 for PARP1 is a key differentiator from earlier-generation PARP inhibitors. This selectivity is crucial as the inhibition of other PARP isoforms, such as PARP2, is associated with hematological toxicities. The following table summarizes the inhibitory potency (IC50) of AZD-9574 and other clinically relevant PARP inhibitors against PARP1 and PARP2.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
AZD-9574 < 0.5 >4000 >8000 [1]
Olaparib1.50.8~0.5
Rucaparib1.46.4~4.6
Niraparib3.82.1~0.6
Talazoparib0.571.9~3.3

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various preclinical studies for comparative purposes.

Experimental Validation of AZD-9574 Specificity

The high specificity of AZD-9574 for PARP1 has been validated through a series of rigorous preclinical experiments. The following diagram outlines a typical workflow for assessing the selectivity of a novel PARP inhibitor.

cluster_1 Experimental Workflow for Specificity Validation start Compound Synthesis biochem Biochemical Assays start->biochem fa Fluorescence Anisotropy (Binding Affinity) biochem->fa enz Enzymatic Assays (Inhibitory Potency) biochem->enz cell Cell-Based Assays fa->cell enz->cell paryl PARylation Assay (Target Engagement) cell->paryl trap PARP-DNA Trapping (Mechanism of Action) cell->trap invivo In Vivo Models paryl->invivo trap->invivo

Caption: Workflow for validating PARP inhibitor specificity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the specificity of AZD-9574.

Fluorescence Anisotropy Binding Assay

This assay measures the binding affinity of the inhibitor to purified PARP enzymes.

  • Objective: To determine the dissociation constant (Kd) of AZD-9574 for PARP1 and PARP2.

  • Principle: The binding of a large protein (PARP) to a small fluorescently labeled DNA probe results in a slower tumbling rate of the probe, leading to an increase in fluorescence anisotropy. An inhibitor that competes with the probe for binding to PARP will cause a decrease in anisotropy.

  • Materials:

    • Recombinant human PARP1 and PARP2 enzymes.

    • Fluorescently labeled DNA oligonucleotide probe.

    • AZD-9574 and competitor compounds.

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1 mM EDTA, 0.01% IGEPAL.

    • 384-well, black, low-volume plates.

    • Plate reader capable of measuring fluorescence anisotropy.

  • Procedure:

    • Prepare serial dilutions of AZD-9574 and control inhibitors in the assay buffer.

    • In a 384-well plate, add 10 µL of the fluorescent DNA probe (10 nM final concentration) to each well.

    • Add 5 µL of the serially diluted inhibitor or vehicle control to the respective wells.

    • Initiate the binding reaction by adding 5 µL of PARP1 or PARP2 enzyme (20 nM final concentration).

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence anisotropy using a plate reader with appropriate excitation and emission filters for the fluorophore.

    • Plot the change in anisotropy against the inhibitor concentration and fit the data to a suitable binding model to calculate the Kd.

Cellular PARylation Assay (Western Blot)

This assay assesses the ability of the inhibitor to block PARP enzymatic activity within cells.

  • Objective: To determine the cellular IC50 of AZD-9574 for inhibiting PARP1-mediated PAR chain formation.

  • Principle: DNA damage induces PARP1 activity, leading to the synthesis of PAR chains on various proteins. The levels of PARylation can be detected by Western blot using an anti-PAR antibody. An effective inhibitor will reduce the levels of PARylation.

  • Materials:

    • Cancer cell line of interest (e.g., A549).

    • Cell culture medium and reagents.

    • DNA damaging agent (e.g., 1 mM H2O2).

    • AZD-9574 and control inhibitors.

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Primary antibodies: anti-PAR and anti-GAPDH (loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with a range of concentrations of AZD-9574 or control inhibitors for 1 hour.

    • Induce DNA damage by treating the cells with 1 mM H2O2 for 15 minutes.

    • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per sample by SDS-PAGE on a 4-12% gradient gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-PAR antibody (1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody for a loading control.

    • Quantify the band intensities and plot the percentage of PARylation inhibition against the inhibitor concentration to determine the cellular IC50.

PARP-DNA Trapping Assay

This assay quantifies the ability of an inhibitor to stabilize the PARP-DNA complex.

  • Objective: To measure the efficiency of AZD-9574 in trapping PARP1 on DNA.

  • Principle: This assay often utilizes fluorescence polarization. In the absence of an inhibitor, PARP1 binds to a fluorescent DNA probe, resulting in high polarization. Upon addition of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing a drop in polarization. A trapping inhibitor will prevent this dissociation, thus maintaining a high polarization signal.

  • Materials:

    • Recombinant human PARP1 enzyme.

    • Fluorescently labeled DNA oligonucleotide probe.

    • NAD+.

    • AZD-9574 and control inhibitors.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM MgCl2, 1 mM DTT.

    • 384-well, black, low-volume plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of AZD-9574 and control inhibitors in the assay buffer.

    • In a 384-well plate, add the fluorescent DNA probe and PARP1 enzyme to each well.

    • Add the serially diluted inhibitor or vehicle control.

    • Incubate for 30 minutes at room temperature to allow for binding.

    • Initiate the PARylation reaction by adding NAD+ to all wells except the "no dissociation" control.

    • Incubate for 60 minutes at room temperature.

    • Measure fluorescence polarization.

    • The increase in fluorescence polarization in the presence of the inhibitor is proportional to its trapping efficiency. Plot the polarization values against the inhibitor concentration to determine the EC50 for PARP trapping.

References

AZD-9574: A Comparative Analysis of a Novel PARP1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AZD-9574 is a next-generation, central nervous system (CNS) penetrant, selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2][3] Its high selectivity for PARP1 over other PARP family members, particularly PARP2, represents a significant advancement aimed at improving the therapeutic window and reducing hematological toxicities associated with first-generation PARP inhibitors.[2][4] This guide provides a comparative analysis of AZD-9574's off-target profile against other PARP inhibitors, supported by experimental data and detailed methodologies.

Comparative Selectivity and Potency

AZD-9574 has demonstrated exceptional selectivity for PARP1 in various preclinical assays. This targeted approach is designed to maximize efficacy in tumors with deficiencies in homologous recombination repair (HRR) while minimizing the off-target effects that can lead to adverse events.[1][3]

InhibitorTarget(s)PARP1 IC50 (nmol/L)PARP2 IC50 (nmol/L)Selectivity (PARP2/PARP1)Key Features
AZD-9574 PARP1 0.3 - 2 [3]>16,000 [3]>8000-fold [3][5]CNS penetrant, high PARP1 selectivity [1][2][5]
OlaparibPARP1/PARP214.7 (PARylation IC50)[6]2.3 (PARylation IC50 in PARP2-/- cells)[6]~0.16First-generation, dual PARP1/2 inhibitor
TalazoparibPARP1/PARP2Not explicitly foundNot explicitly foundNot explicitly foundPotent PARP trapper
AZD5305PARP1Not explicitly foundNot explicitly foundLess selective than AZD-9574[2]Next-generation PARP1 inhibitor, not CNS penetrant[2]
HH102007PARP1Not explicitly foundNot explicitly foundMore selective than AZD5305 and AZD-9574[4]Potent PARP1 trapper, preclinical[4]

Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.

Signaling Pathway and Mechanism of Action

AZD-9574 exerts its therapeutic effect by inhibiting the enzymatic activity of PARP1 and trapping it on DNA at the site of single-strand breaks (SSBs). This trapping prevents the recruitment of DNA repair machinery, leading to the accumulation of DSBs during DNA replication, which are highly toxic to cancer cells with deficient HRR pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.

AZD-9574_Mechanism_of_Action AZD-9574 Mechanism of Action cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) + AZD-9574 DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 SSB_Repair SSB Repair (BER) PARP1->SSB_Repair Replication DNA Replication SSB_Repair->Replication DSB_Formation Double-Strand Break (DSB) Replication->DSB_Formation HRR Homologous Recombination Repair (HRR) DSB_Formation->HRR Cell_Survival Cell Survival HRR->Cell_Survival DNA_Damage_C DNA Single-Strand Break (SSB) PARP1_C PARP1 DNA_Damage_C->PARP1_C AZD9574 AZD-9574 PARP1_C->AZD9574 PARP1_Trapping PARP1 Trapping AZD9574->PARP1_Trapping Replication_C DNA Replication PARP1_Trapping->Replication_C DSB_Formation_C Double-Strand Break (DSB) Replication_C->DSB_Formation_C HRR_Deficient Deficient HRR DSB_Formation_C->HRR_Deficient Cell_Death Cell Death (Apoptosis) HRR_Deficient->Cell_Death

Caption: Mechanism of action of AZD-9574 in HRR deficient cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of AZD-9574.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP1.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.

Protocol:

  • Plate Coating: 96-well plates are coated with histone proteins.

  • Blocking: Wells are blocked to prevent non-specific binding.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., AZD-9574) are added to the wells.

  • Reaction Initiation: A master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ is added to initiate the reaction.

  • Incubation: The plate is incubated to allow for the PARP-catalyzed reaction.

  • Detection: Streptavidin-HRP is added, followed by a chemiluminescent substrate.

  • Data Analysis: The luminescent signal is measured, and IC50 values are calculated by plotting the signal against the inhibitor concentration.

PARP-DNA Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to trap PARP1 on a DNA substrate.

Principle: The assay utilizes a fluorescently labeled DNA oligonucleotide. When PARP1 binds to the DNA, the complex has a high fluorescence polarization (FP). In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, resulting in a low FP signal. A trapping inhibitor prevents this dissociation, maintaining a high FP signal.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the fluorescently labeled DNA, PARP1 enzyme, and the test inhibitor at various concentrations.

  • Incubation: The mixture is incubated to allow for PARP1-DNA binding.

  • Reaction Initiation: NAD+ is added to initiate the auto-PARylation reaction.

  • FP Measurement: The fluorescence polarization is measured over time using a plate reader.

  • Data Analysis: The increase in FP signal in the presence of the inhibitor compared to the control is indicative of PARP trapping.

PARP_Trapping_Assay_Workflow PARP Trapping Assay Workflow Start Start Mix Mix Fluorescent DNA, PARP1, and Inhibitor Start->Mix Incubate Incubate for PARP1-DNA Binding Mix->Incubate Add_NAD Add NAD+ to Initiate Reaction Incubate->Add_NAD Measure_FP Measure Fluorescence Polarization Add_NAD->Measure_FP Analyze Analyze Data (FP vs. [Inhibitor]) Measure_FP->Analyze End End Analyze->End

Caption: A simplified workflow for the PARP trapping assay.

Kinase Selectivity Profiling (e.g., ADP-Glo™ Kinase Assay)

This high-throughput screening method assesses the selectivity of a compound against a broad panel of kinases.

Principle: Kinase activity is quantified by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.

Protocol:

  • Reaction Setup: A reaction mixture is prepared for each kinase in the panel, containing the specific kinase, its substrate, ATP, and the test compound.

  • Kinase Reaction: The reaction is allowed to proceed.

  • ATP Depletion: A reagent is added to deplete the remaining ATP.

  • ADP to ATP Conversion: A second reagent is added to convert the ADP produced into ATP.

  • Luminescence Detection: Luciferase and its substrate are added, and the luminescent signal is measured.

  • Data Analysis: The inhibition of each kinase by the test compound is calculated, and a selectivity profile is generated.

Conclusion

AZD-9574 demonstrates a superior preclinical profile characterized by high selectivity for PARP1 and the ability to penetrate the blood-brain barrier. This targeted approach holds the promise of improved efficacy and a better safety profile compared to first-generation PARP inhibitors. The provided experimental methodologies offer a framework for the continued evaluation and comparison of novel PARP inhibitors in the drug development pipeline. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of AZD-9574 in treating various solid tumors.[7][8]

References

Metabolic Degradation of AZD-9574: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Metabolic Stability and Degradation Pathway of the PARP1 Inhibitor AZD-9574 in Comparison to its Predecessor, AZD-5305.

This guide provides a comparative analysis of the metabolic degradation pathway of AZD-9574, a selective PARP1 inhibitor. The focus of this document is on the biological degradation (metabolism) of the compound, as public domain information regarding its chemical degradation through forced degradation studies is not available. The term "AZD-9574-acid" does not correspond to a specifically identified metabolite in the reviewed literature; therefore, this guide will address the primary metabolic route identified for AZD-9574.

The primary mechanism of degradation for AZD-9574 in a biological system is through glucuronidation, a phase II metabolic process. This represents a significant shift in metabolic strategy compared to its predecessor compound, AZD-5305, which is primarily metabolized via CYP3A4-mediated oxidation. This alteration in metabolic pathway was a key objective in the drug design process to enhance the compound's properties.

Comparative Metabolic Pathways: AZD-9574 vs. AZD-5305

The metabolic stability and pathway of a drug candidate are critical determinants of its pharmacokinetic profile, including its half-life and potential for drug-drug interactions. AZD-9574 was engineered to circumvent the metabolic liabilities of earlier compounds.

  • AZD-5305: The metabolism of this earlier PARP1 inhibitor was predominantly driven by oxidation, a phase I reaction mediated by the cytochrome P450 enzyme, CYP3A4. This pathway targeted the terminal carboxamide methyl group of the molecule.

  • AZD-9574: In contrast, the metabolism of AZD-9574 is mainly driven by glucuronidation.[1] This is a phase II conjugation reaction where a glucuronic acid moiety is attached to the drug molecule, making it more water-soluble and facilitating its excretion. This shift was achieved by modifying the molecule's core structure, which resulted in a significant change in the acidity of the core NH group (pKa of ~8.5 in AZD-9574 vs. ~11.2 in AZD-5305), making it a more suitable substrate for UDP-glucuronosyltransferase (UGT) enzymes.[1]

This strategic shift from an oxidative to a conjugative metabolic pathway offers several advantages, including potentially lower susceptibility to drug-drug interactions involving CYP3A4 inhibitors or inducers.

Data Presentation: Metabolic Pathway Comparison

The following table summarizes the key differences in the metabolic degradation pathways of AZD-9574 and its predecessor, AZD-5305.

FeatureAZD-9574AZD-5305
Primary Metabolic Pathway Glucuronidation (Phase II)[1]CYP3A4-mediated Oxidation (Phase I)[1]
Enzymes Involved UDP-glucuronosyltransferases (UGTs)Cytochrome P450 3A4 (CYP3A4)[1]
Site of Metabolism Core NH group[1]Terminal carboxamide methyl group[1]
Core NH pKa ~8.5[1]~11.2[1]

Signaling Pathway and Experimental Workflow Diagrams

The diagrams below illustrate the distinct metabolic degradation pathways for AZD-9574 and AZD-5305.

AZD_9574_Metabolism cluster_0 Phase II Metabolism AZD9574 AZD-9574 UGT UDP-glucuronosyltransferase (UGT) Enzymes AZD9574->UGT Metabolite AZD-9574-glucuronide (Water-soluble) UGT->Metabolite Glucuronidation UDPGA UDP-glucuronic acid (Cofactor) UDPGA->UGT Excretion Excretion (Urine/Bile) Metabolite->Excretion AZD_5305_Metabolism cluster_1 Phase I Metabolism AZD5305 AZD-5305 CYP3A4 CYP3A4 Enzyme AZD5305->CYP3A4 OxidizedMetabolite Oxidized Metabolite CYP3A4->OxidizedMetabolite Oxidation NADPH_O2 NADPH + O2 (Cofactors) NADPH_O2->CYP3A4 FurtherMetabolism Further Metabolism / Excretion OxidizedMetabolite->FurtherMetabolism

References

A Comparative Guide to PROTAC Warheads: From PARP Inhibitors to Kinase Binders

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on AZD-9574: It is important to clarify at the outset that AZD-9574 is a potent and selective PARP1 inhibitor, not a Proteolysis Targeting Chimera (PROTAC). Unlike PROTACs, which are designed to induce the degradation of a target protein, AZD-9574 functions by inhibiting the enzymatic activity of PARP1 and trapping it on DNA. This guide will therefore focus on the broader landscape of PROTAC warheads, with a special emphasis on how PARP inhibitors, such as olaparib (B1684210) and rucaparib, have been repurposed as warheads in the development of PARP1-degrading PROTACs.

The Architecture of a PROTAC: The Critical Role of the Warhead

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The warhead's primary function is to provide specificity and affinity for the target protein, thereby initiating the formation of a ternary complex between the POI and the E3 ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The choice of warhead is a critical determinant of a PROTAC's potency, selectivity, and overall efficacy. While high binding affinity to the target protein was initially thought to be paramount, recent studies have shown that even warheads with moderate affinity can lead to potent degradation, as the stability of the ternary complex is a more critical factor.

PARP Inhibitors as PROTAC Warheads

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, making it an attractive target in oncology. Several PARP inhibitors have been successfully developed and approved for cancer treatment. The clinical success of these inhibitors has spurred the development of PARP1-targeting PROTACs, which offer a distinct therapeutic modality by inducing the degradation of the PARP1 protein rather than just inhibiting its function. This approach has the potential to overcome resistance mechanisms associated with traditional PARP inhibitors.[3][4]

Several clinically advanced PARP inhibitors have been successfully adapted as warheads in PARP1-targeting PROTACs:

  • Olaparib: A well-established PARP1/2 inhibitor, olaparib has been used as a warhead in several PROTACs. For instance, the PROTAC SK-575, which incorporates an olaparib warhead, has demonstrated potent and specific degradation of PARP1 in various cancer cell lines.[5][6]

  • Rucaparib: Another clinically approved PARP inhibitor, rucaparib, has been employed as a warhead in the development of PARP1-degrading PROTACs like 180055 and iRucaparib-AP6.[7][8] These PROTACs have been shown to efficiently degrade PARP1 and exhibit promising anti-tumor activity.

  • Niraparib (B1663559): The PARP inhibitor niraparib has also been utilized as a warhead in the design of PARP1-targeting PROTACs, such as NN3.[9] This PROTAC has been shown to overcome resistance to PARP inhibitors by degrading mutant forms of PARP1.[3]

A Comparative Look at PROTAC Warheads

The PROTAC technology platform is highly versatile, and a wide array of small molecule inhibitors have been repurposed as warheads to target a diverse range of proteins. Below is a comparison of PARP inhibitor-based warheads with other common classes of PROTAC warheads.

Warhead Class Example Warhead Target Protein(s) Example PROTAC Reported DC50 Reported Dmax Cell Line Reference
PARP Inhibitor OlaparibPARP1SK-575~0.001 µM>95%22Rv1 (Prostate)[6]
PARP Inhibitor RucaparibPARP1180055<0.1 µM>90%T47D (Breast)[7]
PARP Inhibitor NiraparibPARP1NN3~0.01 µM>90%MDA-MB-231 (Breast)[3][9]
BET Bromodomain Inhibitor JQ1BRD2, BRD3, BRD4MZ1~0.005 µM (BRD4)>90%HeLa (Cervical)[1]
Kinase Inhibitor Foretinibc-Met and other kinasesCompound 1 (VHL-recruiting)~0.1 µM (c-Met)>80%MDA-MB-231 (Breast)[10]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific experimental conditions, including cell line, treatment duration, and assay method. The values presented here are for comparative purposes and are derived from the cited literature.

Experimental Protocols

The determination of a PROTAC's degradation efficiency is crucial for its development and characterization. The two key parameters used to quantify this are DC50 and Dmax.[11]

General Protocol for Determining DC50 and Dmax via Western Blotting
  • Cell Culture and Seeding: Plate the desired cancer cell line in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.

  • PROTAC Treatment: Prepare a series of dilutions of the PROTAC in complete cell culture medium. The concentration range should span several orders of magnitude to capture the full dose-response curve. Include a vehicle-only control (e.g., DMSO). Remove the old medium from the cells and add the PROTAC-containing medium.

  • Incubation: Incubate the cells with the PROTAC for a predetermined period (e.g., 18-24 hours). The optimal incubation time can vary depending on the target protein's turnover rate and the PROTAC's mechanism of action.

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.[11]

Visualizing the Molecular Mechanisms

PROTAC Mechanism of Action

PROTAC_Mechanism

PARP1 Signaling in DNA Damage Response

PARP1_Signaling cluster_repair DNA Repair Pathway cluster_death Cell Death Pathway (in case of severe damage) DNA_damage DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_damage->PARP1_inactive Detection PARP1_active PARP1 (active) PARP1_inactive->PARP1_active Activation PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR Synthesis NAD NAD+ NAD->PARP1_active Repair_proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_proteins Recruitment AIF AIF Release from Mitochondria PAR->AIF Induction DNA_repair DNA Repair Repair_proteins->DNA_repair Cell_death Cell Death (Apoptosis/Necrosis) AIF->Cell_death

References

A Comparative Guide to PARP1-Targeted Therapeutics: The Inhibitor AZD-9574 vs. Next-Generation Degraders

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic landscape targeting Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA damage repair, is rapidly advancing beyond conventional inhibition. While highly selective inhibitors like AZD-9574 offer potent anti-tumor activity, a new class of molecules known as targeted protein degraders presents an alternative strategy by inducing the complete removal of the PARP1 protein. This guide provides an objective comparison between the PARP1 inhibitor AZD-9574 and prominent PARP1 degraders, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

It is important to clarify that AZD-9574 is a selective PARP1 inhibitor that functions by blocking the enzyme's activity and trapping it on DNA.[1][2][3] In contrast, the related compound, AZD-9574-acid, is a precursor that can be used to synthesize Proteolysis-Targeting Chimeras (PROTACs), which are true protein degraders.[4][5][6] This guide will therefore benchmark the inhibitor AZD-9574 against well-characterized PARP1 degraders to highlight the distinct mechanisms and therapeutic potential of each approach.

Mechanism of Action: Inhibition and Trapping vs. Targeted Degradation

The fundamental difference between AZD-9574 and PARP1 degraders lies in their interaction with the target protein.

AZD-9574: Catalytic Inhibition and PARP1 Trapping AZD-9574 is a potent, brain-penetrant small molecule that selectively binds to PARP1.[1] Its anti-cancer effects stem from two primary actions:

  • Catalytic Inhibition: It blocks the enzymatic function of PARP1, preventing the synthesis of poly(ADP-ribose) chains and hindering DNA repair.[7]

  • PARP1 Trapping: AZD-9574 stabilizes the PARP1 protein on DNA at sites of single-strand breaks.[1][8] This creates cytotoxic PARP1-DNA complexes that stall replication forks, leading to double-strand breaks and cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRD), such as those with BRCA mutations.[2]

PARP1 Degraders (PROTACs) PARP1 degraders, such as iRucaparib-AP6 and SK-575, are bifunctional molecules.[9][10] They consist of a "warhead" that binds to PARP1 (often derived from a known inhibitor like Rucaparib or Olaparib), connected via a linker to a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[11][12] This proximity induces the ubiquitination of PARP1, marking it for destruction by the proteasome.[11] This mechanism not only ablates the enzymatic and scaffolding functions of PARP1 but can also avoid the formation of toxic PARP1-DNA complexes, a feature described as "non-trapping".[9][13]

G cluster_0 Mechanism 1: PARP1 Inhibition (AZD-9574) cluster_1 Mechanism 2: PARP1 Degradation (PROTAC) DNA_SSB DNA Single-Strand Break (SSB) PARP1_Inhibitor PARP1 DNA_SSB->PARP1_Inhibitor recruits Trapped_Complex Trapped PARP1-DNA Complex PARP1_Inhibitor->Trapped_Complex binds to & inhibits AZD9574 AZD-9574 AZD9574->PARP1_Inhibitor Replication_Stall Replication Fork Stall & Double-Strand Break Trapped_Complex->Replication_Stall causes Cell_Death_Inhibitor Cell Death (in HRD+ cells) Replication_Stall->Cell_Death_Inhibitor PARP1_Degrader PARP1 Ternary_Complex Ternary Complex (PARP1-PROTAC-E3) PARP1_Degrader->Ternary_Complex PROTAC PROTAC Degrader (e.g., SK-575) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_PARP1 Ubiquitinated PARP1 Ternary_Complex->Ub_PARP1 induces ubiquitination Proteasome Proteasome Ub_PARP1->Proteasome targeted by Degradation PARP1 Degradation Proteasome->Degradation leads to

Figure 1. Contrasting mechanisms of a PARP1 inhibitor versus a PARP1 degrader.

Quantitative Performance Data

The performance of inhibitors is typically measured by their concentration-dependent inhibition (IC50) of enzymatic activity or cell growth, while degraders are characterized by their ability to reduce protein levels (DC50 and Dmax).

CompoundTypeTargetMetricValueCell Line(s)
AZD-9574 InhibitorPARP1Proliferation IC501.38 nMDLD1 BRCA2-/-
Proliferation IC50>40 µMDLD1 BRCA2wt
PARP1 Enzymatic IC500.3-2 nMVarious
SK-575 DegraderPARP1DC50Picomolar rangeVarious cancer cells
Dmax>95%PARP1-positive cells
iRucaparib-AP6 DegraderPARP1DC5082 nM-
Compound 2 (Olaparib-based) DegraderPARP1DC505.4 µMSW620
Dmax~80% (at 10 µM)SW620

Data compiled from multiple sources.[1][10][13][14] Note: Experimental conditions may vary between studies.

Experimental Protocols

Accurate benchmarking relies on standardized experimental procedures. Below are methodologies for key assays used to evaluate PARP1 inhibitors and degraders.

Western Blot Analysis for PARP1 Degradation

This protocol quantifies the reduction in total PARP1 protein levels following treatment with a degrader.

  • Cell Culture and Treatment: Seed cells (e.g., SW620, MDA-MB-436) and allow them to adhere. Treat cells with a dose-response of the PARP1 degrader (e.g., SK-575) or vehicle control (DMSO) for a specified time, typically 24 hours.[9][14]

  • Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for PARP1. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize PARP1 levels to the loading control and express as a percentage relative to the vehicle-treated control to determine DC50 and Dmax values.[14]

G A 1. Cell Treatment (Dose-response of degrader) B 2. Cell Lysis (Protein extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Western Transfer (Proteins to PVDF membrane) D->E F 6. Immunoblotting (Probe with PARP1 Ab) E->F G 7. Detection & Analysis (Quantify PARP1 levels) F->G

Figure 2. Experimental workflow for Western Blot analysis of PARP1 degradation.
PARP-DNA Trapping Assay

This assay differentiates the trapping ability of inhibitors from the non-trapping mechanism of some degraders.

  • Cell Treatment: Treat cells with the test compound (inhibitor or degrader) for a specified time.

  • Induce DNA Damage: Introduce DNA single-strand breaks, for example, by treating cells with methyl methanesulfonate (B1217627) (MMS).[9]

  • Subcellular Fractionation: Perform fractionation to separate chromatin-bound proteins from soluble nuclear proteins.

  • Western Blot Analysis: Analyze the chromatin-bound fraction for PARP1 levels via Western Blot. An increased PARP1 signal in this fraction compared to the vehicle control indicates PARP trapping.[9] For a non-trapping degrader, a decrease in the PARP1 signal is expected due to protein degradation.[9]

Cell Viability Assay (e.g., CCK-8, CellTiter-Glo®)

This assay measures the cytotoxic effect of the compounds on cancer cells.

  • Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., AZD-9574 or a PARP1 degrader) for a set period (e.g., 48-72 hours).

  • Viability Measurement: Add the viability reagent (e.g., WST-8 for CCK-8) to each well and incubate. Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis: Normalize the results to vehicle-treated cells to determine the percentage of cell viability. Plot the results against the compound concentration and use a non-linear regression to calculate the IC50 value.[14]

Conclusion

Both selective PARP1 inhibitors and targeted PARP1 degraders represent promising strategies for cancer therapy, albeit with distinct mechanisms and potential therapeutic windows.

  • AZD-9574 exemplifies the high potency and selectivity of modern PARP1 inhibitors, leveraging the "trapping" mechanism to induce profound cytotoxicity in HRD-positive cancers.[8][15] Its ability to penetrate the central nervous system further extends its potential for treating brain malignancies.[2][16]

  • PARP1 Degraders like SK-575 and iRucaparib-AP6 offer a novel approach by eliminating the PARP1 protein entirely.[10][13] This strategy not only removes the enzyme's catalytic function but also its scaffolding roles, potentially overcoming resistance mechanisms associated with inhibitors.[9][11] Furthermore, "non-trapping" degraders may offer an improved safety profile by avoiding the toxicity associated with PARP1-DNA complexes.[13]

The choice between an inhibitor and a degrader will depend on a comprehensive evaluation of efficacy, selectivity, resistance mechanisms, and pharmacokinetic properties for a given malignancy. The experimental frameworks provided here offer a basis for the rigorous preclinical assessment required to advance these innovative therapies.

References

AZD-9574: A Comparative Analysis of a Novel PARP1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD-9574, a potent and brain-penetrant Poly (ADP-ribose) polymerase 1 (PARP1) selective inhibitor, with other commercially available PARP inhibitors. This analysis is based on preclinical experimental data to assist researchers in evaluating its potential for various applications in oncology research and drug development.

Introduction to AZD-9574

AZD-9574 is a next-generation PARP inhibitor distinguished by its high selectivity for PARP1 over other PARP family members, including PARP2.[1] This selectivity profile, combined with its ability to penetrate the blood-brain barrier, positions AZD-9574 as a promising candidate for the treatment of primary and secondary brain tumors, as well as other solid tumors with deficiencies in DNA damage repair pathways.[1][2] Its mechanism of action involves the inhibition of PARP1 enzymatic activity and the trapping of PARP1 at sites of DNA single-strand breaks, leading to the accumulation of cytotoxic double-strand breaks in cancer cells with homologous recombination repair deficiencies.[1][3]

Comparative Dose-Response Analysis

The following tables summarize the preclinical dose-response data for AZD-9574 in comparison to other well-established PARP inhibitors: olaparib, niraparib, rucaparib (B1680265), and talazoparib. The data presented are IC50 values obtained from various in vitro assays, including enzymatic inhibition, PARylation assays, and cell viability/clonogenic survival assays in different cancer cell lines.

It is crucial to note that the IC50 values presented below are collated from multiple studies and, therefore, were generated under different experimental conditions. Direct comparison of absolute values should be made with caution. For rigorous comparative studies, it is recommended to evaluate these compounds in parallel under identical experimental settings.

Table 1: PARP1 and PARP2 Enzymatic Inhibition IC50 Values
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)Reference
AZD-9574 1.2 >8,000 >6,667 [1][4]
Olaparib1.1 - 50.9 - 1~0.2 - 0.9[5][6]
Niraparib3.82.1~0.6[7]
Rucaparib0.80.5~0.6[5]
Talazoparib0.57 - 1.20.85~0.7 - 1.5[5]
Table 2: Cell-Based Assay IC50 Values
CompoundCell LineCancer TypeAssay TypeIC50 (µM)Reference
AZD-9574 MDA-MB-436 (BRCA1 mut) Breast Clonogenic Not Reported [8]
AZD-9574 DLD-1 BRCA2-/- Colorectal Clonogenic Not Reported [8]
OlaparibMDA-MB-436 (BRCA1 mut)BreastCell Viability4.7[9]
OlaparibDLD-1 BRCA2-/-ColorectalClonogenic~0.004[10]
NiraparibPEO1 (BRCA2 mut)OvarianCell Viability7.487[11]
RucaparibCOLO704OvarianCell Viability2.5[12]
TalazoparibBT549 (TNBC)BreastCell Viability0.3[13]

Signaling Pathways and Experimental Workflows

DNA Damage Response and PARP Inhibition

The following diagram illustrates the central role of PARP1 in the single-strand break (SSB) repair pathway and the mechanism of action of PARP inhibitors.

PARP_Inhibition_Pathway cluster_0 DNA Damage cluster_1 PARP1-Mediated Repair cluster_2 Effect of PARP Inhibitors DNA_Damage Single-Strand Break (SSB) PARP1_Activation PARP1 Activation (recruitment to SSB) DNA_Damage->PARP1_Activation triggers PARylation PAR Chain Synthesis (PARylation) PARP1_Activation->PARylation Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment Trapping PARP1 Trapping on DNA PARylation->Trapping SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair DNA_Integrity_Restored DNA Integrity Restored SSB_Repair->DNA_Integrity_Restored leads to PARP_Inhibitor AZD-9574 / Other PARPi PARP_Inhibitor->PARylation inhibits PARP_Inhibitor->Trapping enhances Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Synthetic Lethality (in HR-deficient cells) DSB_Formation->Cell_Death

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Workflow: Clonogenic Survival Assay

The following diagram outlines a typical workflow for a clonogenic survival assay to determine the long-term effect of a PARP inhibitor on cell viability.

Clonogenic_Assay_Workflow Start Start Cell_Seeding Seed single cells in 6-well plates Start->Cell_Seeding Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Drug_Treatment Treat with serial dilutions of PARP inhibitor Adherence->Drug_Treatment Incubation Incubate for 7-14 days (continuous exposure) Drug_Treatment->Incubation Colony_Formation Colonies form from surviving cells Incubation->Colony_Formation Fix_Stain Fix with methanol (B129727) and stain with crystal violet Colony_Formation->Fix_Stain Colony_Counting Count colonies (>50 cells) Fix_Stain->Colony_Counting Data_Analysis Calculate surviving fraction and plot dose-response curve Colony_Counting->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for a clonogenic survival assay.

Experimental Protocols

Clonogenic Survival Assay

This protocol provides a generalized method for assessing the long-term effects of PARP inhibitors on the reproductive viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • PARP inhibitor stock solution (e.g., in DMSO)

  • Fixation solution (e.g., 100% methanol)

  • Staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on plating efficiency) into 6-well plates.

    • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of the PARP inhibitor in complete culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the PARP inhibitor.

  • Incubation and Colony Formation:

    • Incubate the plates for 7-14 days, or until visible colonies of at least 50 cells have formed in the control wells.

    • If required, replace the medium with fresh drug-containing medium every 3-4 days.

  • Fixation and Staining:

    • Aspirate the medium and gently wash the wells twice with PBS.

    • Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and add 1 mL of 0.5% crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.

  • Colony Counting and Data Analysis:

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

    • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

    • Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.

PARP Trapping Assay (In-Cell)

This protocol describes a method to measure the trapping of PARP1 on DNA within cells following treatment with a PARP inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PARP inhibitor stock solution

  • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Subcellular protein fractionation kit

  • Primary antibodies (anti-PARP1, anti-Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blot equipment

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to attach.

    • Treat cells with varying concentrations of the PARP inhibitor for a specified time (e.g., 1-4 hours).

    • Co-treat with a DNA damaging agent like MMS during the last part of the incubation to induce single-strand breaks.

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins, following the manufacturer's protocol of the fractionation kit.[14]

  • Western Blotting:

    • Quantify the protein concentration in the chromatin-bound fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody against PARP1.

    • To ensure equal loading of the chromatin fraction, probe the membrane with an antibody against a chromatin marker, such as Histone H3.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities for PARP1 and the loading control.

    • An increase in the amount of PARP1 in the chromatin-bound fraction in drug-treated cells compared to control cells indicates PARP trapping.

Conclusion

AZD-9574 demonstrates high potency and exceptional selectivity for PARP1, a key feature that distinguishes it from other PARP inhibitors that also target PARP2. This selectivity may translate to an improved therapeutic window and a different safety profile. Its ability to cross the blood-brain barrier further enhances its therapeutic potential for central nervous system malignancies. The provided dose-response data and experimental protocols offer a foundation for researchers to design and conduct further comparative studies to fully elucidate the preclinical and potential clinical advantages of AZD-9574. As with any comparative analysis, it is imperative to perform head-to-head studies under standardized conditions to obtain the most reliable and conclusive results.

References

A Comparative Analysis of AZD-9574-acid's Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and selectivity of AZD-9574-acid, a potent and brain-penetrant Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, with other relevant PARP inhibitors. The data presented is intended to assist researchers and drug development professionals in evaluating its potential for targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair and for malignancies within the central nervous system.

Superior Selectivity of AZD-9574

AZD-9574, the active metabolite of the pro-drug AZD-9574, demonstrates a highly selective inhibition profile for PARP1 over other PARP isoforms, a critical feature for minimizing off-target effects and associated toxicities.[1][2] First-generation PARP inhibitors have been associated with hematological toxicity, which is thought to be driven by the inhibition of PARP2.[3] The development of next-generation inhibitors like AZD-9574 has focused on enhancing selectivity for PARP1 to improve the therapeutic window.[3]

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the inhibitory activity and selectivity of AZD-9574 compared to other PARP inhibitors.

CompoundTargetIC50 (nM)Selectivity vs. PARP2Key Features
AZD-9574 PARP1 0.3 - 2 [1]>8000-fold [1]High brain penetrance, potent PARP1 trapping [1][2][4]
PARP2>93,000[5]
PARP3/5a/6>100,000[5]
OlaparibPARP1/PARP2Not specifiedLess selectiveFirst-generation PARP inhibitor
AZD5305PARP1Not specifiedHighPredecessor to AZD-9574, not designed for CNS penetration[3]

Experimental Protocols

The high selectivity of AZD-9574 was determined through a series of rigorous in vitro assays designed to measure its binding affinity, inhibitory effect on PARP enzymatic activity, and its ability to trap PARP-DNA complexes.[4][6][7]

Fluorescence Anisotropy Assay: This biochemical assay was utilized to determine the binding affinity (IC50) of AZD-9574 to PARP1 and other PARP isoforms.[4][7] The principle of this assay is based on the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A higher affinity interaction results in a slower tumbling rate and a higher fluorescence anisotropy signal.

PARylation Assay: This cell-based assay measures the inhibition of poly(ADP-ribosyl)ation, the enzymatic function of PARP proteins.[4][6][7] Isogenic cell lines, including parental, PARP1 knockout, and PARP2 knockout cells, were exposed to increasing concentrations of AZD-9574.[2][6] The level of PARylation was then quantified, demonstrating that AZD-9574 strongly inhibits this process in cells containing PARP1 but not in PARP1 knockout cells, confirming its high specificity.[2]

PARP-DNA Trapping Assay: This assay quantifies the ability of the inhibitor to trap PARP enzymes onto DNA, a key mechanism for the cytotoxic effects of PARP inhibitors in cancer cells with deficient DNA repair pathways.[4][6][7] The results indicated that AZD-9574 effectively traps PARP1 to DNA but does not trap PARP2.[2]

Signaling Pathway and Mechanism of Action

AZD-9574 exerts its anti-cancer effects by exploiting deficiencies in the DNA damage response (DDR) pathway, particularly in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[2] The following diagram illustrates the central role of PARP1 in single-strand break repair and how its inhibition by AZD-9574 leads to cancer cell death.

PARP1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of AZD-9574 DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Activation DNA_SSB->PARP1_recruitment Replication_fork_collapse Replication Fork Collapse DNA_SSB->Replication_fork_collapse During Replication PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_recruitment->PARylation PARP1_trapping PARP1 Trapping on DNA DDR_proteins Recruitment of DDR Proteins (XRCC1, etc.) PARylation->DDR_proteins SSB_Repair SSB Repair DDR_proteins->SSB_Repair AZD9574 AZD-9574 AZD9574->PARP1_recruitment Inhibits & Traps DNA_DSB DNA Double-Strand Break (DSB) Replication_fork_collapse->DNA_DSB Cell_Death Cell Death (Synthetic Lethality in HRD-deficient cells) DNA_DSB->Cell_Death

Caption: Mechanism of PARP1 inhibition by AZD-9574 leading to synthetic lethality.

Conclusion

The available preclinical data strongly supports that AZD-9574 is a highly selective PARP1 inhibitor with a favorable cross-reactivity profile.[1][4][6][7] Its potent and specific inhibition of PARP1, combined with its ability to penetrate the blood-brain barrier, positions it as a promising therapeutic agent for a range of solid tumors, including those located in the brain.[1][4][7] The high selectivity for PARP1 over PARP2 suggests a potential for reduced hematological toxicity compared to first-generation PARP inhibitors.[3] Ongoing clinical trials will further elucidate the clinical benefits of this selective approach.[4][8]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of AZD-9574-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of AZD-9574-acid, a compound utilized in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and maintaining compliance with regulatory standards.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While specific disposal information may not always be available, the SDS provides vital details on handling, personal protective equipment (PPE), and potential hazards.

Key Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Prevent the discharge of this compound into the environment.[1]

Waste Collection and Segregation

Proper segregation of chemical waste is a critical first step.

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats and spatulas, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

All waste containers must be kept securely closed except when adding waste.

Neutralization Protocol for Acidic Waste

For small quantities of aqueous solutions containing this compound, neutralization is a key step to mitigate corrosivity. This process should be performed with caution, anticipating the generation of heat and potentially gases.

Detailed Neutralization Methodology:

  • Dilution: In a suitable container within a fume hood, prepare a large volume of cold water. Slowly add the acidic this compound solution to the water with constant stirring. A common guideline is a 1:10 ratio of acid solution to water.[2] Never add water directly to a concentrated acid.

  • Neutralization: While continuing to stir the diluted solution, slowly add a weak base. Suitable neutralizing agents include sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).[2] These are preferred as they control the reaction rate more effectively than strong bases.

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's pH. Continue adding the weak base in small increments until the pH is within a neutral range, typically between 6.0 and 9.0.[3]

  • Cooling: The neutralization reaction is exothermic and will generate heat. Allow the solution to cool to room temperature.

The following table summarizes the key quantitative parameters for the neutralization process.

ParameterGuidelineRationale
Acid-to-Water Dilution Ratio 1 part acid solution to 10 parts cold waterTo safely dissipate the heat generated during dilution.[2]
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Weak bases provide a more controlled and safer neutralization reaction.[2]
Target pH Range 6.0 - 9.0To ensure the waste is no longer corrosive before final disposal.[3]
Post-Neutralization Flush Copious amounts of waterTo further dilute the neutralized solution upon drain disposal, if permitted.

Final Disposal Procedures

The final disposal route depends on the nature of the waste and local regulations.

  • Neutralized Aqueous Solutions: Once the solution is neutralized and contains no other hazardous components, it may be permissible to dispose of it down the drain with a copious amount of water.[2] However, it is imperative to confirm this with your institution's Environmental Health and Safety (EHS) office and local wastewater regulations.

  • Solid Waste and Non-Neutralizable Solutions: All solid waste and any liquid waste that cannot be neutralized or contains other hazardous materials must be disposed of as hazardous chemical waste.[4]

    • Ensure the hazardous waste container is properly labeled with the chemical name and associated hazards.

    • Store the container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by a certified hazardous waste management service, in accordance with institutional and regulatory guidelines.

As an investigational medication, any disposal of this compound must comply with the Federal Resource Conservation and Recovery Act (RCRA).[4]

Below is a diagram illustrating the decision-making workflow for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_waste_type Waste Characterization cluster_solid_disposal Solid Waste Pathway cluster_liquid_disposal Liquid Waste Pathway start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds Consult Safety Data Sheet (SDS) ppe->sds is_solid Solid or Liquid Waste? sds->is_solid collect_solid Collect in Labeled Hazardous Waste Container is_solid->collect_solid Solid can_neutralize Can it be safely neutralized? is_solid->can_neutralize Liquid arrange_pickup_solid Arrange for EHS/ Certified Waste Disposal collect_solid->arrange_pickup_solid end End of Disposal Process arrange_pickup_solid->end collect_liquid Collect in Labeled Hazardous Waste Container can_neutralize->collect_liquid No neutralize Neutralize with Weak Base to pH 6.0-9.0 can_neutralize->neutralize Yes arrange_pickup_liquid Arrange for EHS/ Certified Waste Disposal collect_liquid->arrange_pickup_liquid drain_disposal Permitted for Drain Disposal? neutralize->drain_disposal drain_disposal->collect_liquid No flush_drain Flush Down Drain with Copious Amounts of Water drain_disposal->flush_drain Yes flush_drain->end arrange_pickup_liquid->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for AZD-9574-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of AZD-9574-acid, a potent PARP-1 inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard statements for this compound are not fully available, it is crucial to handle it with the utmost care, assuming it may be hazardous. The following personal protective equipment is mandatory when handling this compound.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection GlovesChemical impermeable gloves. Must be inspected prior to use.[1]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

  • Ventilation: Handle in a well-ventilated place.[1]

  • Hygiene: Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.

  • Dust and Aerosols: Avoid the formation of dust and aerosols.[1]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Storage: Keep in suitable, closed containers for storage.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is vital.

Emergency SituationProcedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water.[1]
Spill Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Collect spillage with spark-proof tools and explosion-proof equipment.[1]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus for firefighting if necessary.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Collection: Collect and arrange for disposal in suitable, closed containers.[1]

  • Regulations: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • Environmental Protection: Discharge into the environment must be avoided.[1]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this compound, from preparation to disposal.

This compound Handling Workflow prep Preparation (Don PPE) handling Handling (Well-ventilated area) prep->handling Proceed experiment Experimentation handling->experiment Proceed emergency Emergency (Spill/Exposure) handling->emergency If incident occurs decontamination Decontamination (Clean workspace) experiment->decontamination Complete experiment->emergency If incident occurs disposal Waste Disposal (Follow regulations) decontamination->disposal Complete

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。